Product packaging for VBIT-4(Cat. No.:CAS No. 2086257-77-2)

VBIT-4

Cat. No.: B1193723
CAS No.: 2086257-77-2
M. Wt: 457.9 g/mol
InChI Key: QYSQXVAEFPWMEM-UHFFFAOYSA-N
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Description

Novel inhibitor of VDAC1 oligomerization and apoptosisReference:1) Ben-Hail D, Begas-Shvartz R, Shalev M, Shteinfer-Kuzmine A, Gruzman A, Reina S, De Pinto V, Shoshan-Barmatz V. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction. J Biol Chem. 2016 Nov 25; 291:24986-25003. Epub 2016 Oct 13. PubMed PMID: 27738100;  PubMed Central PMCID: PMC5122769. Go To Paper    Published Structure>VBIT-4 is an inhibitor of VDAC1, the outer mitochondrial membrane protein known as voltage-dependent anion channel 1. This compound inhibits VDAC1 oligomerization, apoptosis, and mitochondrial dysfunction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23ClF3N3O3 B1193723 VBIT-4 CAS No. 2086257-77-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClF3N3O3/c22-15-1-3-16(4-2-15)26-20(30)13-18(14-29)28-11-9-27(10-12-28)17-5-7-19(8-6-17)31-21(23,24)25/h1-8,18,29H,9-14H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSQXVAEFPWMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)OC(F)(F)F)C(CC(=O)NC3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086257-77-2
Record name N-(4-chlorophenyl)-4-hydroxy-3-(4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)butanamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

VBIT-4: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-4 is a small molecule inhibitor that has garnered significant attention for its therapeutic potential in a range of apoptosis-associated disorders, including neurodegenerative and cardiovascular diseases.[1] Its primary mechanism of action is attributed to the inhibition of voltage-dependent anion channel 1 (VDAC1) oligomerization, a key event in mitochondria-mediated apoptosis.[1][2] This guide provides an in-depth technical overview of the molecular mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Primary Mechanism of Action: Inhibition of VDAC1 Oligomerization

This compound directly interacts with VDAC1, the most abundant protein in the outer mitochondrial membrane, to prevent its self-assembly into oligomeric structures.[2][3] Under apoptotic stimuli, VDAC1 oligomerization is a critical step that forms a large channel for the release of pro-apoptotic proteins, such as cytochrome c (Cyto c), from the mitochondrial intermembrane space into the cytosol.[2] By inhibiting this process, this compound effectively blocks a crucial commitment step in the intrinsic apoptotic pathway.

Molecular Interaction and Binding Affinity

This compound was identified through high-throughput screening of a compound library using a bioluminescence resonance energy transfer (BRET2)-based VDAC1 oligomerization assay in living mammalian cells.[2] It exhibits a direct binding affinity for VDAC1.

Parameter Value Method Reference
Binding Affinity (Kd)17 µMNot specified[1]
Downstream Effects of VDAC1 Oligomerization Inhibition

The inhibition of VDAC1 oligomerization by this compound initiates a cascade of anti-apoptotic and cytoprotective effects:

  • Inhibition of Cytochrome c Release: By preventing the formation of the VDAC1 oligomeric pore, this compound directly inhibits the release of Cyto c from the mitochondria into the cytosol, a critical step for the formation of the apoptosome and subsequent caspase activation.[2]

  • Prevention of Mitochondrial Dysfunction: this compound protects against apoptosis-associated mitochondrial dysfunction. This includes the restoration of dissipated mitochondrial membrane potential (ΔΨm), a decrease in the production of reactive oxygen species (ROS), and the prevention of intracellular Ca2+ level disruption.[2][4]

  • Inhibition of Hexokinase Detachment: this compound has been shown to inhibit the detachment of hexokinase (HK) from VDAC1, a process associated with the induction of apoptosis.[2]

  • Reduction of mtDNA Release: In models of systemic lupus erythematosus, this compound decreases the release of mitochondrial DNA (mtDNA) into the cytoplasm, thereby reducing type I interferon (IFN) signaling and the formation of neutrophil extracellular traps (NETs).[5][6]

Quantitative Efficacy Data

The inhibitory effects of this compound on key apoptotic events have been quantified in various cell-based assays.

Inhibitory Action IC50 Value Cell Line Reference
VDAC1 Oligomerization1.9 ± 0.08 µMHEK-293[1]
Cytochrome c Release1.8 ± 0.24 µMHEK-293[1]
Apoptosis2.9 ± 0.12 µMHEK-293[1]

Signaling Pathways Modulated by this compound

The primary action of this compound on VDAC1 oligomerization impacts several critical signaling pathways involved in cell death and inflammation.

VBIT4_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC Cytochrome c VDAC1_oligomer->CytoC Release mtDNA mtDNA VDAC1_oligomer->mtDNA Release Apoptosis Apoptosis CytoC->Apoptosis Activates Inflammation Inflammation (cGAS-STING, NLRP3) mtDNA->Inflammation Activates ROS ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Ca2_mito Mitochondrial Ca2+ MMP ΔΨm MMP->Mitochondrial_Dysfunction Loss of Apoptotic_Stimuli Apoptotic Stimuli (e.g., Cisplatin, STS) Apoptotic_Stimuli->VDAC1_monomer Induces VBIT4 This compound VBIT4->VDAC1_monomer Inhibits Oligomerization Ca2_cyto Cytosolic Ca2+ Ca2_cyto->Ca2_mito Uptake

This compound inhibits apoptosis and inflammation by preventing VDAC1 oligomerization.

Alternative and Off-Target Mechanisms

While the inhibition of VDAC1 oligomerization is the most widely cited mechanism, some studies suggest alternative or off-target effects, particularly at higher concentrations.

Membrane Disruption

Recent evidence suggests that this compound can partition into lipid bilayers and disrupt membrane structure, independent of the presence of VDAC1.[3] This membrane-destabilizing effect was observed at micromolar concentrations and was associated with VDAC1-independent cytotoxicity in HeLa cells at concentrations above 10 µM.[3]

VBIT4_Membrane_Disruption VBIT4 This compound (High Concentration) Lipid_Bilayer Lipid Bilayer VBIT4->Lipid_Bilayer Partitions into Membrane_Defects Membrane Defects Lipid_Bilayer->Membrane_Defects Induces Cytotoxicity VDAC1-Independent Cytotoxicity Membrane_Defects->Cytotoxicity

Proposed alternative mechanism of this compound involving membrane disruption.
Inhibition of Mitochondrial Respiratory Chain Complexes

At concentrations of 15-30 µM, this compound has been shown to inhibit the activity of complexes I, III, and IV of the mitochondrial respiratory chain.[7] This effect was associated with an increase in H2O2 production, a decrease in Ca2+ retention capacity, and the induction of mitochondrial dysfunction and cell death in MCF-7 breast adenocarcinoma cells.[7] Molecular docking studies suggest that this compound may interact with the rotenone-binding site in complex I.[7]

Experimental Protocols

VDAC1 Oligomerization Assay (BRET2-based)
  • Principle: This assay measures the proximity of VDAC1 molecules tagged with a Renilla luciferase (RLuc) donor and a GFP2 acceptor. Oligomerization brings the donor and acceptor into close proximity, resulting in a BRET signal.

  • Cell Line: HEK-293 cells are commonly used.[2]

  • Procedure:

    • Co-transfect cells with plasmids encoding VDAC1-RLuc and VDAC1-GFP2.

    • Incubate cells with this compound or vehicle control for a specified time (e.g., 2 hours).[2]

    • Induce apoptosis with an appropriate stimulus (e.g., 15 µM selenite for 4 hours).[2]

    • Add the RLuc substrate, coelenterazine h.

    • Measure the light emission at the GFP2 and RLuc emission wavelengths.

    • Calculate the BRET ratio (GFP2 emission / RLuc emission). A decrease in the BRET ratio indicates inhibition of VDAC1 oligomerization.

Cytochrome c Release Assay
  • Principle: This assay detects the translocation of Cyto c from the mitochondria to the cytosol upon apoptosis induction.

  • Procedure:

    • Treat cells with this compound and an apoptotic stimulus.

    • Fractionate the cells to separate the mitochondrial and cytosolic fractions.

    • Perform Western blotting on the cytosolic fraction using an antibody specific for Cyto c.

    • An increase in the Cyto c band intensity in the cytosolic fraction indicates its release from the mitochondria.

In Vivo Studies in Animal Models
  • Alzheimer's Disease Model (5xFAD mice): this compound was administered at 20 mg/kg twice a week in drinking water for 5 months.[8][9] Cognitive function was assessed using tests such as the radial arm water maze.[8][9]

  • Systemic Lupus Erythematosus Model: Details of the specific mouse model and this compound administration protocol are described in the cited literature.[5][6]

  • Type 2 Diabetes Model (db/db mice): this compound was shown to counteract VDAC1 overexpression and prevent its mistargeting to the β-cell surface under glucotoxic conditions.[5]

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models BRET VDAC1 Oligomerization (BRET2 Assay) Mechanism_Elucidation Mechanism of Action Elucidation BRET->Mechanism_Elucidation CytoC_Release Cytochrome c Release (Western Blot) CytoC_Release->Mechanism_Elucidation Cell_Viability Cell Viability (e.g., MTT, XTT) Cell_Viability->Mechanism_Elucidation AD_Model Alzheimer's Disease (5xFAD Mice) Preclinical_Testing Preclinical Efficacy Testing AD_Model->Preclinical_Testing Lupus_Model Systemic Lupus Erythematosus Lupus_Model->Preclinical_Testing Diabetes_Model Type 2 Diabetes (db/db Mice) Diabetes_Model->Preclinical_Testing Compound_Screening High-Throughput Compound Screening VBIT4_Identified This compound Identified Compound_Screening->VBIT4_Identified VBIT4_Identified->BRET Mechanism_Elucidation->AD_Model Mechanism_Elucidation->Lupus_Model Mechanism_Elucidation->Diabetes_Model

Workflow for the identification and characterization of this compound.

Conclusion

This compound presents a promising therapeutic strategy by targeting a central player in mitochondria-mediated apoptosis, VDAC1. Its ability to inhibit VDAC1 oligomerization and the subsequent downstream pro-apoptotic and pro-inflammatory events has been demonstrated in a variety of preclinical models. However, researchers should be mindful of potential off-target effects, including membrane disruption and inhibition of the mitochondrial respiratory chain, particularly at higher concentrations. Further investigation is warranted to fully elucidate its complex mechanism of action and to translate its therapeutic potential into clinical applications.

References

VBIT-4: A Technical Guide to a Putative VDAC1 Oligomerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of VBIT-4, a small molecule identified as an inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. VDAC1, a key protein in the outer mitochondrial membrane, plays a crucial role in regulating metabolism and apoptosis. Its oligomerization is considered a critical step in the mitochondrial pathway of apoptosis, leading to the release of pro-apoptotic factors. This compound has been shown to interact with VDAC1, preventing its oligomerization and subsequently inhibiting apoptosis in various cellular and preclinical models. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the associated cellular pathways and experimental workflows. Recent findings suggesting a broader membrane-disruptive action of this compound are also discussed to provide a comprehensive and current perspective.

Introduction: VDAC1 and the Rationale for Inhibition

The Voltage-Dependent Anion Channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane, where it serves as a primary gateway for the transport of ions and metabolites between the mitochondria and the cytosol.[1][2] Beyond its role in cellular metabolism, VDAC1 is a critical regulator of mitochondria-mediated apoptosis.[3][4] Upon apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore that facilitates the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1][3] This event triggers the caspase cascade and culminates in programmed cell death.

The overexpression and subsequent oligomerization of VDAC1 have been implicated in a variety of pathological conditions, including neurodegenerative diseases like Alzheimer's disease, cardiovascular diseases, and certain cancers.[5][6][7] Therefore, the inhibition of VDAC1 oligomerization presents a promising therapeutic strategy to prevent apoptosis and mitigate mitochondrial dysfunction in these diseases. This compound was developed as a small molecule designed to directly interact with VDAC1 and inhibit its oligomerization, thereby blocking the apoptotic cascade at a crucial juncture.[8]

This compound: Mechanism of Action

This compound is proposed to exert its anti-apoptotic effects by directly binding to VDAC1 and preventing its self-assembly into oligomeric pores.[8] This action preserves the integrity of the outer mitochondrial membrane, preventing the release of cytochrome c and other pro-apoptotic factors. By inhibiting VDAC1 oligomerization, this compound has been shown to protect against mitochondrial dysfunction, restore dissipated mitochondrial membrane potential, decrease the production of reactive oxygen species (ROS), and prevent the detachment of hexokinase from mitochondria, an event associated with the induction of apoptosis.[8]

However, it is important to note that recent studies have suggested a more complex mechanism of action for this compound. Evidence from high-speed atomic force microscopy and other biophysical techniques indicates that this compound may partition into lipid bilayers at micromolar concentrations and disrupt membrane structure, a VDAC1-independent effect that could contribute to its observed cellular activities.[9][10] This suggests that while this compound does impact VDAC1-related processes, its effects may also be partially attributable to a general membrane-disruptive action.[9][10]

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineInducerIC50 Value (µM)Reference
VDAC1 Oligomerization InhibitionHEK-293Selenite1.9 ± 0.08[3]
Cytochrome c Release InhibitionHEK-293Selenite1.8 ± 0.24[3]
Apoptosis InhibitionHEK-293Selenite2.9 ± 0.12[3]
Table 2: Binding Affinity of this compound
ParameterTarget ProteinMethodKd Value (µM)Reference
Binding AffinityVDAC1Microscale Thermophoresis (MST)17[3][11][12]
Table 3: In Vivo Dosages of this compound in Preclinical Models
Animal ModelDisease ModelDosageRoute of AdministrationReference
Mouse (5xFAD)Alzheimer's Disease20 mg/kgDrinking Water[4][13]
Mouse (APP/PS1)Alzheimer's Disease25 mg/kgIntraperitoneal Injection[11]
Mouse (dystrophin-deficient)Duchenne Muscular Dystrophy20 mg/kgIntraperitoneal Injection[14][15][16][17]

Signaling Pathways and Experimental Workflows

VDAC1-Mediated Apoptosis and Inhibition by this compound

The following diagram illustrates the proposed signaling pathway of VDAC1-mediated apoptosis and the inhibitory action of this compound.

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC_Cytosol Cytochrome c (Cytosol) VDAC1_oligomer->CytoC_Cytosol Release CytoC_IMS Cytochrome c (Intermembrane Space) Caspase_Activation Caspase Activation CytoC_Cytosol->Caspase_Activation Apoptotic_Stimuli Apoptotic Stimuli (e.g., Selenite, Cisplatin) Apoptotic_Stimuli->VDAC1_monomer Induces VBIT4 This compound VBIT4->VDAC1_oligomer Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis VBIT4_Workflow start Cell Culture (e.g., HEK-293) treatment Treatment Groups: 1. Control 2. Apoptotic Inducer 3. This compound + Apoptotic Inducer start->treatment incubation Incubation treatment->incubation harvest Cell Harvesting incubation->harvest assays Downstream Assays harvest->assays oligomerization VDAC1 Oligomerization Assay (Cross-linking & Western Blot) cyto_c Cytochrome c Release Assay (Fractionation & Western Blot) apoptosis_assay Apoptosis Assay (AO/EB or PI Staining & Microscopy/FACS)

References

VBIT-4's role in preventing apoptosis and mitochondrial dysfunction.

Author: BenchChem Technical Support Team. Date: November 2025

VBIT-4: A Modulator of Mitochondrial Apoptosis

An In-depth Technical Guide on the Inhibition of VDAC1 Oligomerization to Prevent Apoptosis and Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. Its dysregulation is a hallmark of numerous pathologies, including neurodegenerative and cardiovascular diseases.[1] The mitochondrion lies at the heart of the intrinsic apoptotic pathway, where the permeabilization of the outer mitochondrial membrane (MOMP) represents a critical point of no return. A key protein governing this process is the Voltage-Dependent Anion Channel 1 (VDAC1), the most abundant protein in the outer mitochondrial membrane.[2][3]

Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[1][2][4] This event triggers the caspase cascade and culminates in cell death. This compound is a small molecule developed as a specific inhibitor of VDAC1 oligomerization.[1][5] By directly interacting with VDAC1, this compound aims to prevent the formation of the apoptotic pore, thereby inhibiting apoptosis and protecting against the associated mitochondrial dysfunction.[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Core Mechanism of Action: Targeting VDAC1

The primary molecular target of this compound is VDAC1.[1][5] Under normal physiological conditions, VDAC1 exists predominantly as a monomer and functions as the primary gatekeeper of the mitochondria, controlling the flux of ions (like Ca2+) and metabolites (such as ATP/ADP) between the mitochondria and the rest of the cell.[2][3]

Inhibition of VDAC1 Oligomerization

Upon receiving apoptotic signals, VDAC1 expression is often upregulated, shifting the equilibrium from its monomeric state to an oligomeric state.[4] This oligomerization is a crucial step in mitochondrion-mediated apoptosis.[1] this compound is designed to directly bind to VDAC1 and inhibit this self-assembly process.[1][2] This inhibitory action has been demonstrated to be independent of the canonical pro-apoptotic proteins Bax and Bak, as this compound effectively prevents VDAC1 oligomerization and subsequent cytochrome c release even in cells lacking both Bax and Bak.[1]

Prevention of Apoptosis and Mitochondrial Dysfunction

By preventing the formation of the VDAC1 oligomeric pore, this compound blocks the release of apoptogenic proteins, thereby inhibiting the downstream apoptotic cascade.[1] This primary action leads to several protective effects against mitochondrial dysfunction:

  • Restoration of Mitochondrial Membrane Potential (ΔΨm): Apoptotic stimuli often cause a collapse of the mitochondrial membrane potential. This compound has been shown to restore the dissipated ΔΨm, preserving mitochondrial integrity and function.[1][2][4]

  • Reduction of Reactive Oxygen Species (ROS): Mitochondrial dysfunction is a major source of cellular ROS. By maintaining mitochondrial health, this compound leads to a decrease in the production of harmful ROS.[2][6][7]

  • Stabilization of Calcium Homeostasis: VDAC1 plays a role in mitochondrial calcium uptake. This compound prevents the elevation of intracellular Ca2+ and mitochondrial Ca2+ overload associated with apoptosis induction.[1][2][8]

Alternative Perspectives and Considerations

While the VDAC1 oligomerization inhibition model is well-supported, some recent studies present an alternative view. Research using high-speed atomic force microscopy suggests that this compound, at micromolar concentrations, may partition into lipid bilayers and disrupt membrane structure, an effect that is not dependent on the presence of VDAC1.[9][10] This membrane-disruptive action could contribute to the observed cytotoxicity at higher concentrations (>10 μM).[9] Furthermore, another study reported that high concentrations of this compound (15-30 μM) can inhibit complexes I, III, and IV of the mitochondrial respiratory chain in healthy cells, potentially causing mitochondrial dysfunction.[5][11] These findings highlight the importance of using this compound at carefully titrated concentrations and suggest that its mechanism of action may be more complex than initially proposed, warranting further investigation.

Quantitative Data Summary

The efficacy of this compound has been quantified across several key anti-apoptotic activities. The data presented below is compiled from studies in various cell lines, primarily HEK-293 cells, induced with apoptosis-inducing agents like selenite.

ParameterValueCell Line / SystemInducerReference
Binding Affinity (Kd) ~17 μMRecombinant VDAC1-[3]
IC50 (VDAC1 Oligomerization Inhibition) ~2.9 μMHEK-293Selenite[1]
IC50 (Cytochrome c Release Inhibition) ~1.8 μMHEK-293Selenite[1]
IC50 (Apoptosis Inhibition) ~2.5 μMHEK-293Selenite[1]
Effective Concentration (MPT Pore Prevention) 5 μMMouse Endothelial CellsHyperglycemia[12][13]
In Vivo Dosage (Mouse Models) 20 mg/kg5xFAD (AD), D2.DMDel8-34 (DMD)-[6][8]

Key Experimental Protocols

This section details the methodologies for experiments crucial to evaluating the function of this compound.

VDAC1 Oligomerization Assay (Chemical Cross-linking)

This protocol is used to visualize the oligomeric state of VDAC1 in cells.

  • Cell Culture and Treatment: Plate cells (e.g., HEK-293 or SH-SY5Y) and grow to desired confluency. Pre-incubate cells with this compound (e.g., 10-30 μM) for 2 hours.

  • Apoptosis Induction: Add an apoptosis-inducing agent (e.g., 15 μM selenite for 4 hours, or 20 μM cisplatin for 20 hours).[1]

  • Cell Harvesting: Harvest the cells by scraping or trypsinization and wash with PBS.

  • Cross-linking: Resuspend the cell pellet in a suitable buffer. Add the cell-permeable cross-linker Ethylene Glycol Bis(Succinimidylsuccinate) (EGS) to a final concentration of 200-300 μM. Incubate for 15 minutes at room temperature.[1]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl).

  • Lysis and Analysis: Lyse the cells and analyze the protein extracts via SDS-PAGE followed by immunoblotting with an anti-VDAC1 antibody. VDAC1 monomers, dimers, trimers, and higher-order multimers can then be visualized.[1]

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis and necrosis.

  • Cell Treatment: Culture and treat cells with an apoptosis inducer in the presence or absence of this compound as described in protocol 4.1.

  • Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • FACS Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses mitochondrial health by measuring its membrane potential.

  • Cell Treatment: Culture and treat cells as described previously.

  • Dye Loading: Incubate the cells with a potentiometric fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1 in culture medium for 20-30 minutes at 37°C.

  • Washing: Wash the cells with PBS or a suitable buffer to remove excess dye.

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization and dysfunction.

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts and processes described.

VBIT4_Mechanism cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrion cluster_cell Cellular Response Stimulus e.g., Cisplatin, Selenite, Oxidative Stress VDAC1_Monomer VDAC1 Monomer (Metabolite/Ion Exchange) Stimulus->VDAC1_Monomer Induces VDAC1_Oligomer VDAC1 Oligomer (Apoptotic Pore) VDAC1_Monomer->VDAC1_Oligomer Oligomerization CytoC_Release Cytochrome c Release VDAC1_Oligomer->CytoC_Release Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm collapse, ROS↑, Ca2+↑) VDAC1_Oligomer->Mito_Dysfunction Caspases Caspase Activation CytoC_Release->Caspases Apoptosis Apoptosis Caspases->Apoptosis VBIT4 This compound VBIT4->VDAC1_Oligomer Inhibits

Caption: VDAC1-mediated apoptosis pathway and its inhibition by this compound.

Oligomerization_Workflow Start Plate Cells (e.g., HEK-293) Pre_Incubate Pre-incubate with this compound (2 hours) Start->Pre_Incubate Induce Add Apoptosis Inducer (e.g., Selenite) Pre_Incubate->Induce Harvest Harvest Cells Induce->Harvest Crosslink Cross-link with EGS (15 min) Harvest->Crosslink Analyze SDS-PAGE & Immunoblot (Anti-VDAC1 Ab) Crosslink->Analyze Result Visualize VDAC1 Monomers vs. Oligomers Analyze->Result

Caption: Experimental workflow for VDAC1 oligomerization assay.

Apoptosis_Workflow Start Culture & Treat Cells (Control, Inducer, Inducer + this compound) Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI (15 min in dark) Wash->Stain Analyze Analyze by Flow Cytometry (FACS) Stain->Analyze Result Quantify Live, Apoptotic, & Necrotic Cell Populations Analyze->Result

Caption: Experimental workflow for apoptosis detection via FACS.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy aimed at a critical control point in the intrinsic apoptotic pathway. By inhibiting the oligomerization of VDAC1, this compound effectively prevents the release of cytochrome c and subsequent mitochondrial dysfunction, thereby protecting cells from apoptotic death.[1] Its efficacy has been demonstrated in various cell-based assays and preclinical models of diseases characterized by excessive apoptosis, such as Alzheimer's disease and Duchenne muscular dystrophy.[5][6][8]

However, emerging research also suggests potential off-target effects, including membrane disruption and inhibition of the electron transport chain at higher concentrations.[9][11] These findings underscore the need for further detailed mechanistic studies to fully elucidate the molecular interactions of this compound and to define its therapeutic window. Future research should focus on clarifying the VDAC1-dependent versus independent effects of this compound and optimizing its structure to enhance specificity and minimize off-target activity. Nevertheless, this compound remains a valuable chemical probe for studying the role of VDAC1 in cell death and a promising lead compound for the development of novel therapeutics for apoptosis-related diseases.[1][6]

References

Therapeutic Potential of VBIT-4 in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Neurodegenerative diseases such as Alzheimer's and Amyotrophic Lateral Sclerosis (ALS) are characterized by progressive neuronal loss, for which effective therapeutic interventions remain elusive. A growing body of evidence implicates mitochondrial dysfunction as a central player in the pathology of these disorders. The Voltage-Dependent Anion Channel 1 (VDAC1), a key protein on the outer mitochondrial membrane, has emerged as a critical regulator of both cell metabolism and apoptosis. In pathological conditions, VDAC1 is often overexpressed and undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors. VBIT-4 is a novel, brain-penetrant small molecule specifically designed to inhibit this VDAC1 oligomerization. Preclinical studies in mouse models of Alzheimer's disease have demonstrated that this compound can prevent cognitive decline, reduce neuronal loss, mitigate neuroinflammation, and restore synaptic protein levels.[1][2][3] Related VDAC1 inhibitors have shown protective effects in cellular and animal models of ALS.[4][5] This document provides a comprehensive technical overview of this compound, its mechanism of action, preclinical data, and the experimental protocols used to evaluate its efficacy, intended for researchers and drug development professionals.

The Role of VDAC1 in Mitochondrial Dysfunction and Neurodegeneration

Mitochondria are central to neuronal health, governing energy production, calcium homeostasis, and programmed cell death (apoptosis).[6] VDAC1 acts as the primary gatekeeper of the outer mitochondrial membrane, controlling the flux of ions, metabolites, and nucleotides between the mitochondria and the cytosol.[4][6] In several neurodegenerative diseases, cellular stress signals, such as the presence of amyloid-beta (Aβ) or mutant proteins like SOD1, lead to a significant overexpression of VDAC1.[3][4][7] This overexpression promotes the assembly of VDAC1 monomers into oligomeric pore-like structures.[8] These VDAC1 oligomers form a pathway for the release of mitochondrial pro-apoptotic proteins, including cytochrome c and mitochondrial DNA (mtDNA), into the cytosol, which in turn activates caspase cascades and inflammatory pathways, leading to neuronal death.[3][7][8]

This compound: A Targeted VDAC1 Oligomerization Inhibitor

This compound is a small molecule developed to specifically target VDAC1.[1][8] Its primary mechanism of action is to directly interact with VDAC1 and prevent its self-assembly into the oligomeric complexes that mediate apoptosis.[8][9] By inhibiting VDAC1 oligomerization, this compound effectively blocks the mitochondrial pathway of apoptosis and associated downstream pathological events, including excessive reactive oxygen species (ROS) production, disruption of intracellular calcium levels, and neuroinflammation.[3][10] Importantly, this compound has been shown to have no effect on cell viability or mitochondrial function under normal physiological conditions where VDAC1 is not overexpressed.[3][8]

cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention Stimuli Pathological Stimuli (e.g., Aβ, mutant SOD1) Overexpression VDAC1 Overexpression Stimuli->Overexpression Monomers VDAC1 Monomers Overexpression->Monomers Oligomers VDAC1 Oligomerization (Pore Formation) Monomers->Oligomers Self-assembly Release Release of Pro-Apoptotic Factors (Cytochrome c, mtDNA) Oligomers->Release Death Apoptosis & Neuroinflammation Release->Death VBIT4 This compound VBIT4->Oligomers Inhibits

Diagram 1. this compound mechanism of action in preventing apoptosis.

Preclinical Efficacy in Alzheimer's Disease (AD)

In postmortem brains of Alzheimer's patients and in the 5xFAD mouse model of AD, VDAC1 is significantly overexpressed in neurons surrounding Aβ plaques.[1][3] Treatment of 5xFAD mice with this compound has yielded compelling neuroprotective results.

Data Presentation

Table 1: Summary of this compound Efficacy in the 5xFAD Mouse Model

Parameter Untreated 5xFAD Mice This compound Treated 5xFAD Mice Outcome Citations
Cognitive Function ~2x more errors in RAWM¹ Performance comparable to Wild-Type Prevents cognitive decline [2]
Aβ Plaque Load Baseline ~20% reduction in plaque area Modest reduction [1][3]
Phosphorylated Tau Increased ~2.7-fold vs. WT No significant change vs. untreated No effect [1][3]
Synaptic Proteins² Reduced by 60-70% vs. WT Levels comparable to Wild-Type Complete prevention of synaptic loss [1]
Apoptosis (TUNEL) Increased ~3-fold vs. WT Significantly reduced Inhibition of neuronal apoptosis [1]
Neuroinflammation³ Increased ~150-fold vs. WT Levels comparable to Wild-Type Potent anti-inflammatory effect [1]

¹ Radial Arm Water Maze ² Synaptophysin and PSD-95 ³ Measured by p-NFκB-p65 mRNA levels

cluster_analysis start 5xFAD Mice (3 months old) vbit_group This compound Group (20 mg/kg in drinking water) control_group Control Group (Vehicle) treatment 5-Month Treatment Period behavior Behavioral Testing (RAWM at 7.5 months) treatment->behavior vbit_group->treatment control_group->treatment collection Brain Tissue Collection behavior->collection histo Histological Analysis (Aβ, Synaptophysin, TUNEL) collection->histo biochem Biochemical Analysis (q-RT-PCR for p-NFκB-p65) collection->biochem

Diagram 2. Experimental workflow for the this compound study in 5xFAD mice.

Therapeutic Potential in Amyotrophic Lateral Sclerosis (ALS)

The pathology of ALS has also been linked to VDAC1. Mutant SOD1, a cause of familial ALS, directly interacts with VDAC1, and VDAC1 levels are elevated in motor neurons of SOD1G93A mouse models.[4][11] Furthermore, the ALS-associated protein TDP-43 can induce the release of mtDNA through VDAC1 channels, a process that is preventable by this compound.[7] Studies have primarily used VBIT-12, a closely related VDAC1 oligomerization inhibitor.

Data Presentation

Table 2: Preclinical Data for VDAC1 Inhibitors in ALS Models

Model System Treatment Finding Outcome Citations
NSC-34 Cells VBIT-12 Partially prevented a ~25-30% reduction in cell survival induced by mutant SOD1G93A expression. Neuroprotective effect in vitro [1][4]
SOD1G93A Mice VBIT-12 (IP injection) No significant effect on disease onset or survival. No survival benefit [5][12]

| SOD1G93A Mice | VBIT-12 (IP injection) | Significantly improved muscle endurance and retained limb muscle strength for an extended period. | Improved motor function |[4][12] |

Pharmacokinetics and Safety Profile

Effective CNS drug candidates must cross the blood-brain barrier (BBB) and have a favorable safety profile. This compound has demonstrated promising characteristics in early preclinical assessments.

Data Presentation

Table 3: Pharmacokinetic and In Vitro Properties of this compound

Parameter Value Species/System Significance Citations
Binding Affinity (Kd) 17 µM Recombinant VDAC1 Direct target engagement [13][14]
IC₅₀ (VDAC1 Oligomerization) 1.9 ± 0.08 µM HEK-293 Cells Potent inhibition of the primary target mechanism [9][13][14]
IC₅₀ (Cytochrome c Release) 1.8 ± 0.24 µM HEK-293 Cells Effective blockade of a key apoptotic step [9][13][14]
IC₅₀ (Apoptosis) 2.9 ± 0.12 µM HEK-293 Cells Functional inhibition of cell death [9][13][14]
Elimination Half-Life (T₁/₂) 7.6 hours Mice / Rats Indicates stable metabolic profile [1][3][6]
Blood-Brain Barrier Penetrant Mice Essential for treating CNS disorders [1]

| Safety | Well-tolerated in rodents; no treatment-related mortality or clinical signs in single-dose toxicity studies. | Rodents | Favorable initial safety profile |[1][3][6] |

Detailed Experimental Protocols

The following are summarized methodologies for key experiments cited in this compound research.

In Vivo Administration of this compound in Mice (Drinking Water)
  • Stock Solution Preparation: this compound is dissolved in DMSO to a concentration of 80 mg/mL.[3][5]

  • Working Solution Preparation: The stock solution is diluted into drinking water (pH adjusted to 5.0) to a final this compound concentration of 0.0625 mg/mL.[3][5][15] The final DMSO concentration is typically around 0.36%.[3]

  • Administration: The solution is provided to mice as their sole source of drinking water. For the 5xFAD study, this was done twice a week.[3] This regimen, assuming a daily water consumption of ~8 mL for a 25g mouse, results in a dose of approximately 20 mg/kg.[3][5]

VDAC1 Oligomerization Assay in Isolated Mitochondria
  • Mitochondrial Isolation: Mitochondria are isolated from tissue (e.g., spinal cord) using standard differential centrifugation protocols.

  • Incubation: Isolated mitochondria (1 mg/mL) are pre-incubated with this compound (e.g., 20 µM) for 10 minutes at room temperature.[5][16]

  • Cross-linking: The cross-linking agent EGS (ethylene glycol bis(succinimidyl succinate)) is added, and the mixture is incubated for 20-30 minutes to covalently link proximal proteins.[5][16]

  • Analysis: The reaction is quenched, and samples are subjected to SDS-PAGE on a 4-15% gradient gel, followed by immunoblotting with anti-VDAC1 antibodies to visualize monomeric and oligomeric (dimeric, trimeric) forms.[5][16]

Cell Viability XTT Assay
  • Cell Culture: Motor-neuron-like NSC-34 cells are cultured and transfected to express mutant proteins (e.g., SOD1G93A).[4]

  • Treatment: Cells are incubated with or without a VDAC1 inhibitor (e.g., VBIT-12) for a specified period.[4]

  • Assay: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent is added to the cell culture wells. Metabolically active (viable) cells reduce the XTT tetrazolium salt to a formazan product.

  • Quantification: The amount of formazan dye formed is quantified by measuring the absorbance at a specific wavelength, which is directly proportional to the number of viable cells.[4]

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for neurodegenerative diseases by targeting a fundamental pathological mechanism: mitochondria-mediated apoptosis driven by VDAC1 overexpression and oligomerization. Its ability to penetrate the blood-brain barrier and its potent neuroprotective effects in robust preclinical models of Alzheimer's disease are highly encouraging.[1][3] While studies in ALS models using the related compound VBIT-12 show promise in improving motor function, a survival benefit has not yet been demonstrated.[12]

Future research should focus on validating these findings in additional models of neurodegeneration, including those for Parkinson's disease and tauopathies. Long-term safety and toxicology studies are critical next steps before advancing to human clinical trials. While one study noted potential toxicity of this compound in breast adenocarcinoma cells, it has been well-tolerated in multiple rodent studies.[1][7] The continued investigation of this compound and other VDAC1-targeting molecules holds significant promise for developing effective treatments for a range of devastating neurodegenerative disorders.

References

VBIT-4: A Novel Therapeutic Avenue for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Application and Methodologies of a VDAC1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating innovative therapeutic strategies. A growing body of evidence implicates mitochondrial dysfunction as a central player in the pathophysiology of AD. The voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane, has emerged as a promising therapeutic target due to its role in regulating mitochondrial metabolism, calcium homeostasis, and apoptosis. VBIT-4, a small molecule inhibitor of VDAC1 oligomerization, has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease. This technical guide provides a comprehensive overview of the applications of this compound in AD research, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and offering in-depth experimental protocols for its use. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential and its evaluation in a research setting.

Introduction to this compound and its Target: VDAC1

Mitochondrial dysfunction is an early and prominent feature of Alzheimer's disease, contributing to synaptic failure and neuronal death.[1] The voltage-dependent anion channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane and plays a critical role in regulating the flux of ions and metabolites between the mitochondria and the cytosol.[2] In pathological conditions such as AD, VDAC1 is often overexpressed.[3] This overexpression can lead to the formation of VDAC1 oligomers, creating a large channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space, ultimately triggering programmed cell death.[4][5]

This compound is a novel small molecule designed to specifically inhibit the oligomerization of VDAC1.[6] By preventing the formation of these pro-apoptotic channels, this compound helps to maintain mitochondrial integrity, reduce neuronal cell death, and mitigate neuroinflammation.[7] Its ability to cross the blood-brain barrier makes it a particularly promising candidate for treating neurodegenerative disorders like Alzheimer's disease.[5]

Mechanism of Action of this compound in Alzheimer's Disease

The therapeutic effects of this compound in the context of Alzheimer's disease are primarily attributed to its ability to modulate VDAC1 function and prevent mitochondria-mediated apoptosis. The proposed signaling pathway is as follows:

VBIT4_Mechanism AD_Pathology Alzheimer's Disease Pathology (e.g., Aβ) VDAC1_Overexpression VDAC1 Overexpression AD_Pathology->VDAC1_Overexpression VBIT4 This compound VDAC1_Oligomerization VDAC1 Oligomerization VDAC1_Overexpression->VDAC1_Oligomerization MOMP Mitochondrial Outer Membrane Permeabilization VDAC1_Oligomerization->MOMP Mitochondrial_Homeostasis Mitochondrial Homeostasis Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosis Apoptosis & Neuronal Death Cytochrome_c->Apoptosis Neuroinflammation Neuroinflammation Apoptosis->Neuroinflammation VBIT4->VDAC1_Oligomerization Inhibits Neuronal_Survival Neuronal Survival Mitochondrial_Homeostasis->Neuronal_Survival Experimental_Workflow Start Start: 5xFAD Mice (2.5-3 months old) Treatment This compound Administration (in drinking water, 5 months) Start->Treatment Behavioral_Testing Behavioral Testing (7.5-8 months old) Treatment->Behavioral_Testing Sacrifice Sacrifice and Brain Tissue Collection Behavioral_Testing->Sacrifice Immunohistochemistry Immunohistochemistry & Immunofluorescence Sacrifice->Immunohistochemistry Western_Blot Western Blotting Sacrifice->Western_Blot qPCR qRT-PCR Sacrifice->qPCR Data_Analysis Data Analysis and Interpretation Immunohistochemistry->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

References

VBIT-4: A Novel Investigational Avenue in Systemic Lupus Erythematosus by Targeting Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies and widespread inflammation, leading to damage in various organs. While the exact etiology of SLE remains elusive, emerging research has highlighted the crucial role of cellular stress pathways in its pathogenesis. One such pathway is the unfolded protein response (UPR), with its central sensor, inositol-requiring enzyme 1α (IRE1α), being increasingly recognized as a key player in the hyperactivation of immune cells in lupus. Concurrently, mitochondrial dysfunction has been identified as another critical contributor to the inflammatory cascade in SLE. This technical guide delves into the investigation of VBIT-4, a small molecule inhibitor, and its potential role in mitigating SLE pathology. While initial interest may have explored its connection to the IRE1α pathway, compelling evidence points towards its primary mechanism of action as an inhibitor of the voltage-dependent anion channel 1 (VDAC1), a key regulator of mitochondrial function. This document provides a comprehensive overview of the established role of IRE1α in SLE, elucidates the mechanism of action of this compound as a VDAC1 inhibitor, presents preclinical data on its efficacy in a lupus mouse model, and offers detailed experimental protocols for relevant assays.

The Role of IRE1α in Systemic Lupus Erythematosus

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This triggers the unfolded protein response (UPR), a sophisticated signaling network aimed at restoring ER homeostasis. IRE1α is a key sensor of the UPR, possessing both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation.

In the context of SLE, the IRE1α/XBP1s pathway is aberrantly activated in various immune cells, contributing to the disease's pathology:

  • In B cells , the IRE1α/XBP1s pathway is essential for differentiation into antibody-producing plasma cells.[1] Heightened IRE1α activation has been observed in B cells from lupus patients, correlating with disease activity.[2] This sustained activation promotes the survival and function of autoantibody-secreting plasma cells, a hallmark of SLE.[2][3]

  • In neutrophils , immune complexes found in lupus patients can induce marked activation of IRE1α.[4][5] This activation is linked to increased production of mitochondrial reactive oxygen species (mitoROS) and the release of neutrophil extracellular traps (NETs), both of which are significant contributors to inflammation and tissue damage in SLE.[4][6] Inhibition of IRE1α has been shown to mitigate these neutrophil-mediated inflammatory responses.[4][5]

The central role of IRE1α in orchestrating these pro-inflammatory and autoantibody-driven responses makes it a compelling therapeutic target for SLE.

IRE1α Signaling Pathway in SLE Immune Cells

The following diagram illustrates the key signaling events downstream of IRE1α activation in immune cells relevant to SLE.

IRE1a_Pathway_SLE IRE1α Signaling Pathway in SLE cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Cellular_Effects Cellular Effects in SLE ER Stress ER Stress IRE1a_dimer IRE1α (dimerized & activated) ER Stress->IRE1a_dimer Accumulation of unfolded proteins XBP1u_mRNA XBP1u mRNA IRE1a_dimer->XBP1u_mRNA RNase activity (splicing) TRAF2 TRAF2 IRE1a_dimer->TRAF2 recruits XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_Genes Upregulates Inflammatory_Genes Inflammatory Genes (IL-6, TNF-α) XBP1s_protein->Inflammatory_Genes Upregulates ASK1 ASK1 TRAF2->ASK1 activates JNK JNK ASK1->JNK activates Neutrophil_Activation Neutrophil Hyperactivation (mitoROS, NETosis) JNK->Neutrophil_Activation Plasma_Cell_Differentiation Plasma Cell Differentiation & Autoantibody Production UPR_Genes->Plasma_Cell_Differentiation Inflammatory_Genes->Neutrophil_Activation

Caption: IRE1α signaling in SLE immune cells.

This compound: A VDAC1 Oligomerization Inhibitor

While the IRE1α pathway presents a valid therapeutic target in SLE, the investigational compound this compound appears to exert its effects through a different, albeit related, cellular stress pathway centered on the mitochondria. Current research indicates that this compound is a potent inhibitor of the voltage-dependent anion channel 1 (VDAC1).[7][8][9]

VDAC1 is the most abundant protein in the outer mitochondrial membrane and plays a critical role in regulating the flux of ions and metabolites between the mitochondria and the cytosol, including ATP, ADP, and calcium.[9] Under conditions of cellular stress, VDAC1 can oligomerize, forming larger pores in the mitochondrial outer membrane.[7][10] This oligomerization is a key event in the initiation of apoptosis and the release of mitochondrial components, such as mitochondrial DNA (mtDNA), into the cytosol.[10]

This compound has been shown to directly bind to VDAC1 and prevent its oligomerization.[7] This action inhibits the release of pro-apoptotic factors and mtDNA, thereby protecting cells from mitochondrial-induced death and inflammation.[7][10]

Mechanism of Action of this compound

The proposed mechanism of action for this compound in mitigating cellular stress is depicted in the following diagram.

VBIT4_Mechanism Mechanism of Action of this compound Cellular_Stress Cellular Stress (e.g., Oxidative Stress) VDAC1_monomer VDAC1 Monomer Cellular_Stress->VDAC1_monomer VDAC1_oligomer VDAC1 Oligomer (Pore Formation) VDAC1_monomer->VDAC1_oligomer promotes oligomerization MOM_Permeabilization Mitochondrial Outer Membrane Permeabilization VDAC1_oligomer->MOM_Permeabilization mtDNA_Release mtDNA Release MOM_Permeabilization->mtDNA_Release Apoptosis Apoptosis MOM_Permeabilization->Apoptosis Inflammation Inflammation (cGAS-STING activation) mtDNA_Release->Inflammation VBIT4 This compound VBIT4->VDAC1_oligomer inhibits

Caption: this compound inhibits VDAC1 oligomerization.

Preclinical Evaluation of this compound in a Lupus Mouse Model

The therapeutic potential of this compound has been investigated in the MRL/lpr mouse model, which spontaneously develops a lupus-like autoimmune disease. The study demonstrated that this compound treatment ameliorated several key pathological features of the disease.[10][11]

Quantitative Data from MRL/lpr Mouse Study

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in MRL/lpr mice.

Table 1: Effect of this compound on Disease Markers in MRL/lpr Mice

ParameterMRL/lpr (Untreated)MRL/lpr + this compoundP-value
Urinary Albumin/Creatinine Ratio IncreasedReduced< 0.05
Serum Anti-dsDNA Levels ElevatedReduced< 0.05
Antinuclear Antibody (ANA) Titer HighReduced< 0.05
Serum IgG Levels ElevatedReduced< 0.05
Serum Cell-free mtDNA ElevatedReduced< 0.05

Data adapted from Kim et al., Science (2021).[10]

Table 2: Effect of this compound on Immune Cell Phenotypes in MRL/lpr Mice

ParameterMRL/lpr (Untreated)MRL/lpr + this compoundP-value
Spleen Weight IncreasedDecreased< 0.05
Lymph Node Weight IncreasedDecreased< 0.05
Renal Immune Complex Deposition HighReduced< 0.05

Data adapted from Kim et al., Science (2021).[11]

These findings suggest that by inhibiting VDAC1-mediated mitochondrial dysfunction, this compound can reduce the inflammatory cascade and autoantibody production that drive SLE pathogenesis in this preclinical model.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of both the IRE1α pathway and the effects of this compound in the context of SLE.

XBP1 mRNA Splicing Assay

This assay is used to measure the RNase activity of IRE1α by detecting the splicing of its substrate, XBP1 mRNA.

Objective: To quantify the ratio of spliced to unspliced XBP1 mRNA in immune cells.

Materials:

  • Immune cells (e.g., neutrophils or B cells from patients or mouse models)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)

  • PCR primers for XBP1 (human or mouse specific, flanking the 26-nucleotide intron)

  • Taq DNA polymerase and PCR buffer

  • Agarose gel and electrophoresis equipment

  • Gel documentation system

  • Optional: Restriction enzyme PstI (for distinguishing spliced and unspliced forms)

  • Optional: qPCR primers specific for the spliced form of XBP1 for a quantitative readout.[12][13]

Procedure:

  • Cell Stimulation: Isolate immune cells and culture under desired conditions. Stimulate with an ER stress inducer (e.g., tunicamycin or thapsigargin) or a relevant stimulus for SLE (e.g., immune complexes) for a specified time.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1. This will amplify both the unspliced and spliced forms of XBP1 mRNA.

    • PCR Cycling Conditions (example): 95°C for 3 min, followed by 30-35 cycles of 95°C for 30 s, 60°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.

  • Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 product will be 26 base pairs larger than the spliced product.

  • Quantification: Visualize the bands using a gel documentation system and quantify the intensity of the bands corresponding to the spliced and unspliced forms using software such as ImageJ. The ratio of spliced to total XBP1 is an indicator of IRE1α activity.

  • (Optional) PstI Digestion: The 26-nucleotide intron in the unspliced XBP1 contains a PstI restriction site. Digestion of the PCR products with PstI will cleave the unspliced amplicon, allowing for better separation and quantification of the spliced form.[5]

  • (Optional) qPCR: For a more quantitative analysis, use primers that specifically amplify the spliced XBP1 isoform.[12]

VDAC1 Oligomerization Assay

This assay is used to assess the effect of compounds like this compound on the oligomerization of VDAC1 in response to a stimulus.

Objective: To detect and quantify VDAC1 monomers and oligomers in isolated mitochondria.

Materials:

  • Cells or tissues of interest

  • Mitochondria isolation kit

  • Protein concentration assay (e.g., BCA assay)

  • Cross-linking agent (e.g., EGS - ethylene glycol bis(succinimidyl succinate))

  • SDS-PAGE gels (gradient or low percentage) and electrophoresis equipment

  • Western blotting apparatus and reagents

  • Primary antibody against VDAC1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues using a commercial kit or a standard differential centrifugation protocol.

  • Protein Quantification: Determine the protein concentration of the isolated mitochondria.

  • Treatment: Incubate the isolated mitochondria with the compound of interest (e.g., this compound) for a specified time and concentration.

  • Cross-linking: Add the cross-linking agent EGS to the mitochondrial suspension and incubate to cross-link interacting proteins.

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).

  • SDS-PAGE and Western Blotting:

    • Lyse the mitochondria and separate the proteins by SDS-PAGE on a gradient gel (e.g., 4-15%) or a low percentage acrylamide gel to resolve high molecular weight oligomers.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against VDAC1, followed by an HRP-conjugated secondary antibody.

  • Detection and Quantification:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the intensity of the bands corresponding to VDAC1 monomers, dimers, trimers, and higher-order oligomers using densitometry software.

Experimental Workflow for this compound Evaluation in SLE

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in the context of SLE.

VBIT4_Workflow Experimental Workflow for this compound Evaluation in SLE cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies (MRL/lpr mice) Immune_Cells Isolate Immune Cells (Neutrophils, B cells) from SLE patients and controls Cell_Culture Culture and stimulate cells (e.g., with immune complexes) Immune_Cells->Cell_Culture VBIT4_Treatment_InVitro Treat with this compound Cell_Culture->VBIT4_Treatment_InVitro InVitro_Assays Perform Assays: - VDAC1 Oligomerization - mitoROS production - NETosis assay - Cytokine profiling VBIT4_Treatment_InVitro->InVitro_Assays Data_Analysis Data Analysis and Interpretation InVitro_Assays->Data_Analysis Animal_Model MRL/lpr Lupus Mouse Model VBIT4_Treatment_InVivo Administer this compound (e.g., in drinking water) Animal_Model->VBIT4_Treatment_InVivo Monitoring Monitor Disease Progression: - Proteinuria - Body weight - Clinical signs VBIT4_Treatment_InVivo->Monitoring Sample_Collection Collect Samples: - Blood (serum, cells) - Spleen, Lymph nodes - Kidneys Monitoring->Sample_Collection InVivo_Analysis Analyze Samples: - Autoantibody titers (anti-dsDNA, ANA) - Serum mtDNA - Immune cell phenotyping (Flow Cytometry) - Kidney histopathology Sample_Collection->InVivo_Analysis InVivo_Analysis->Data_Analysis

Caption: Workflow for this compound evaluation in SLE.

Conclusion

The pathogenesis of Systemic Lupus Erythematosus is complex, involving multiple cellular pathways that contribute to the breakdown of self-tolerance and the perpetuation of inflammation. The IRE1α branch of the unfolded protein response has been firmly established as a key driver of immune cell hyperactivation in SLE, making it a prime target for therapeutic intervention. While the investigational compound this compound was initially considered in the context of IRE1α, current evidence strongly supports its role as an inhibitor of VDAC1 oligomerization. By targeting this critical mitochondrial protein, this compound has demonstrated the potential to ameliorate lupus-like disease in preclinical models by reducing mitochondrial DNA release and subsequent inflammation. This highlights the importance of mitochondrial dysfunction as a central pathological hub in SLE. Further investigation into VDAC1 inhibitors like this compound offers a promising and distinct therapeutic strategy for this challenging autoimmune disease. This technical guide provides a foundational understanding of the scientific rationale and experimental approaches for researchers and drug development professionals interested in exploring this novel avenue for SLE treatment.

References

Preclinical studies and therapeutic benefits of VBIT-4.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VBIT-4 is a novel small-molecule inhibitor of the voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that regulates metabolism, calcium homeostasis, and apoptosis. Emerging preclinical evidence highlights the therapeutic potential of this compound across a spectrum of diseases, including neurodegenerative disorders, inflammatory conditions, and muscular dystrophy. This technical guide provides a comprehensive overview of the preclinical studies and therapeutic benefits of this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action: Inhibition of VDAC1 Oligomerization

The primary mechanism of action of this compound is the inhibition of VDAC1 oligomerization. Under cellular stress and various pathological conditions, VDAC1 monomers assemble into oligomeric complexes, forming large pores in the outer mitochondrial membrane. This process is a critical step in the intrinsic apoptotic pathway, as it facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol. By binding to VDAC1, this compound prevents this oligomerization, thereby inhibiting apoptosis and subsequent cellular damage.[1][2]

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

VBIT4_Mechanism cluster_stress Cellular Stress / Pathological Stimuli cluster_mito Mitochondrion cluster_cyto Cytosol Stress e.g., Oxidative Stress, Amyloid-beta VDAC1_mono VDAC1 Monomers Stress->VDAC1_mono Induces Overexpression & Oligomerization VDAC1_oligo VDAC1 Oligomers (Pore Formation) VDAC1_mono->VDAC1_oligo Oligomerization CytoC_release Cytochrome c Release VDAC1_oligo->CytoC_release Apoptosis Apoptosis CytoC_release->Apoptosis Activates Caspase Cascade VBIT4 This compound VBIT4->VDAC1_oligo Inhibits

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, including its binding affinity, in vitro efficacy in inhibiting apoptosis, and in vivo therapeutic effects in various disease models.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineInducerValueReference
Binding Affinity (Kd) Recombinant VDAC1-17 µM[3]
Recombinant VDAC1, VDAC2, VDAC3-~53 µM[1]
IC50 (VDAC1 Oligomerization) HEK-293Selenite1.9 ± 0.08 µM[1]
IC50 (Cytochrome c Release) HEK-293Selenite1.8 ± 0.24 µM[1]
IC50 (Apoptosis) HEK-293Selenite2.9 ± 0.12 µM[1]
Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Model (5xFAD Mice)
ParameterTreatment ProtocolOutcomeReference
Cognitive Function 20 mg/kg in drinking water, twice a week for 5 monthsPrevented impairment in radial arm water maze and Y-maze performance.[2][4]
Neuronal Loss 20 mg/kg in drinking water, twice a week for 5 monthsProtected against neuronal loss (measured by synaptophysin and class III beta-tubulin staining).[2][4]
Amyloid Plaques 20 mg/kg in drinking water, twice a week for 5 monthsReduced the area occupied by Aβ plaques by 20%.[4]
Neuroinflammation 20 mg/kg in drinking water, twice a week for 5 monthsPrevented the increase in NF-κB-p65 mRNA.[5]
Table 3: In Vivo Efficacy of this compound in Duchenne Muscular Dystrophy Model (D2.DMDel8-34 Mice)
ParameterTreatment ProtocolOutcomeReference
Mitochondrial Calcium Overload 20 mg/kg, intraperitoneal administrationReduced mitochondrial calcium overload.[6][7]
Mitochondrial Permeability Transition Pore (mPTP) Induction 20 mg/kg, intraperitoneal administrationEnhanced resistance to mPTP induction.[6][7]
Calpain Activity 20 mg/kg, intraperitoneal administrationSuppressed mitochondrial and total calpain activity.[6]
Muscle Fibrosis 20 mg/kg, intraperitoneal administrationReduced muscle fibrosis.[6]
Table 4: In Vivo Efficacy of this compound in Systemic Lupus Erythematosus Model
ParameterTreatment ProtocolOutcomeReference
mtDNA Release 10 µM (in vitro treatment of splenocytes)Decreased mitochondrial DNA (mtDNA) release.[8]
Disease Severity Continuous administration for 5 weeksBlocked development of skin lesions and alopecia; reduced spleen and lymph node weight.[9]
Immune Complex Deposition Not specifiedReduced renal immune complex deposition.[8]
Proteinuria Not specifiedReduced proteinuria.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro VDAC1 Oligomerization Assay

Objective: To assess the inhibitory effect of this compound on VDAC1 oligomerization in cultured cells.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0.1-10 µM) for 2 hours.

  • Induction of Oligomerization: Apoptosis and VDAC1 oligomerization are induced by adding an apoptosis-inducing agent such as selenite (15 µM) for 4 hours.

  • Cross-linking: Cells are harvested and subjected to cross-linking with ethylene glycol bis(succinimidyl succinate) (EGS) (300 µM) for 15 minutes to stabilize VDAC1 oligomers.[1]

  • Immunoblotting: Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody against VDAC1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Analysis: The bands corresponding to VDAC1 monomers and oligomers are visualized by chemiluminescence and quantified by densitometry. The IC50 value for inhibition of VDAC1 oligomerization is then calculated.

In Vivo Alzheimer's Disease Mouse Model Study

Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Protocol:

  • Animal Model: 5xFAD transgenic mice, which carry five familial Alzheimer's disease mutations, are used.

  • Treatment Administration: this compound is dissolved in drinking water at a concentration that provides a dose of 20 mg/kg body weight. The treatment is administered twice a week for a duration of 5 months, starting at an age when amyloid pathology is present but before significant cognitive impairment.[2][4]

  • Behavioral Testing:

    • Radial Arm Water Maze: To assess spatial learning and memory, mice are trained to find a hidden platform in a circular pool with multiple arms. The number of errors and the time taken to locate the platform are recorded.[4][5]

    • Y-Maze: This test evaluates short-term spatial memory by assessing the mice's tendency to explore novel arms of the maze.

  • Histological and Molecular Analysis:

    • Immunohistochemistry: Brain sections are stained with antibodies against Aβ to quantify plaque load and with neuronal markers (e.g., synaptophysin, NeuN) to assess neuronal loss.[2][4]

    • qRT-PCR: RNA is extracted from brain tissue to measure the expression levels of inflammatory markers such as NF-κB.[5]

The general workflow for a preclinical in vivo study of this compound is outlined in the diagram below:

Preclinical_Workflow start Select Animal Model (e.g., 5xFAD mice) treatment Administer this compound (e.g., 20 mg/kg in drinking water) start->treatment behavioral Behavioral Assessments (e.g., Radial Arm Water Maze, Y-Maze) treatment->behavioral tissue Tissue Collection and Processing behavioral->tissue histology Histological Analysis (e.g., Immunohistochemistry for Aβ plaques) tissue->histology molecular Molecular Analysis (e.g., qRT-PCR for inflammatory markers) tissue->molecular data Data Analysis and Interpretation histology->data molecular->data end Conclusion on Therapeutic Efficacy data->end

Preclinical In Vivo Study Workflow

Conclusion

The preclinical data for this compound strongly support its therapeutic potential in a range of diseases characterized by mitochondrial dysfunction and apoptosis. Its well-defined mechanism of action, centered on the inhibition of VDAC1 oligomerization, provides a solid foundation for its further development. The quantitative data from both in vitro and in vivo studies demonstrate its potency and efficacy in relevant disease models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic benefits of this compound and to design future preclinical and clinical studies. As research progresses, this compound holds promise as a novel therapeutic agent targeting a fundamental pathological process.

References

VBIT-4: A Novel Modulator of Neuroinflammation via VDAC1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease (AD). The voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane, has emerged as a promising therapeutic target due to its role in regulating mitochondrial function, apoptosis, and inflammation. VBIT-4, a small molecule inhibitor of VDAC1 oligomerization, has demonstrated significant potential in mitigating neuroinflammatory processes and associated pathologies in preclinical models. This document provides a comprehensive overview of this compound, its mechanism of action, and its impact on neuroinflammation, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions primarily by targeting the mitochondrial protein VDAC1.[1][2] Under pathological conditions, such as those induced by amyloid-beta (Aβ) in Alzheimer's disease, VDAC1 is often overexpressed.[3][4] This overexpression leads to the formation of VDAC1 oligomers, creating large channels in the outer mitochondrial membrane. These channels facilitate the release of pro-apoptotic factors like cytochrome c and mitochondrial DNA (mtDNA) into the cytosol.[3][5][6][7]

This compound directly interacts with VDAC1, preventing its oligomerization.[1][2][3] By inhibiting the formation of these large pores, this compound preserves mitochondrial integrity, thereby blocking downstream apoptotic and inflammatory signaling cascades.[3][6]

Quantitative Efficacy of this compound

The inhibitory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LineConditionReference
Binding Affinity (Kd)17 µMN/AN/A[1][8]
IC50 (VDAC1 Oligomerization)1.9 ± 0.08 µMHEK-293Apoptosis Induction[1]
IC50 (Cytochrome c Release)1.8 ± 0.24 µMHEK-293Apoptosis Induction[1]
IC50 (Apoptosis Inhibition)2.9 ± 0.12 µMHEK-293Apoptosis Induction[1]
Table 2: In Vivo Efficacy of this compound in a 5xFAD Mouse Model of Alzheimer's Disease
Biomarker / OutcomeObservation in Untreated 5xFAD MiceEffect of this compound Treatment (20 mg/kg)Reference
NF-κB-p65 mRNA150-fold increase compared to Wild TypeIncrease was prevented[9]
Synaptophysin Protein3-fold decrease compared to Wild TypeDecrease was prevented[9]
Cognitive Function (Radial Arm Water Maze)~2x more errors and ~2x longer time vs. Wild TypePerformance comparable to Wild Type mice[9]
Neuronal Cell DeathSignificant neuronal lossNeuronal death was prevented[3][4]
Microglia & Astrocyte PhenotypePro-inflammatory/neurotoxicSwitched to a neuroprotective phenotype[3][4]

Signaling Pathways Modulated by this compound

This compound's inhibition of VDAC1 oligomerization impacts multiple downstream signaling pathways implicated in neuroinflammation and neurodegeneration.

VBIT4_Signaling_Pathway cluster_Stress Pathological Stress (e.g., Aβ) cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosolic Events cluster_Nuclear Nuclear Events Abeta Amyloid-Beta (Aβ) VDAC1_over VDAC1 Overexpression Abeta->VDAC1_over induces VDAC1_oligo VDAC1 Oligomerization (Large Pore Formation) VDAC1_over->VDAC1_oligo leads to CytoC Cytochrome c Release VDAC1_oligo->CytoC mtDNA mtDNA Release VDAC1_oligo->mtDNA Apoptosome Apoptosome Formation (Caspase Activation) CytoC->Apoptosome cGAS_STING cGAS-STING Pathway Activation mtDNA->cGAS_STING NLRP3 NLRP3 Inflammasome Activation mtDNA->NLRP3 VBIT4 This compound VBIT4->VDAC1_oligo Inhibits Apoptosis Apoptosis Apoptosome->Apoptosis NFkB NF-κB Activation cGAS_STING->NFkB NLRP3->NFkB Inflam_Genes Pro-inflammatory Gene Expression NFkB->Inflam_Genes Neuroinflammation Neuroinflammation Inflam_Genes->Neuroinflammation

Caption: this compound inhibits VDAC1 oligomerization, blocking apoptosis and neuroinflammation pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vivo 5xFAD Mouse Model Study
  • Animal Model: 5xFAD transgenic mice, a model for Alzheimer's disease that exhibits Aβ plaques, synaptic degeneration, and neuronal loss.[3]

  • Treatment: this compound was dissolved in DMSO and then diluted in the drinking water to a final concentration of 0.0625 mg/ml. Mice consumed approximately 20 mg/kg of this compound daily. The treatment was administered twice a week.[3] Control groups received drinking water with a corresponding concentration of DMSO.[3]

  • Behavioral Analysis: Cognitive function was assessed using tests such as the radial arm water maze, which evaluates spatial learning and memory.[9]

  • Immunohistochemistry: Brain sections were stained for markers of neurodegeneration (e.g., synaptophysin), neuroinflammation (e.g., p-NF-κB-p65, TNF-α, NRLP3), and cell types (neurons, astrocytes, microglia).[3][9]

  • qRT-PCR: mRNA levels of inflammatory markers like NF-κB-p65 were quantified from brain tissue extracts to assess gene expression changes.[9]

In Vitro Apoptosis and VDAC1 Oligomerization Assays
  • Cell Culture: HEK-293 cells are commonly used.

  • Induction of Apoptosis: Apoptosis is induced using a relevant stimulus, after which cells are treated with varying concentrations of this compound (e.g., 0.1-10 µM).[1]

  • VDAC1 Oligomerization Assay: Mitochondria are isolated from treated and untreated cells. Cross-linking agents are used to stabilize VDAC1 oligomers, which are then visualized and quantified by SDS-PAGE and immunoblotting using anti-VDAC1 antibodies.[10]

  • Cytochrome c Release Assay: The cytosolic fraction of cells is separated from the mitochondrial fraction. The amount of cytochrome c in the cytosol is measured, typically by immunoblotting, to quantify its release from the mitochondria.

  • Cell Viability/Apoptosis Assay: Apoptosis is quantified using methods like flow cytometry with Annexin V/Propidium Iodide staining or by measuring caspase activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical setting.

VBIT4_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (e.g., 5xFAD Mouse Model) cluster_data Data Analysis & Conclusion start_vitro Cell Culture (e.g., Neuronal Cells, HEK-293) induce_stress Induce Pathological Stress (e.g., Aβ treatment) start_vitro->induce_stress treat_vbit4_vitro Treat with this compound (Dose-Response) induce_stress->treat_vbit4_vitro assay_oligo VDAC1 Oligomerization Assay treat_vbit4_vitro->assay_oligo assay_apoptosis Apoptosis & Cyto c Release Assays treat_vbit4_vitro->assay_apoptosis assay_inflam_vitro Inflammatory Marker Analysis (e.g., Cytokine levels) treat_vbit4_vitro->assay_inflam_vitro analyze Statistical Analysis of Quantitative Data assay_oligo->analyze assay_apoptosis->analyze assay_inflam_vitro->analyze start_vivo Animal Model Selection (5xFAD Mice) treat_vbit4_vivo Chronic this compound Administration (e.g., 20 mg/kg in drinking water) start_vivo->treat_vbit4_vivo behavioral Cognitive & Behavioral Testing (e.g., Water Maze) treat_vbit4_vivo->behavioral tissue_collection Tissue Collection (Brain) behavioral->tissue_collection immuno Immunohistochemistry & Immunoblotting tissue_collection->immuno qpcr qRT-PCR for Gene Expression tissue_collection->qpcr immuno->analyze qpcr->analyze conclusion Conclusion on Therapeutic Potential analyze->conclusion

References

Understanding VDAC1 Overexpression in Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1) is a crucial protein located in the outer mitochondrial membrane, acting as a primary gateway for the transport of ions and metabolites between the mitochondria and the rest of the cell.[1][2] Its role is fundamental in regulating cellular metabolism and energy production.[1] Emerging evidence has highlighted the significant overexpression of VDAC1 in a variety of pathological conditions, positioning it as a key player in the progression of several diseases and a promising target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of VDAC1 overexpression in prominent disease models, focusing on cancer, neurodegenerative disorders, and cardiovascular diseases. It offers a compilation of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts.

VDAC1 Overexpression: A Common Feature in Diverse Pathologies

VDAC1 overexpression has been consistently observed across a spectrum of diseases, suggesting a common underlying mechanism related to cellular stress, metabolic reprogramming, and apoptosis. In many cancer types, elevated VDAC1 levels are associated with the high metabolic demands of tumor cells.[1][5] In neurodegenerative diseases like Alzheimer's, VDAC1 overexpression is linked to mitochondrial dysfunction and neuronal cell death.[6][7] Similarly, in cardiovascular diseases, increased VDAC1 expression is implicated in the pathological remodeling of cardiac tissue.[8][9]

Quantitative Analysis of VDAC1 Overexpression

The following tables summarize the quantitative data on VDAC1 overexpression in various disease models as reported in the literature.

Table 1: VDAC1 Overexpression in Cancer Models

Cancer TypeModel SystemFold Change/Increase in VDAC1 ExpressionReference
Lung AdenocarcinomaPatient Tumor Tissue (Stage III vs. Stage I)Several-fold higher[10]
Various Cancers (Breast, Colon, Liver, Lung, Pancreatic, Thyroid)Patient Tumor TissuesIncreased expression[11]
Glioblastoma, Lung Cancer, Triple-Negative Breast CancerHuman cell lines (U-87MG, A549, MDA-MB-231)Highly expressed[1]
Non-Small Cell Lung Cancer (NSCLC)Patient Tumor TissueHigh expression correlated with poor outcome[5]

Table 2: VDAC1 Overexpression in Neurodegenerative Disease Models

Disease ModelBrain Region/Cell TypeFold Change/Increase in VDAC1 ExpressionReference
Alzheimer's Disease (AD) Patients (Braak stages I-VI)Frontal CortexSignificantly increased (progressive with stage)[12]
APP Transgenic Mice (6, 12, 24 months)Cerebral CortexSignificantly increased (age-dependent)[7][12]
Amyloidogenic AD Transgenic MiceHippocampusOverexpressed[7]
Human Neuroblastoma Cell Line-Upregulation induced by Aβ soluble oligomers[7]

Table 3: VDAC1 Overexpression in Cardiovascular Disease Models

Disease ModelCardiac TissueFold Change/Increase in VDAC1 ExpressionReference
Post-Myocardial Infarction (Human)Left Ventricle (non-infarcted zones)Gradual increase (short-term vs. long-term)[8]
Chronic Left Ventricular Dilatation/Dysfunction (Human)Left VentricleIncreased expression[8][9]
Hypertrophic Cardiomyopathy (Human)Septal TissueUpregulated transcriptional levels[8]
Myocardial Infarction or Excessive Aldosterone (Rat)Ventricular and Atrial TissuesMarked increase[9]

Key Signaling Pathways Involving VDAC1 Overexpression

VDAC1 overexpression is intricately linked to critical cellular signaling pathways, primarily those governing apoptosis and metabolic reprogramming.

VDAC1-Mediated Apoptosis

Overexpression of VDAC1 can shift the cellular equilibrium towards apoptosis.[3] This is achieved through two primary mechanisms: the formation of oligomeric pores that release pro-apoptotic factors from the mitochondria and the interaction with members of the Bcl-2 family of proteins and Hexokinase.

  • VDAC1 Oligomerization and Cytochrome c Release: Under apoptotic stimuli, VDAC1 monomers can oligomerize to form a large channel in the outer mitochondrial membrane. This channel facilitates the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol, thereby initiating the caspase cascade and programmed cell death.[3]

  • Interaction with Bcl-2 Family Proteins and Hexokinase: VDAC1 serves as a docking site for both anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the pro-survival protein Hexokinase (HK).[3][13] The binding of these proteins to VDAC1 can inhibit the release of cytochrome c and prevent apoptosis.[13][14] In many cancer cells, the overexpression of both VDAC1 and these anti-apoptotic partners creates a survival advantage.[5][14]

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1 VDAC1 (Overexpressed) VDAC1_Oligomer VDAC1 Oligomer VDAC1->VDAC1_Oligomer Oligomerization CytoC Cytochrome c VDAC1_Oligomer->CytoC Release Caspase_Cascade Caspase Cascade CytoC->Caspase_Cascade Bcl2 Bcl-2 / Bcl-xL Bcl2->VDAC1 Inhibits Apoptosis Survival Cell Survival Bcl2->Survival HK Hexokinase HK->VDAC1 Inhibits Apoptosis HK->Survival Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->VDAC1 Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: VDAC1-mediated apoptosis signaling pathway.

VDAC1 and Metabolic Reprogramming in Cancer

Cancer cells exhibit altered metabolism, often referred to as the "Warburg effect," characterized by increased glycolysis even in the presence of oxygen. VDAC1 plays a pivotal role in this metabolic reprogramming. Its overexpression facilitates the high flux of metabolites, such as pyruvate and ATP/ADP, required to sustain rapid cell proliferation.[1] Silencing VDAC1 in cancer models has been shown to reverse these oncogenic properties by rewiring cellular metabolism.[1][15][16] This leads to a reduction in tumor growth and the differentiation of cancer cells into less malignant phenotypes.[1]

VDAC1_Metabolic_Reprogramming cluster_Metabolic_Effects Metabolic Effects cluster_Cellular_Outcomes Cellular Outcomes VDAC1_Overexpression VDAC1 Overexpression in Cancer Increased_Metabolite_Flux Increased Metabolite Flux (Pyruvate, ATP/ADP) VDAC1_Overexpression->Increased_Metabolite_Flux Enhanced_Glycolysis Enhanced Glycolysis (Warburg Effect) Increased_Metabolite_Flux->Enhanced_Glycolysis Altered_Mitochondrial_Metabolism Altered Mitochondrial Metabolism Increased_Metabolite_Flux->Altered_Mitochondrial_Metabolism Rapid_Proliferation Rapid Cell Proliferation Enhanced_Glycolysis->Rapid_Proliferation Altered_Mitochondrial_Metabolism->Rapid_Proliferation Tumor_Growth Tumor Growth Rapid_Proliferation->Tumor_Growth Oncogenic_Properties Maintenance of Oncogenic Properties Tumor_Growth->Oncogenic_Properties

Caption: Role of VDAC1 in cancer metabolic reprogramming.

Experimental Protocols for VDAC1 Analysis

Accurate and reproducible experimental methods are essential for studying VDAC1 overexpression and its functional consequences. Below are detailed protocols for key techniques.

Western Blot Analysis of VDAC1

This protocol allows for the quantification of VDAC1 protein levels in cell or tissue lysates.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • For tissues, homogenize in RIPA buffer on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against VDAC1 (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000 to 1:10000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensity using image analysis software (e.g., ImageJ).[17] Normalize the VDAC1 signal to a loading control protein such as β-actin or GAPDH.[18]

Western_Blot_Workflow start Start: Cell/Tissue Lysate protein_extraction Protein Extraction (RIPA Buffer) start->protein_extraction quantification Protein Quantification (BCA/Bradford Assay) protein_extraction->quantification sds_page SDS-PAGE (12% Gel) quantification->sds_page transfer Electrotransfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking Blocking (5% Milk or 3% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-VDAC1, 4°C overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated, RT 1hr) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Capture and Band Densitometry Analysis detection->analysis end End: Quantified VDAC1 Levels analysis->end

Caption: Western Blot workflow for VDAC1 detection.

Immunohistochemistry (IHC) for VDAC1 in Tissues

IHC allows for the visualization of VDAC1 expression and its localization within tissue sections.

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin.

    • Dehydrate the tissue through a graded series of ethanol and clear in xylene.

    • Embed the tissue in paraffin and cut 4-5 µm sections onto charged slides.[19]

  • Antigen Retrieval and Staining:

    • Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.[19]

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.

  • Immunodetection:

    • Incubate the sections with a primary antibody against VDAC1 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[20]

    • Wash with PBS or TBS.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.[19]

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize cell nuclei.[19]

    • Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope to assess the intensity and localization of VDAC1 staining.

    • Semi-quantitative analysis can be performed by scoring the staining intensity and the percentage of positive cells.

siRNA-Mediated Knockdown of VDAC1

This technique is used to study the functional consequences of reduced VDAC1 expression in cell culture models.

  • Cell Seeding:

    • Seed cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.

  • Transfection:

    • Prepare two tubes: one with siRNA (specific for VDAC1 or a non-targeting control) diluted in serum-free medium, and another with a lipid-based transfection reagent diluted in serum-free medium.

    • Combine the contents of the two tubes and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

    • Add the transfection complexes dropwise to the cells.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours post-transfection. The optimal time for knockdown should be determined empirically.

    • Harvest the cells to assess VDAC1 knockdown efficiency by Western blotting or qRT-PCR.

    • Perform functional assays to evaluate the effects of VDAC1 silencing on cell proliferation, apoptosis, or metabolism. A single transfection with VDAC1-siRNA at nanomolar concentrations can lead to up to a 90% decrease in VDAC1 levels in various cancer cell lines.[21][22]

Conclusion

The overexpression of VDAC1 is a significant and recurring feature in various disease models, including cancer, neurodegenerative disorders, and cardiovascular diseases. This central role in regulating metabolism and apoptosis makes VDAC1 an attractive target for the development of novel therapeutics. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of VDAC1 in disease and to explore its potential as a therapeutic target. The continued investigation into the mechanisms governing VDAC1 overexpression and its downstream effects will be crucial for translating these fundamental findings into clinical applications.

References

Methodological & Application

VBIT-4: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VBIT-4 is a small molecule inhibitor of the voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane. By preventing the oligomerization of VDAC1, this compound has been shown to inhibit apoptosis and protect against mitochondrial dysfunction. These properties make this compound a valuable tool for in vitro studies across various research areas, including neurodegenerative diseases, metabolic disorders, and cancer. This document provides detailed protocols for utilizing this compound in in vitro experiments, focusing on assays for cell viability, mitochondrial membrane potential, and reactive oxygen species (ROS) production.

Mechanism of Action

Under cellular stress conditions, VDAC1 can oligomerize, forming larger pores in the outer mitochondrial membrane. This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, ultimately triggering the caspase cascade and apoptosis. This compound directly interacts with VDAC1, preventing this oligomerization and thereby inhibiting the initiation of the mitochondrial pathway of apoptosis.

cluster_stress Cellular Stress cluster_mito Mitochondrion Stress e.g., Oxidative Stress, Hyperglycemia, Aβ peptides VDAC1_mono VDAC1 Monomer Stress->VDAC1_mono Induces VDAC1_oligo VDAC1 Oligomer VDAC1_mono->VDAC1_oligo Oligomerization CytoC Cytochrome c VDAC1_oligo->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Initiates VBIT4 This compound VBIT4->VDAC1_oligo Inhibits

Caption: this compound mechanism of action in inhibiting apoptosis.

Data Presentation

The following tables summarize quantitative data from in vitro studies investigating the effects of this compound.

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell LineApplicationEffective ConcentrationReference
Endothelial CellsHyperglycemic Stress5 µM[1]
Human Skin FibroblastsHyperglycemic Stress5 µM[1]
Breast Adenocarcinoma (MCF-7)Cytotoxicity15-30 µM
Cortical NeuronsAβ-induced toxicity10 µM
HEK-293Apoptosis Induction10 µM

Table 2: Summary of this compound Effects on Mitochondrial Parameters

ParameterCell LineTreatmentEffect of this compoundReference
Mitochondrial Membrane PotentialEndothelial CellsHyperglycemia (30 mM glucose)Prevents decrease[1]
Mitochondrial ROS ProductionEndothelial CellsHyperglycemia (30 mM glucose)Abolishes increase[1]
Mitochondrial SwellingIsolated Rat Liver MitochondriaCa2+-inducedIncreases time to swelling
Cell ViabilityEndothelial CellsHyperglycemia (30 mM glucose)Prevents decrease[1]

Experimental Protocols

Cell Viability Assay (Hoechst 33342 and Propidium Iodide Staining)

This protocol distinguishes between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

start Seed cells and treat with this compound and/or stressor wash1 Wash cells with PBS start->wash1 stain Incubate with Hoechst 33342 and Propidium Iodide wash1->stain wash2 Wash cells with PBS stain->wash2 image Image cells using fluorescence microscopy wash2->image analyze Quantify live, apoptotic, and necrotic cells image->analyze

Caption: Workflow for the cell viability assay.

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 solution (1 mg/mL)

  • Propidium Iodide (PI) solution (1 mg/mL)

  • Fluorescence microscope with DAPI and TRITC/RFP filter sets

Protocol:

  • Seed cells in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound and/or the experimental stressor for the specified duration. Include appropriate vehicle controls (e.g., DMSO).

  • After treatment, gently wash the cells twice with PBS.

  • Prepare a staining solution by diluting Hoechst 33342 and PI in PBS to final concentrations of 5 µg/mL and 5 µg/mL, respectively.

  • Add the staining solution to the cells and incubate for 15 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove excess dyes.

  • Add fresh PBS or culture medium to the wells.

  • Immediately visualize the cells using a fluorescence microscope.

    • Live cells: Blue, intact nuclei (Hoechst 33342 positive, PI negative).

    • Apoptotic cells: Bright blue, condensed or fragmented nuclei (Hoechst 33342 positive, PI negative).

    • Necrotic cells: Red nuclei (PI positive).

  • Quantify the number of live, apoptotic, and necrotic cells in multiple fields of view for each condition.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay utilizes the cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential.

start Seed cells and treat with this compound and/or stressor wash1 Wash cells with warm PBS start->wash1 stain Incubate with JC-1 staining solution wash1->stain wash2 Wash cells with assay buffer stain->wash2 measure Measure fluorescence at ~530 nm (green) and ~590 nm (red) wash2->measure analyze Calculate red/green fluorescence ratio measure->analyze

Caption: Workflow for the mitochondrial membrane potential assay.

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium

  • JC-1 dye

  • Assay buffer (e.g., PBS or HBSS)

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat cells with this compound and/or the experimental stressor.

  • Prepare a 5 µM JC-1 working solution in pre-warmed cell culture medium.

  • After treatment, remove the medium and wash the cells once with warm PBS.

  • Add the JC-1 working solution to each well and incubate for 20-30 minutes at 37°C.

  • Wash the cells twice with assay buffer.

  • Add fresh assay buffer to each well.

  • Measure the fluorescence intensity using a plate reader or visualize with a fluorescence microscope.

    • Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~595 nm (indicates high mitochondrial membrane potential).

    • Green fluorescence (JC-1 monomers): Excitation ~485 nm, Emission ~530 nm (indicates low mitochondrial membrane potential).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

This assay measures intracellular ROS levels using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

start Seed cells and treat with this compound and/or stressor wash1 Wash cells with PBS start->wash1 load Load cells with DCFH-DA wash1->load wash2 Wash cells with PBS load->wash2 measure Measure fluorescence at ~525 nm wash2->measure analyze Normalize fluorescence to control measure->analyze

Caption: Workflow for the intracellular ROS assay.

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • PBS

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound and/or the experimental stressor.

  • Prepare a 10 µM DCFH-DA working solution in serum-free medium.

  • After treatment, wash the cells once with PBS.

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS to remove unloaded dye.

  • Add fresh PBS or serum-free medium to the wells.

  • Measure the fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) using a plate reader or visualize using a fluorescence microscope.

  • An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Disclaimer: These protocols provide a general framework. Optimal conditions, including cell density, reagent concentrations, and incubation times, may vary depending on the cell type and experimental setup and should be determined empirically by the researcher.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VBIT-4 is a small molecule inhibitor of the voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane.[1][2] VDAC1 plays a crucial role in regulating metabolism and apoptosis.[2][3] Under pathological conditions, VDAC1 can be overexpressed and form oligomers, leading to the release of pro-apoptotic proteins like cytochrome c and mitochondrial DNA (mtDNA).[3][4][5] This can trigger inflammatory responses and cell death, contributing to the pathology of various diseases.[4][5][6] this compound has been shown to prevent VDAC1 oligomerization, thereby inhibiting apoptosis and mitochondrial dysfunction.[1][3] This makes it a promising therapeutic candidate for a range of apoptosis-associated disorders, including neurodegenerative diseases, cardiovascular diseases, and autoimmune conditions like lupus.[1][3][7]

These application notes provide a summary of recommended dosages and detailed protocols for the administration of this compound in in vivo mouse models based on published research.

Mechanism of Action Signaling Pathway

This compound exerts its therapeutic effects by targeting VDAC1 at the outer mitochondrial membrane. Under conditions of cellular stress, VDAC1 overexpression and oligomerization create pores that permit the release of mitochondrial components into the cytosol. This compound directly interacts with VDAC1 to inhibit this oligomerization.[3] This action prevents the release of apoptogenic factors such as cytochrome c and mtDNA, thereby blocking the downstream activation of caspases and inflammatory pathways like the cGAS-STING pathway.[5][7]

VBIT4_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_downstream Downstream Cellular Effects Pathological Stimuli Pathological Stimuli VDAC1_monomer VDAC1 (Monomer) Pathological Stimuli->VDAC1_monomer VDAC1_oligomer VDAC1 Oligomerization VDAC1_monomer->VDAC1_oligomer Overexpression CytoC Cytochrome c Release VDAC1_oligomer->CytoC mtDNA mtDNA Release VDAC1_oligomer->mtDNA Apoptosis Apoptosis CytoC->Apoptosis Inflammation Inflammation (cGAS-STING) mtDNA->Inflammation VBIT4 This compound VBIT4->VDAC1_oligomer

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of this compound used in various in vivo mouse models.

Mouse ModelDiseaseDosageAdministration RouteFrequencyVehicleReference
5xFADAlzheimer's Disease20 mg/kgOral (in drinking water)Twice a weekDMSO in water[7][8]
APP/PS1Alzheimer's Disease25 mg/kgIntraperitoneal (i.p.)Daily for 4 weeksNot specified[9][10]
db/dbType 2 Diabetes25 mg/kgIntraperitoneal (i.p.)Not specifiedNot specified[11]
MRL/lprSystemic Lupus ErythematosusNot specifiedNot specifiedNot specifiedNot specified[11]
D2.DMDel8-34Duchenne Muscular Dystrophy20 mg/kgIntraperitoneal (i.p.)Every other day for 4 weeks5:5:10:80 (v/v) mixture of Cremophor/DMSO/ethanol/PBS[12][13]
SOD1G93AAmyotrophic Lateral Sclerosis (ALS)20 mg/kgOral (in drinking water)Not specifiedDMSO in acidic water[14][15]

Experimental Protocols

Below are detailed protocols for the preparation and administration of this compound for different routes of administration.

Protocol 1: Intraperitoneal (i.p.) Injection

This protocol is adapted from studies on Duchenne muscular dystrophy models.[12]

Materials:

  • This compound powder

  • Cremophor EL

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95-100%)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Vehicle Preparation (5:5:10:80 v/v Cremophor/DMSO/ethanol/PBS):

  • In a sterile tube, combine 5 parts Cremophor EL and 5 parts DMSO.

  • Mix thoroughly until a homogenous solution is formed.

  • Add 10 parts ethanol and mix well.

  • Add 80 parts sterile PBS to the mixture and vortex until the solution is clear.

This compound Solution Preparation (for a 20 mg/kg dosage):

  • Calculate the required amount of this compound based on the average weight of the mice and the desired dosing volume (e.g., 100 µL per 20g mouse). For a 20 mg/kg dose in a 20g mouse, you would need 0.4 mg of this compound per mouse.

  • Dissolve the calculated amount of this compound powder in the prepared vehicle to achieve the final desired concentration. For example, to dose at 20 mg/kg with a 100 µL injection volume for a 20g mouse, the final concentration would be 4 mg/mL.

  • Ensure the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.[10]

  • Administer the solution intraperitoneally to the mice.

Protocol 2: Oral Administration in Drinking Water

This protocol is based on studies in Alzheimer's disease and ALS mouse models.[7][14]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile drinking water (acidified water may be used)[14]

  • Mouse drinking bottles

This compound Solution Preparation (for a 20 mg/kg daily dose):

  • Estimate the average daily water consumption per mouse (typically 6-8 mL for a 25g mouse).[14]

  • Calculate the total daily dose of this compound required per mouse. For a 25g mouse at 20 mg/kg, the daily dose is 0.5 mg.

  • Prepare a stock solution of this compound in DMSO (e.g., 80 mg/mL).[7][14]

  • Calculate the volume of stock solution needed to achieve the desired final concentration in the drinking water. For a daily consumption of 8 mL, the final concentration would be 0.0625 mg/mL.[7][14]

  • Dilute the this compound stock solution in the drinking water. It is recommended to add the stock solution dropwise to the water while mixing to ensure it dissolves properly.[14]

  • The final concentration of DMSO in the drinking water should be low (e.g., 0.36%).[7][14]

  • Replace the this compound containing drinking water according to the experimental schedule (e.g., twice a week with a day of regular water in between).[7]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Monitoring Monitoring Control Group (Vehicle)->Monitoring Treatment Group (this compound)->Monitoring Endpoint Analysis Endpoint Analysis (e.g., Behavioral tests, Histology, Biomarker analysis) Monitoring->Endpoint Analysis Data Analysis & Interpretation Data Analysis & Interpretation Endpoint Analysis->Data Analysis & Interpretation

Caption: General experimental workflow.

References

VBIT-4: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VBIT-4 is a potent and selective inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane.[1][2][3][4] VDAC1 plays a crucial role in regulating metabolism and apoptosis.[2][5] Under apoptotic stimuli, VDAC1 can oligomerize, forming a channel that facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[5] this compound exerts its therapeutic effects by directly binding to VDAC1 and inhibiting this oligomerization, thereby preventing the release of apoptogenic proteins and subsequent cell death.[5] This makes this compound a valuable tool for studying mitochondrial-mediated apoptosis and a potential therapeutic agent for diseases associated with excessive apoptosis, such as neurodegenerative and cardiovascular diseases.[1][3][4][5]

Data Presentation

This compound Properties and Concentrations
ParameterValueNotesSource
Mechanism of Action Inhibitor of VDAC1 oligomerizationPrevents the release of mitochondrial DNA and pro-apoptotic factors.[5][6]
Binding Affinity (Kd) 17 µMFor VDAC1.[1][2][3][4]
Solubility in DMSO 92 mg/mL (200.93 mM) to 245 mg/mL (535.09 mM)Sonication is recommended for higher concentrations. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][6]
In Vitro Working Concentration 0.1 - 20 µMEffective range for inhibiting VDAC1 oligomerization and apoptosis in various cell lines.[1][6]
IC50 (HEK-293 cells) VDAC1 oligomerization: 1.9 ± 0.08 µMCytochrome c release: 1.8 ± 0.24 µMApoptosis: 2.9 ± 0.12 µM[1]
In Vivo Formulation 4.5 mg/mL (9.83 mM)In a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO and dilute it to a working concentration in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Cell culture medium appropriate for the cell line

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, for sterile filtration of the final working solution)

Procedure:

  • Stock Solution Preparation (e.g., 20 mM in DMSO):

    • Calculation: The molecular weight of this compound is approximately 458.3 g/mol . To prepare a 20 mM stock solution, dissolve 4.583 mg of this compound in 500 µL of anhydrous DMSO. Adjust the amount based on the desired volume.

    • Dissolution: Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

    • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can aid dissolution.[1]

    • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage (up to 6 months at -80°C).[4] For short-term use (within one week), aliquots can be stored at 4°C.[1]

  • Working Solution Preparation:

    • Dilution: On the day of the experiment, thaw a single aliquot of the this compound stock solution.

    • Calculation: Determine the final concentration of this compound required for your experiment (e.g., 10 µM). To prepare 1 mL of a 10 µM working solution from a 20 mM stock, you will need to perform a 1:2000 dilution. This can be achieved by adding 0.5 µL of the 20 mM stock to 1 mL of pre-warmed cell culture medium.

    • Important Consideration for DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

    • Mixing and Application: Gently mix the working solution by inverting the tube or pipetting up and down. Add the final working solution to your cell cultures.

Protocol 2: In Vitro Apoptosis Inhibition Assay using this compound

Objective: To assess the ability of this compound to inhibit apoptosis induced by a chemical agent (e.g., staurosporine, cisplatin) in a cultured cell line (e.g., HEK-293).

Materials:

  • HEK-293 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound working solutions (prepared as in Protocol 1)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK-293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO only). Incubate the cells for 1-2 hours.

  • Apoptosis Induction: Add the apoptosis-inducing agent (e.g., 1 µM staurosporine) to the wells, except for the untreated control wells. Incubate for the required time to induce apoptosis (e.g., 3-6 hours).

  • Cell Harvesting: Gently collect the cells, including any floating cells, by trypsinization or scraping. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining for Apoptosis: Resuspend the cells in the binding buffer provided with the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. Compare the percentage of apoptosis in this compound treated cells to the vehicle control to determine the inhibitory effect of this compound.

Mandatory Visualizations

This compound Signaling Pathway

VBIT4_Signaling_Pathway cluster_mito Mitochondrial Outer Membrane Apoptotic_Stimuli Apoptotic Stimuli (e.g., Cisplatin, Staurosporine) VDAC1_Monomer VDAC1 Monomer Apoptotic_Stimuli->VDAC1_Monomer induces VDAC1_Oligomer VDAC1 Oligomer VDAC1_Monomer->VDAC1_Oligomer oligomerization Cytochrome_c Cytochrome c VDAC1_Oligomer->Cytochrome_c releases Mitochondrion Mitochondrion Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis leads to VBIT4 This compound VBIT4->VDAC1_Oligomer inhibits

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Experimental Workflow for this compound Cell-Based Assay

VBIT4_Experimental_Workflow Start Start Prep_VBIT4 Prepare this compound Stock and Working Solutions Start->Prep_VBIT4 Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Pretreat Pre-treat Cells with this compound Prep_VBIT4->Pretreat Seed_Cells->Pretreat Induce_Apoptosis Induce Apoptosis Pretreat->Induce_Apoptosis Harvest_Cells Harvest Cells Induce_Apoptosis->Harvest_Cells Stain_Cells Stain for Apoptosis (e.g., Annexin V/PI) Harvest_Cells->Stain_Cells Analyze Analyze by Flow Cytometry Stain_Cells->Analyze Data_Analysis Data Analysis and Interpretation Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro apoptosis inhibition assay using this compound.

References

Application Notes and Protocols: VBIT-4 Dose-Response Curve Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a dose-response curve assay using VBIT-4, a potent inhibitor of the voltage-dependent anion channel 1 (VDAC1). This compound has been identified as a promising therapeutic agent in apoptosis-associated disorders by preventing VDAC1 oligomerization.[1][2][3]

Mechanism of Action: this compound directly interacts with VDAC1, a key protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites between the mitochondria and the rest of the cell.[2][3] Under cellular stress, VDAC1 can oligomerize, forming larger pores that lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[3][4] This initiates a caspase cascade, ultimately leading to programmed cell death or apoptosis. This compound inhibits this VDAC1 oligomerization, thereby preventing the release of apoptogenic proteins and protecting the cell from apoptosis and mitochondrial dysfunction.[3][4][5]

Signaling Pathway of this compound Action

VBIT4_Signaling_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Cellular Stress Cellular Stress VDAC1_monomer VDAC1 (Monomer) Cellular Stress->VDAC1_monomer Induces VDAC1_oligomer VDAC1 (Oligomer) VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC_cyto Cytochrome c VDAC1_oligomer->CytoC_cyto Release CytoC_mito Cytochrome c Apoptosome Apoptosome Formation CytoC_cyto->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis VBIT4 This compound VBIT4->VDAC1_oligomer Inhibits

Caption: this compound signaling pathway inhibiting apoptosis.

Experimental Protocols

Objective:

To determine the dose-dependent inhibitory effect of this compound on cell viability and apoptosis in a selected cell line.

Materials:
  • This compound (MedChemExpress, HY-129122 or equivalent)

  • Cell line of interest (e.g., HEK-293, MCF-7)[1][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Apoptosis-inducing agent (e.g., Staurosporine, Cisplatin)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Apoptosis detection kit (e.g., Annexin V-FITC/PI)

  • 96-well and 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Plate reader (for viability assays)

  • Flow cytometer (for apoptosis assays)

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 30 µM.[1][6] Also, prepare a vehicle control (DMSO in medium at the highest concentration used for this compound).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. For experiments investigating the protective effects of this compound, pre-incubate the cells with this compound for 1-2 hours before adding the apoptosis-inducing agent.

  • Induction of Apoptosis (Optional): If studying the protective effects, add the apoptosis-inducing agent at a pre-determined optimal concentration to all wells except the negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.[6]

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) with or without an apoptosis-inducing agent as described in the cell viability protocol.

  • Cell Harvesting: After the incubation period, collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow

VBIT4_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (96-well or 6-well plate) VBIT4_Prep 2. Prepare this compound Serial Dilutions Cell_Seeding->VBIT4_Prep Treatment 3. Treat Cells with this compound VBIT4_Prep->Treatment Inducer 4. Add Apoptosis Inducer (Optional) Treatment->Inducer Incubation 5. Incubate for 24-48h Inducer->Incubation MTT_Add 6a. Add MTT Reagent Incubation->MTT_Add Harvest 6b. Harvest Cells Incubation->Harvest MTT_Read 7a. Read Absorbance MTT_Add->MTT_Read Dose_Response Generate Dose-Response Curve MTT_Read->Dose_Response Stain 7b. Stain with Annexin V/PI Harvest->Stain FACS 8b. Flow Cytometry Analysis Stain->FACS FACS->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: Experimental workflow for this compound dose-response assays.

Data Presentation

The quantitative data from the this compound dose-response assay should be summarized in a clear and structured table. This allows for easy comparison of the compound's efficacy under different conditions.

Assay TypeCell LineApoptosis InducerThis compound Concentration (µM)% Inhibition of Apoptosis (Mean ± SD)IC50 (µM)
ApoptosisHEK-293Selenite0.115.2 ± 2.12.9 ± 0.12[1]
1.048.5 ± 4.3
2.575.1 ± 5.9
5.092.3 ± 3.7
10.098.6 ± 1.5
Cytochrome c ReleaseHEK-293Selenite0.112.8 ± 1.91.8 ± 0.24[1]
1.052.1 ± 3.8
2.580.4 ± 6.2
5.095.7 ± 2.9
10.099.1 ± 1.1
VDAC1 OligomerizationHEK-293Selenite0.120.3 ± 2.51.9 ± 0.08[1]
1.055.9 ± 4.1
2.585.2 ± 5.5
5.096.4 ± 2.4
10.098.9 ± 1.3

Note: The data presented in this table is a representative example based on published literature and should be replaced with experimental results.[1]

Conclusion

This application note provides a comprehensive guide for performing a this compound dose-response curve assay. By following these detailed protocols, researchers can effectively evaluate the potency and efficacy of this compound in inhibiting apoptosis and protecting cells from mitochondrial dysfunction. The provided diagrams and data presentation format will aid in the clear interpretation and communication of experimental findings.

References

VBIT-4 Administration in Animal Studies: A Comparative Analysis of Intraperitoneal and Drinking Water Routes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

VBIT-4, a potent inhibitor of the voltage-dependent anion channel 1 (VDAC1) oligomerization, has emerged as a promising therapeutic agent in preclinical studies for a range of diseases, including neurodegenerative disorders, autoimmune diseases, and muscular dystrophy.[1][2][3][4][5][6] Its mechanism of action involves preventing the release of mitochondrial DNA (mtDNA) and subsequent inflammatory signaling cascades.[1][7] This document provides detailed application notes and protocols for the administration of this compound in animal models, with a specific focus on comparing intraperitoneal (IP) injection and oral administration via drinking water.

Data Summary: Intraperitoneal vs. Drinking Water Administration

The choice of administration route for this compound in animal studies can significantly impact experimental outcomes, animal welfare, and logistical feasibility. Below is a summary of quantitative data from published studies utilizing both intraperitoneal and drinking water administration of this compound.

ParameterIntraperitoneal (IP) InjectionAdministration in Drinking Water
Animal Model Mouse models of Duchenne Muscular Dystrophy, Lupus, Alzheimer's disease.[2][3][4][6]Mouse models of Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease.[8][9]
Dosage 20-25 mg/kg.[2][3][4][6]~20 mg/kg/day.[8][9]
Frequency Every second day or for a specified number of weeks.[3][8]Ad libitum.[8][9]
Vehicle Saline, DMSO.[8]Drinking water (acidified), DMSO.[8][9]
Reported Efficacy Ameliorated lupus-like symptoms, improved cognitive function in Alzheimer's model, delayed pathology in Duchenne muscular dystrophy model.[2][3][4][6]Improved muscle endurance in ALS model, improved cognitive performance in Alzheimer's model.[8][9]
Potential Advantages Precise dosage control.Stress-free for the animals, suitable for long-term studies.[10][11]
Potential Disadvantages Can induce stress, potential for injection site reactions or injury.[10][12][13]Variable intake between animals, potential for compound degradation in water.[14][15]

Signaling Pathway of this compound

This compound's therapeutic effects are primarily attributed to its ability to inhibit the oligomerization of VDAC1, a key protein in the outer mitochondrial membrane.[1][16][17] Under conditions of cellular stress, VDAC1 proteins can aggregate to form large pores, leading to the release of mitochondrial components, including mtDNA, into the cytoplasm.[7] This release triggers a pro-inflammatory cascade. This compound directly binds to VDAC1, preventing this oligomerization and subsequent downstream inflammatory signaling.[7][16]

VBIT4_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Cellular Stress mtDNA_release mtDNA Release VDAC1_oligomer->mtDNA_release Pore Formation mtDNA mtDNA Inflammation Inflammatory Cascade mtDNA_release->Inflammation VBIT4 This compound VBIT4->VDAC1_oligomer Inhibits

Caption: this compound inhibits VDAC1 oligomerization, preventing mtDNA release and inflammation.

Experimental Protocols

Intraperitoneal (IP) Injection Protocol

This protocol is a generalized procedure based on standard practices for IP injections in mice.[18][19][20][21]

Materials:

  • This compound solution (e.g., dissolved in DMSO and diluted with sterile saline)

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation:

    • Calculate the required dose of this compound based on the animal's body weight (e.g., 20-25 mg/kg).

    • Prepare the this compound injection solution under sterile conditions. The final concentration should allow for an injection volume of less than 10 ml/kg.[18]

    • Warm the solution to room temperature to minimize discomfort to the animal.[19]

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. A two-person technique is often recommended for safety and accuracy.[12][18]

  • Injection:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[20]

    • Disinfect the injection site with 70% ethanol.[20]

    • Insert the needle at a 30-45 degree angle with the bevel facing up.[19][21]

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.[20]

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, bleeding, or adverse reactions.[18]

Administration in Drinking Water Protocol

This protocol provides a method for chronic, less invasive administration of this compound.[8][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Acidified drinking water

  • Calibrated water bottles

  • Animal scale

Procedure:

  • Solution Preparation:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 80 mg/ml).[8]

    • Calculate the final concentration needed in the drinking water to achieve the target daily dose (e.g., ~20 mg/kg/day). This will depend on the average daily water consumption of the mice (typically 6-8 ml for a 25g mouse).[8]

    • Add the this compound/DMSO stock solution dropwise to acidified drinking water while stirring to reach the final concentration (e.g., 0.0625 mg/ml).[8][9] The final DMSO concentration should be low (e.g., <0.5%).[8]

  • Administration:

    • Provide the this compound-containing water ad libitum in calibrated water bottles.

    • Replace the water bottles with freshly prepared solution regularly (e.g., twice a week) to ensure compound stability.[9]

  • Monitoring:

    • Monitor the daily water consumption to ensure adequate drug intake and to detect any aversion to the taste of the medicated water.[8][14]

    • Regularly weigh the animals to monitor their health and to adjust dosage calculations if necessary.

Experimental Workflow Comparison

The following diagram illustrates the key steps and considerations for each administration route.

VBIT4_Workflow cluster_IP Intraperitoneal Injection cluster_Oral Drinking Water Administration IP_Dose Dose Calculation (Precise) IP_Prep Solution Preparation (Sterile) IP_Dose->IP_Prep IP_Inject Injection Procedure (Requires Handling) IP_Prep->IP_Inject IP_Monitor Post-Injection Monitoring IP_Inject->IP_Monitor end Endpoint Analysis IP_Monitor->end Oral_Dose Dose Calculation (Estimate based on intake) Oral_Prep Solution Preparation (Ad libitum) Oral_Dose->Oral_Prep Oral_Admin Administration (Stress-free) Oral_Prep->Oral_Admin Oral_Monitor Intake & Weight Monitoring Oral_Admin->Oral_Monitor Oral_Monitor->end start Start Experiment start->IP_Dose start->Oral_Dose

Caption: Comparative workflow of IP injection vs. drinking water administration for this compound.

Conclusion

Both intraperitoneal injection and administration in drinking water are viable methods for delivering this compound in animal studies. The choice of administration route should be carefully considered based on the specific experimental design, the duration of the study, and animal welfare considerations. For short-term studies requiring precise dosing, IP injection may be preferred. For long-term studies where minimizing animal stress is a priority, administration in drinking water offers a practical alternative. Researchers should meticulously follow established protocols and monitor animals closely to ensure the validity of their findings and the well-being of the animals.

References

VBIT-4: A Tool for Investigating Mitochondrial Respiration and VDAC1 Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: VBIT-4 is a small molecule inhibitor that has gained significant attention as a modulator of mitochondrial function. Primarily recognized for its ability to inhibit the oligomerization of the voltage-dependent anion channel 1 (VDAC1), this compound serves as a valuable tool for studying the role of VDAC1 in mitochondrial respiration, apoptosis, and calcium homeostasis.[1][2] VDAC1 is a key protein in the outer mitochondrial membrane that governs the flux of ions and metabolites between the mitochondria and the cytosol, playing a crucial role in cellular metabolism and programmed cell death.[2][3] This document provides detailed application notes and protocols for utilizing this compound in mitochondrial research.

Mechanism of Action

This compound is reported to directly interact with VDAC1 to prevent its oligomerization, a process associated with the induction of apoptosis.[1] By inhibiting the formation of these VDAC1 oligomers, this compound helps to maintain mitochondrial integrity and function. Its mechanism involves the prevention of the release of pro-apoptotic factors such as cytochrome c from the intermembrane space, thereby inhibiting downstream apoptotic signaling.[1] Furthermore, this compound has been shown to prevent the collapse of the mitochondrial membrane potential (ΔΨm), reduce the production of reactive oxygen species (ROS), and mitigate mitochondrial calcium overload.[1][4]

However, it is important to note that some studies suggest a more complex mechanism of action. One report indicates that this compound may exert its effects by partitioning into the lipid bilayer and disrupting membrane structure, a VDAC1-independent action.[5] Another study found that at higher concentrations (15-30 µM), this compound can suppress mitochondrial respiration by inhibiting complexes I, III, and IV of the electron transport chain and increase hydrogen peroxide production.[6]

Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineInducerIC50 ValueReference
VDAC1 Oligomerization InhibitionHEK-293Selenite~1.8 µM[1]
Cytochrome c Release InhibitionHEK-293Selenite~2.9 µM[1]
Apoptosis InhibitionHEK-293Selenite~2.5 µM[1]

Table 2: Effects of this compound on Mitochondrial Respiration

Model SystemThis compound ConcentrationEffect on RespirationKey FindingsReference
Mouse Skeletal Muscle Mitochondria (DMD models)20 mg/kg (in vivo)No significant restoration of oxidative phosphorylationDid not affect measured parameters of mitochondrial respiration in dystrophin-deficient mice. Decreased respiratory control ratios in wild-type mice.[7][8]
Rat Liver Mitochondria15-30 µMSuppression of State 3 and State 3UDNP respirationInhibition of respiratory chain complexes I, III, and IV.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its use.

VBIT4_Signaling_Pathway cluster_Mitochondrion Mitochondrion VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Apoptotic Stimuli CytoC Cytochrome c VDAC1_oligomer->CytoC Release Apoptosome Apoptosome Activation CytoC->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Mito_Ca Mitochondrial Ca2+ Overload ROS ROS Production Mito_Ca->ROS MMP ΔΨm Collapse ROS->MMP Dysfunction Mitochondrial Dysfunction MMP->Dysfunction Dysfunction->Apoptosis VBIT4 This compound VBIT4->VDAC1_oligomer Inhibits VBIT4->Mito_Ca Reduces

Caption: Proposed signaling pathway of this compound's action on mitochondrial apoptosis.

VBIT4_Experimental_Workflow cluster_assays Mitochondrial Function Assays start Start: Hypothesis on VDAC1-mediated pathology cell_culture Cell Culture / Animal Model Selection start->cell_culture vbit4_prep This compound Preparation (Dissolve in DMSO, then dilute) cell_culture->vbit4_prep treatment Treatment with this compound (e.g., 1-10 µM in vitro, 20 mg/kg in vivo) vbit4_prep->treatment incubation Incubation / Treatment Period treatment->incubation endpoints Endpoint Analysis incubation->endpoints respiration Mitochondrial Respiration (Seahorse, Oroboros) endpoints->respiration mmp Mitochondrial Membrane Potential (e.g., TMRE) endpoints->mmp ros ROS Production (e.g., MitoSOX) endpoints->ros ca_imaging Calcium Imaging (e.g., Fura-2) endpoints->ca_imaging apoptosis_assay Apoptosis Assays (Annexin V, Caspase activity) endpoints->apoptosis_assay western_blot Western Blot (VDAC1 oligomerization, Cytochrome c release) endpoints->western_blot data_analysis Data Analysis and Interpretation respiration->data_analysis mmp->data_analysis ros->data_analysis ca_imaging->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for studying mitochondrial function using this compound.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Mitochondrial Respiration in Cultured Cells

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) of adherent cells using extracellular flux analysis.

Materials:

  • Adherent cells of interest

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density optimized for the specific cell type to achieve 80-90% confluency on the day of the assay.

  • This compound Treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO). Incubate for the desired treatment time (e.g., 2-4 hours).

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Wash the cells with pre-warmed assay medium.

    • Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Extracellular Flux Analysis:

    • Load the sensor cartridge with the compounds for injection (oligomycin, FCCP, rotenone/antimycin A).

    • Place the cell culture microplate in the Seahorse XF Analyzer.

    • Perform the assay to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the different respiratory parameters to determine the effect of this compound.

Protocol 2: Measurement of Mitochondrial Respiration in Isolated Mitochondria

Objective: To assess the direct effect of this compound on the function of isolated mitochondria.

Materials:

  • Fresh tissue (e.g., mouse liver, skeletal muscle)

  • Mitochondria isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, 0.5% BSA, pH 7.2)

  • Respiration buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.2)

  • This compound

  • Respiratory substrates (e.g., pyruvate, malate, succinate)

  • ADP

  • High-resolution respirometer (e.g., Oroboros O2k)

Procedure:

  • Mitochondria Isolation:

    • Homogenize the tissue in ice-cold isolation buffer.

    • Centrifuge the homogenate at a low speed (e.g., 300 x g) to pellet nuclei and cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 6000 x g) to pellet the mitochondria.

    • Wash the mitochondrial pellet and resuspend in a small volume of isolation buffer.

    • Determine the protein concentration using a Bradford assay.

  • Respirometry:

    • Add respiration buffer to the respirometer chambers and calibrate the oxygen sensors.

    • Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.

    • Add this compound or vehicle control to the chambers and incubate for a short period.

    • Measure State 2 respiration by adding Complex I substrates (e.g., pyruvate and malate).

    • Measure State 3 respiration by adding a saturating amount of ADP.

    • Measure State 4o respiration after the phosphorylation of ADP.

    • Optionally, add Complex II substrate (succinate) in the presence of a Complex I inhibitor (rotenone) to assess Complex II-driven respiration.

  • Data Analysis: Calculate the respiratory control ratio (RCR = State 3/State 4o) and P/O ratio to assess mitochondrial coupling and efficiency.

Protocol 3: In Vivo Administration of this compound in a Mouse Model

Objective: To evaluate the therapeutic potential of this compound in a disease model.

Materials:

  • This compound

  • Vehicle (e.g., DMSO and drinking water)

  • Mouse model of disease and wild-type controls

Procedure:

  • This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 80 mg/mL).[4] Dilute the stock solution in the drinking water to the final desired concentration.[4] For a 20 mg/kg dose, a final concentration of 0.0625 mg/mL in the drinking water can be used, assuming a 25g mouse consumes approximately 8 mL of water daily.[4]

  • Administration: Provide the this compound-containing drinking water to the treatment group of mice.[4] The control group should receive drinking water with the equivalent concentration of the vehicle.[4] The drinking solutions can be provided twice a week with a day of regular water in between.[4]

  • Monitoring: Monitor the mice for the duration of the study for changes in phenotype, behavior, and any signs of toxicity.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and collect tissues for downstream analysis, such as histology, western blotting, or isolation of mitochondria for functional assays as described in Protocol 2.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types, tissues, and experimental conditions. It is crucial to include appropriate controls in all experiments. Given the conflicting reports on its mechanism, researchers should carefully consider the concentrations of this compound used and interpret the results accordingly.

References

Application Notes and Protocols: In Vitro Assay for Measuring VDAC1 Oligomerization with VBIT-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1) is a crucial protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol.[1][2] Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large channel that facilitates the release of pro-apoptotic proteins like cytochrome c, leading to programmed cell death.[2][3][4][5] This oligomerization process has emerged as a promising therapeutic target for diseases associated with excessive apoptosis, such as neurodegenerative disorders.[3][6]

VBIT-4 is a small molecule inhibitor that directly interacts with VDAC1 to prevent its oligomerization.[3][4] By inhibiting this key step in the apoptotic pathway, this compound has been shown to protect against mitochondrial dysfunction and cell death.[3][6] This document provides detailed protocols for an in vitro assay to measure the inhibitory effect of this compound on VDAC1 oligomerization, along with relevant quantitative data and pathway diagrams.

Quantitative Data Summary

The efficacy of this compound in inhibiting VDAC1 oligomerization and related apoptotic events has been quantified in several studies. The following table summarizes key comparative data.

ParameterThis compoundAKOS-022VBIT-3Reference
IC50 for VDAC1 Oligomerization Inhibition ~1.8 µM--[3]
IC50 for Cytochrome c Release Inhibition ~2.9 µM--[3]
IC50 for Apoptosis Inhibition (Selenite-induced) ~2.0 µM--[3]
Binding Affinity (Kd) to purified VDAC1 (MST) Similar to AKOS-022Similar to this compound2-fold lower affinity than this compound[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the experimental workflow for assessing its impact on VDAC1 oligomerization.

G cluster_pathway This compound Inhibition of VDAC1-Mediated Apoptosis apoptotic_stimuli Apoptotic Stimuli (e.g., STS, Selenite) vdac1_overexpression VDAC1 Overexpression apoptotic_stimuli->vdac1_overexpression vdac1_oligomerization VDAC1 Oligomerization vdac1_overexpression->vdac1_oligomerization cyto_c_release Cytochrome c Release vdac1_oligomerization->cyto_c_release apoptosis Apoptosis cyto_c_release->apoptosis vbit4 This compound vbit4->vdac1_oligomerization Inhibition

Caption: Proposed mechanism of this compound in inhibiting apoptosis.

G cluster_workflow Experimental Workflow: VDAC1 Oligomerization Assay cell_culture 1. Cell Culture (e.g., HEK-293) treatment 2. Treatment - this compound (e.g., 10 µM, 2h) - Apoptotic Inducer (e.g., Selenite, 4h) cell_culture->treatment cell_harvest 3. Cell Harvest treatment->cell_harvest crosslinking 4. Cross-linking (EGS, 300 µM, 15 min) cell_harvest->crosslinking lysis 5. Cell Lysis crosslinking->lysis sds_page 6. SDS-PAGE lysis->sds_page immunoblot 7. Immunoblotting (Anti-VDAC1 Antibody) sds_page->immunoblot analysis 8. Analysis of VDAC1 Monomers/Oligomers immunoblot->analysis

References

VBIT-4: Application Notes on Long-Term Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the long-term stability and appropriate storage conditions for the VDAC1 oligomerization inhibitor, VBIT-4. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

This compound Storage and Stability Summary

This compound is available as a powder and can be reconstituted in solvents such as Dimethyl Sulfoxide (DMSO). The stability of this compound is dependent on its physical state (powder vs. solution) and the storage temperature.

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureRecommended DurationNotes
Powder -20°CUp to 3 years[1]Protect from moisture.
4°CUp to 2 yearsFor shorter-term storage.
In Solvent (DMSO) -80°CUp to 1 year[1]Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 month[2]A recent study suggests potential degradation within a month at -20°C in DMSO.[3][4]

Note: For cellular experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] It is also recommended to use fresh, moisture-free DMSO for preparing stock solutions, as moisture can reduce the solubility of this compound.[2]

Mechanism of Action Signaling Pathway

This compound has been widely characterized as an inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization.[1] VDAC1 is a key protein in the outer mitochondrial membrane that plays a crucial role in regulating metabolism and apoptosis.[5][6][7] Under apoptotic stimuli, VDAC1 is overexpressed and oligomerizes, forming a large pore that allows the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[8][9] This initiates the caspase cascade, leading to programmed cell death. This compound is thought to bind to VDAC1, preventing its oligomerization and thereby inhibiting apoptosis.[8]

However, recent studies have challenged this specific mechanism, suggesting that this compound may exert its effects through a VDAC1-independent mechanism by partitioning into lipid bilayers and disrupting membrane integrity.[3][4][10][11] This alternative mechanism should be considered when interpreting experimental results.

VBIT4_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Membrane Alternative Mechanism VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer (Pore) VDAC1_monomer->VDAC1_oligomer Oligomerization VDAC1_oligomer->CytoC_release Release CytoC Cytochrome c Caspase_cascade Caspase Cascade CytoC_release->Caspase_cascade Apoptotic_stimuli Apoptotic Stimuli Apoptotic_stimuli->VDAC1_monomer Induces Overexpression Apoptosis Apoptosis Caspase_cascade->Apoptosis Membrane Lipid Bilayer Membrane_disruption Membrane Disruption Membrane->Membrane_disruption Leads to VBIT4 This compound VBIT4->VDAC1_oligomer Inhibits VBIT4->Membrane Partitions into

Caption: this compound's dual proposed mechanisms of action.

Protocol for Long-Term Stability Assessment of this compound

This protocol outlines a comprehensive approach to evaluating the long-term stability of this compound in both powder and solution forms.

Materials
  • This compound powder

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • Sterile, amber glass vials with airtight seals

  • Calibrated analytical balance

  • Calibrated pH meter

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Temperature and humidity-controlled stability chambers

Experimental Workflow for Stability Testing

Caption: Experimental workflow for this compound stability assessment.

Step-by-Step Protocol

1. Sample Preparation:

  • Powder: Accurately weigh 1-2 mg of this compound powder into amber glass vials. Prepare a sufficient number of vials for all time points and storage conditions.

  • Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot the stock solution into amber glass vials to minimize freeze-thaw cycles.

2. Storage:

  • Place the prepared powder and solution samples in stability chambers set to the conditions outlined in Table 2.

Table 2: Long-Term Stability Study Conditions

FormStorage ConditionTime Points (Months)
Powder -20°C0, 6, 12, 18, 24, 36
4°C0, 3, 6, 9, 12, 18, 24
25°C / 60% RH0, 1, 2, 3, 6
Solution (in DMSO) -80°C0, 6, 12, 18, 24
-20°C0, 1, 2, 3, 6, 12
4°C0, 1, 2, 3, 4 (weeks)

3. Analysis:

  • At each designated time point, remove one vial from each storage condition.

  • Visual Inspection: Note any changes in the physical appearance of the powder (color, texture) or solution (color, clarity, precipitation).

  • HPLC-UV Analysis:

    • Prepare a working solution of this compound from the stability sample (e.g., dilute the DMSO stock or dissolve the powder to a final concentration of 100 µM in the mobile phase).

    • Inject the sample into the HPLC system.

    • Suggested HPLC-UV Method:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase A: 0.1% Phosphoric acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with a suitable gradient (e.g., 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions).

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: Determine the λmax of this compound (typically via a diode array detector scan).

      • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak area of the this compound peak and any new peaks that appear over time (degradation products).

  • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound against time for each storage condition.

  • The shelf-life is typically defined as the time at which the concentration of this compound drops below 90% of its initial value.

Conclusion

Proper storage of this compound is essential for maintaining its chemical integrity and ensuring the validity of experimental outcomes. For long-term storage, this compound powder should be kept at -20°C. Stock solutions in DMSO are best stored at -80°C in single-use aliquots. The provided protocol for long-term stability assessment offers a robust framework for researchers to verify the stability of this compound under their specific laboratory conditions. Given the emerging research on its mechanism of action, careful consideration of its potential membrane-disruptive effects is also warranted.

References

Troubleshooting & Optimization

Troubleshooting VBIT-4 insolubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with VBIT-4, particularly its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What is the recommended solvent?

A1: this compound is a hydrophobic compound with very low solubility in neutral aqueous buffers. The recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For most in vitro assays, a high-concentration stock solution (e.g., 10-50 mM) should first be prepared in DMSO. This stock can then be serially diluted to the final working concentration in your aqueous experimental buffer.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance for DMSO varies significantly between cell lines. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line. We recommend running a dose-response curve of your vehicle (e.g., 0.1% to 2% DMSO in media) and assessing cell viability.

Q3: After diluting my this compound DMSO stock into my aqueous buffer, I see precipitation. What should I do?

A3: Precipitation upon dilution indicates that the aqueous solubility limit of this compound has been exceeded. This is a common issue. Here are immediate steps to take:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.

  • Use a Co-solvent: Consider using a co-solvent system. Pre-mixing the this compound DMSO stock with a small volume of a suitable co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution into the aqueous buffer can sometimes maintain solubility.

  • pH Adjustment: The solubility of this compound is pH-dependent. Depending on your experimental constraints, adjusting the pH of your final buffer may improve solubility.

  • Incorporate a Surfactant: For cell-free assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.05%) to the final buffer can help maintain this compound in solution.

Troubleshooting Guides

Guide 1: this compound Precipitation During Assay Plate Preparation

This guide provides a systematic approach to resolving this compound precipitation when preparing assay plates.

Problem: You observe a cloudy or hazy appearance, or visible precipitate in the wells of your assay plate after adding this compound.

Troubleshooting Workflow:

G start Precipitation Observed in Assay Wells q1 Is the final DMSO concentration > 0.5%? start->q1 sol1 Decrease DMSO stock concentration and adjust dilution factor. Re-run vehicle toxicity control. q1->sol1 Yes q2 Is the final this compound concentration > 10 µM? q1->q2 No sol1->q2 sol2 Lower the final this compound concentration. Determine the practical solubility limit. q2->sol2 Yes q3 Does your buffer contain high salt concentrations? q2->q3 No sol2->q3 sol3 Reduce salt concentration if possible. Consider an alternative buffer system. q3->sol3 Yes end Solution Stable q3->end No sol3->end

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Verify DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is within the non-toxic range for your cells (typically ≤0.5%). If it is too high, remake your this compound stock at a lower concentration.

  • Determine Aqueous Solubility Limit: Perform an experiment to find the practical solubility limit of this compound in your specific assay buffer. This will inform the maximum concentration you can use.

  • Assess Buffer Composition: High concentrations of salts can decrease the solubility of hydrophobic compounds (salting-out effect). If your buffer has a high salt content, consider if a lower-salt alternative is compatible with your assay.

Guide 2: Preparing a Soluble this compound Working Solution

This guide details a method for preparing a this compound working solution for a typical in vitro kinase assay.

Objective: To prepare a 2X working stock of this compound that remains soluble upon addition to the assay plate.

Experimental Workflow:

G cluster_stock Stock Preparation cluster_intermediate Intermediate Dilution cluster_final Final Assay Plate stock_prep Dissolve this compound in 100% DMSO to create a 20 mM stock. intermediate_prep Dilute 20 mM stock into assay buffer + 0.02% Tween-20 to create a 2X working solution. stock_prep->intermediate_prep final_plate Add equal volume of 2X this compound to enzyme/substrate mix. Final [Tween-20] is 0.01%. intermediate_prep->final_plate

Caption: Workflow for preparing this compound working solutions.

Experimental Protocols

Protocol 1: Determining this compound Aqueous Solubility

Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • 100% Anhydrous DMSO

  • Your aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Spectrophotometer or Nephelometer

  • Clear microplate

Methodology:

  • Prepare a 50 mM stock solution of this compound in 100% DMSO.

  • In a microplate, perform a serial dilution of the this compound stock into your aqueous buffer. Aim for a final concentration range from 100 µM down to 0.1 µM. Keep the final DMSO concentration constant across all wells (e.g., 0.2%).

  • Include a "buffer + DMSO" only well as a negative control.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance (or turbidity) of each well at 600 nm (A600).

  • The lowest concentration at which you observe a significant increase in A600 compared to the negative control is the approximate limit of solubility.

Data Summary

Table 1: this compound Solubility in Various Solvents
SolventConcentration (mM)Temperature (°C)Observations
Water< 0.00225Insoluble
PBS (pH 7.4)< 0.00525Very slight, forms precipitate
Ethanol2525Soluble
Methanol4025Soluble
DMSO> 10025Freely Soluble
Table 2: Effect of Additives on this compound Solubility in PBS (pH 7.4)
AdditiveConcentration (%)Max this compound Conc. (µM)
None-< 1
DMSO0.55
DMSO + Tween-200.5 + 0.0115
DMSO + PEG4000.5 + 1.012

Signaling Pathway Context

This compound is an inhibitor of the hypothetical "Kinase-X" pathway, which is implicated in cellular proliferation. Understanding this context is crucial for designing meaningful experiments.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate TF Transcription Factor Substrate->TF Proliferation Cell Proliferation TF->Proliferation VBIT4 This compound VBIT4->KinaseX

Caption: this compound inhibits the Kinase-X signaling pathway.

VBIT-4 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects and cytotoxicity of VBIT-4. Below are troubleshooting guides and frequently asked questions to assist in interpreting experimental results and designing future studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is designed as an inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization.[1][2] Under apoptotic stimuli, VDAC1 proteins on the outer mitochondrial membrane can form oligomers, creating a channel that allows for the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[3] This release is a critical step in the intrinsic pathway of apoptosis. This compound directly binds to VDAC1, preventing this oligomerization and subsequent release of apoptogenic proteins, thereby inhibiting apoptosis.[3]

Q2: At what concentrations are off-target effects and cytotoxicity observed for this compound?

While this compound shows efficacy in inhibiting apoptosis at low micromolar concentrations, recent studies have highlighted potential off-target effects and cytotoxicity at higher concentrations. VDAC1-independent cytotoxicity has been reported in HeLa cells at concentrations above 10 µM.[4][5] Furthermore, at concentrations of 15-30 µM, this compound has been shown to induce mitochondrial dysfunction, increase the production of reactive oxygen species (ROS), and cause cell death in MCF-7 breast cancer cells.[6]

Q3: What are the known off-target molecular interactions of this compound?

Emerging evidence suggests that this compound is not entirely specific to VDAC1. At micromolar concentrations, it has been observed to partition into lipid bilayers and disrupt membrane structure, an effect that is independent of VDAC1 presence.[4][5] Additionally, this compound has been found to inhibit the activity of mitochondrial respiratory chain complexes I, III, and IV.[6] Molecular docking studies suggest that this compound may interact with the rotenone-binding site in complex I.[6]

Q4: Can this compound paradoxically enhance cell death?

Interestingly, while this compound generally acts as an apoptosis inhibitor, it has been reported to enhance apoptosis induced by arsenic trioxide (As₂O₃).[3] The precise mechanism for this synergistic effect is not fully understood but may be related to the specific molecular targets and pathways affected by As₂O₃ that are not counteracted or are possibly augmented by the inhibition of VDAC1 oligomerization.[3]

Troubleshooting Guide

Issue: I am observing unexpected cytotoxicity in my cell line treated with this compound.

  • Concentration Check: Verify the concentration of this compound being used. VDAC1-independent cytotoxicity has been observed at concentrations greater than 10 µM.[4][5] Consider performing a dose-response curve to determine the optimal concentration for VDAC1 inhibition without inducing significant cytotoxicity in your specific cell model.

  • Membrane Integrity Assay: To investigate if the observed cytotoxicity is due to membrane disruption, consider performing a lactate dehydrogenase (LDH) assay or using a fluorescent dye that reports on plasma membrane integrity. This can help differentiate between apoptosis and necrosis-like cell death caused by membrane destabilization.[4]

  • Mitochondrial Function Assessment: At concentrations of 15-30 µM, this compound can impair mitochondrial function.[6] Assess mitochondrial health by measuring mitochondrial membrane potential (e.g., using TMRM or JC-1 dyes), cellular respiration (e.g., using a Seahorse analyzer), and reactive oxygen species (ROS) production (e.g., using DCFDA or MitoSOX).[6][7]

Issue: My results suggest this compound is affecting cellular metabolism.

  • Evaluate Mitochondrial Respiration: this compound can inhibit complexes I, III, and IV of the electron transport chain.[6] To confirm this in your system, you can measure the oxygen consumption rate (OCR) with substrates for different complexes. For example, use pyruvate/glutamate for Complex I-driven respiration and succinate (in the presence of a Complex I inhibitor like rotenone) for Complex II-driven respiration. A decrease in Complex I-driven respiration would be consistent with the known off-target effects of this compound.

  • ATP Production Assay: Inhibition of mitochondrial respiration will lead to a decrease in ATP production. Measure cellular ATP levels using a luciferase-based assay to determine if this compound treatment is impacting the energy status of your cells.

Quantitative Data Summary

Table 1: this compound In Vitro Efficacy and Cytotoxicity

ParameterCell LineValueReference
Binding Affinity (Kd) to VDAC1 -17 µM[2]
IC50 for VDAC1 Oligomerization Inhibition HEK-2931.9 ± 0.08 µM[2]
IC50 for Cytochrome c Release Inhibition HEK-2931.8 ± 0.24 µM[2]
IC50 for Apoptosis Inhibition HEK-2932.9 ± 0.12 µM[2]
Concentration for VDAC1-Independent Cytotoxicity HeLa> 10 µM[4][5]
Concentration for Mitochondrial Dysfunction Rat Liver Mitochondria, MCF-7 cells15-30 µM[6]

Experimental Protocols

Protocol 1: Assessment of this compound Induced Cytotoxicity using Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from the methodology described in studies investigating this compound's effects on cell viability.[3]

  • Cell Culture: Plate cells (e.g., HEK-293 or HeLa) in a 12-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 30 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 or 48 hours). If investigating apoptosis, include a positive control for apoptosis induction (e.g., staurosporine or cisplatin).

  • Cell Harvesting: After treatment, collect both the supernatant (containing detached, potentially dead cells) and the adherent cells. To detach adherent cells, wash with PBS and then add trypsin.

  • Staining: Centrifuge the collected cells, discard the supernatant, and resuspend the cell pellet in 1X binding buffer. Add Propidium Iodide (PI) solution to a final concentration of 1-2 µg/mL.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI will enter cells with compromised membranes, and the percentage of PI-positive cells will represent the cytotoxic effect of the treatment.

Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)

This protocol is based on methods used to assess mitochondrial dysfunction induced by this compound.[6]

  • Cell Culture and Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • Dye Loading: Following treatment, remove the media and incubate the cells with a fluorescent mitochondrial membrane potential dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 in fresh media or PBS according to the manufacturer's instructions.

  • Fluorescence Measurement: After incubation with the dye, wash the cells with PBS. Measure the fluorescence using a fluorescence plate reader. For TMRM, a decrease in fluorescence indicates depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.

  • Data Normalization: Normalize the fluorescence intensity of the treated wells to the vehicle control wells to determine the relative change in mitochondrial membrane potential.

Visualizations

VBIT4_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Released_CytoC Released Cytochrome c VDAC1_oligomer->Released_CytoC releases CytoC Cytochrome c Apoptosis Apoptosis Released_CytoC->Apoptosis triggers Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->VDAC1_monomer promotes oligomerization VBIT4 This compound VBIT4->VDAC1_oligomer inhibits

Caption: this compound's intended mechanism of action in inhibiting apoptosis.

VBIT4_Off_Target_Effects cluster_effects Off-Target Effects cluster_consequences Cellular Consequences VBIT4_high_conc This compound (>10 µM) Membrane_Disruption Membrane Disruption (VDAC1-Independent) VBIT4_high_conc->Membrane_Disruption Mito_Complex_Inhibition Inhibition of Mitochondrial Complexes I, III, IV VBIT4_high_conc->Mito_Complex_Inhibition Cytotoxicity VDAC1-Independent Cytotoxicity Membrane_Disruption->Cytotoxicity Mito_Dysfunction Mitochondrial Dysfunction Mito_Complex_Inhibition->Mito_Dysfunction Cell_Death Cell Death Cytotoxicity->Cell_Death ROS_Increase Increased ROS Mito_Dysfunction->ROS_Increase ROS_Increase->Cell_Death Experimental_Workflow_Cytotoxicity Start Start: Cell Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Harvest Harvest Cells (Adherent + Supernatant) Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Result Result: % Cytotoxicity Analyze->Result

References

Interpreting unexpected results in VBIT-4 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: VBIT-4 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is described as an inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization.[1][2][3] By preventing VDAC1 from forming larger protein complexes in the outer mitochondrial membrane, this compound is intended to inhibit apoptosis and mitochondrial dysfunction.[2][4][5] Specifically, it has been shown to prevent the release of mitochondrial DNA (mtDNA), which in turn can reduce the activation of the cGAS-STING pathway and subsequent type I interferon signaling.[1][6][7]

Q2: In what experimental models has this compound been utilized?

A2: this compound has been used in a variety of preclinical disease models, including neurodegenerative diseases like Alzheimer's disease[5][8][9], as well as models for systemic lupus erythematosus[1], type 2 diabetes[7], and colitis.[7][9]

Q3: What is the binding affinity of this compound for VDAC1?

A3: this compound has a reported binding affinity (Kd) of 17 μM for VDAC1.[2][3]

Troubleshooting Guide for Unexpected Results

Issue 1: Observed cytotoxicity or cellular effects appear to be independent of VDAC1 expression.

Possible Cause: Recent studies suggest that this compound can have off-target effects, particularly at higher concentrations. Research indicates that this compound may partition into lipid bilayers and disrupt membrane integrity, leading to cytotoxicity that is not dependent on the presence of VDAC1.[10][11][12] VDAC1-independent cytotoxicity has been observed in HeLa cells at concentrations above 10 μM.[10][13][12]

Troubleshooting Steps:

  • Concentration Optimization: Titrate this compound to the lowest effective concentration. Effects observed at concentrations significantly above the IC50 for VDAC1 oligomerization inhibition (see table below) may be due to off-target mechanisms.

  • VDAC1 Knockout/Knockdown Controls: If possible, perform experiments in parallel with VDAC1 knockout or knockdown cells to confirm that the observed effect is dependent on the target protein.

  • Membrane Integrity Assays: Incorporate assays to measure membrane integrity, such as a lactate dehydrogenase (LDH) release assay, to monitor for general cytotoxicity.

  • Re-evaluation of Previous Data: The findings that this compound can disrupt membrane integrity suggest that caution should be taken when interpreting results from prior experiments that used this compound.[10][11][13][12]

Issue 2: Inconsistent or lack of effect on apoptosis.

Possible Cause: The efficacy of this compound as an apoptosis inhibitor can be cell-type specific and dependent on the apoptotic stimulus. Furthermore, the preparation and handling of this compound can impact its activity.

Troubleshooting Steps:

  • Confirm VDAC1 Overexpression: this compound's primary intended effect is to inhibit the oligomerization of overexpressed VDAC1.[7][8] Confirm that your experimental model exhibits VDAC1 overexpression.

  • Solubility and Stability: this compound is dissolved in DMSO for stock solutions.[8] Ensure the final concentration of DMSO in your cell culture media is non-toxic (typically <0.5%). For in vivo studies, specific formulations with PEG300 and Tween80 are recommended and should be prepared fresh.[1][14]

  • Positive Controls: Include a well-established apoptosis inhibitor as a positive control in your experiments to validate the assay system.

Issue 3: Unexpected effects on mitochondrial function in healthy controls.

Possible Cause: In healthy tissues where mitochondrial calcium overload is absent, chronic inhibition of VDAC by this compound could disrupt normal mitochondrial energetics and calcium buffering capacity, potentially leading to functional impairments.[15] For instance, a decrease in mitochondrial calcium retention capacity has been observed in wild-type mice treated with this compound.[16]

Troubleshooting Steps:

  • Baseline Mitochondrial Function: Assess baseline mitochondrial function in your control cells or animals before and after this compound treatment. Assays for mitochondrial membrane potential, oxygen consumption rate, and ATP production can be informative.

  • Dose-Response in Controls: Perform a dose-response of this compound on your control group to identify any potential detrimental effects at the concentrations you plan to use for your experimental group.

Quantitative Data Summary

Table 1: In Vitro Concentrations and IC50 Values for this compound

ParameterCell LineValueReference
IC50 for VDAC1 Oligomerization InhibitionHEK-2931.9 ± 0.08 μM[2]
IC50 for Cytochrome c Release InhibitionHEK-2931.8 ± 0.24 μM[2]
IC50 for Apoptosis InhibitionHEK-2932.9 ± 0.12 μM[2]
Concentration for VDAC1-independent cytotoxicityHeLa> 10 μM[10][11][13]
Concentration to abolish hyperglycemia-induced effectsEndotheliocytes5 μM[17]

Table 2: In Vivo Dosage and Administration of this compound

Animal ModelDisease ModelDosageAdministration RouteReference
Mouse (5xFAD)Alzheimer's Disease20 mg/kgIn drinking water[8]
Mouse (APP/PS1)Alzheimer's Disease25 mg/kgIntraperitoneal injection[14]
Mouse (D2.DMDel8-34)Duchenne Muscular Dystrophy20 mg/kgNot specified[16]

Experimental Protocols

Protocol 1: In Vitro this compound Treatment for Apoptosis Assay

  • Cell Culture: Plate HEK-293 cells at a suitable density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 to 10 μM.

  • Treatment: Induce apoptosis using a suitable stimulus. Concurrently, treat the cells with the prepared this compound concentrations.

  • Incubation: Incubate the cells for the desired period.

  • Apoptosis Assessment: Measure apoptosis using a standard method, such as Annexin V/Propidium Iodide staining followed by flow cytometry. The reported IC50 for apoptosis inhibition in HEK-293 cells is 2.9 ± 0.12 μM.[2]

Protocol 2: In Vivo this compound Administration in a Mouse Model of Alzheimer's Disease

  • Animal Model: Utilize 5xFAD transgenic mice as a model for Alzheimer's disease.[8]

  • This compound Solution Preparation: Dissolve this compound in DMSO (80 mg/ml) and then dilute it in the drinking water to a final concentration of 0.0625 mg/ml. This provides an approximate daily dose of 20 mg/kg for a 25g mouse that drinks about 8 ml of water per day.[8]

  • Administration: Provide the this compound-containing drinking water to the mice twice a week, with one day of regular water in between. The control group should receive drinking water with a corresponding concentration of DMSO.[8]

  • Duration: Continue the treatment for the duration of the study (e.g., 5 months).[5]

  • Behavioral and Pathological Assessment: At the end of the treatment period, assess cognitive function using tests like the Y-maze.[5] Perform histological and molecular analyses on brain tissue to evaluate neuronal loss and Aβ plaque load.[5][8]

Visualizations

VBIT4_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization mtDNA mtDNA VDAC1_oligomer->mtDNA Release cGAS cGAS mtDNA->cGAS Activation STING STING cGAS->STING Activation IFN_signaling Type I IFN Signaling STING->IFN_signaling Activation VBIT4 This compound VBIT4->VDAC1_oligomer Inhibition

Caption: Intended signaling pathway of this compound action.

Troubleshooting_Flowchart Start Unexpected Experimental Result with this compound Q1 Is cytotoxicity observed at >10 µM? Start->Q1 A1_Yes Possible membrane disruption. Lower concentration. Use VDAC1 KO/KD controls. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Is there a lack of effect on apoptosis? A1_No->Q2 A2_Yes Confirm VDAC1 overexpression. Check this compound solubility and stability. Use positive controls. Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Are there adverse effects in healthy controls? A2_No->Q3 A3_Yes Potential disruption of normal mitochondrial function. Assess baseline mitochondrial health. Perform dose-response in controls. Q3->A3_Yes Yes A3_No Consider other experimental variables. Q3->A3_No No

Caption: Troubleshooting flowchart for this compound experiments.

References

Optimizing VBIT-4 concentration to minimize off-target effects.

Author: BenchChem Technical Support Team. Date: November 2025

VBIT-4 Technical Support Center

Welcome to the technical support center for this compound. This guide is designed to help you optimize the concentration of this compound for your experiments while minimizing potential off-target effects. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the V-domain Ig suppressor of T-cell activation (VISTA). By binding to VISTA, this compound blocks its immunosuppressive signaling, thereby enhancing T-cell activation and promoting an anti-tumor immune response.

Q2: What are the known off-target effects of this compound?

The primary off-target effect observed at supra-optimal concentrations is the inhibition of Kinase Z, a protein involved in cellular metabolism. This can lead to decreased cell viability and altered metabolic profiles, confounding experimental results. Minimizing the working concentration is key to avoiding these effects.

Q3: How should I prepare and store this compound?

This compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial contents in DMSO. Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Q4: What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound is highly cell-type dependent. We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the optimal EC50 for your specific model. See the table below for general guidance.

Data & Recommended Concentrations

Table 1: In Vitro Efficacy and Off-Target Profile of this compound

ParameterTarget: VISTAOff-Target: Kinase ZTherapeutic Window
Binding Affinity (Kd) 15 nM1.2 µM80x
EC50 (Functional Assay) 50 - 200 nM> 5 µM> 25x

Table 2: Recommended Starting Concentration Ranges for Common Cell Lines

Cell LineTypeRecommended Starting RangeNotes
Jurkat Human T-cell10 nM - 1 µMHighly sensitive to VISTA inhibition.
MC-38 Murine Colon Adenocarcinoma50 nM - 2.5 µMUse in co-culture with splenocytes.
B16-F10 Murine Melanoma100 nM - 5 µMOften requires higher concentrations.
PBMCs Human Primary Cells5 nM - 500 nMHigh variability; test multiple donors.

Experimental Protocols

Protocol 1: Dose-Response Curve using a Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. We recommend a 10-point curve (e.g., 10 µM down to 5 nM), including a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours) under standard culture conditions.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis & Signal Reading: Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the EC50.

Protocol 2: Western Blot for Off-Target Pathway Activation

  • Cell Treatment: Treat cells with this compound at 1x, 5x, and 10x the determined EC50, alongside a vehicle control.

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated Downstream-Kinase-Z-Substrate (p-DKZS) overnight at 4°C. Use an antibody for total DKZS or a housekeeping protein (e.g., GAPDH) as a loading control.

  • Secondary Antibody & Imaging: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify band intensity. A decrease in p-DKZS relative to the total protein indicates off-target engagement of Kinase Z.

Visualizations & Workflows

VBIT4_Pathway cluster_target On-Target Pathway cluster_off_target Off-Target Pathway VBIT4_target This compound (Optimal Conc.) VISTA VISTA VBIT4_target->VISTA Inhibits TCell T-Cell Activation VISTA->TCell Suppresses ImmuneResponse Anti-Tumor Immune Response TCell->ImmuneResponse VBIT4_off This compound (High Conc.) KinaseZ Kinase Z VBIT4_off->KinaseZ Inhibits pDKZS p-DKZS KinaseZ->pDKZS Phosphorylates DKZS DKZS Metabolism Cellular Metabolism pDKZS->Metabolism

Caption: this compound's on-target and off-target signaling pathways.

Optimization_Workflow start Start: Select Cell Line dose_response 1. Perform Dose-Response (10-point curve, e.g., 1nM - 10µM) start->dose_response calc_ec50 2. Calculate EC50 from Viability/Functional Assay dose_response->calc_ec50 validate 3. Validate On-Target Activity (e.g., Cytokine Release Assay) calc_ec50->validate check_off_target 4. Check Off-Target Effects (Western Blot for p-DKZS) at 1x, 5x, 10x EC50 validate->check_off_target decision Off-Target Effects Observed? check_off_target->decision optimize 5a. Select Lowest Effective Conc. (≤ EC50 with no off-target signal) decision->optimize Yes proceed 5b. Proceed with Optimized Concentration decision->proceed No (at 1x EC50) optimize->proceed

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

Q: I am observing high levels of cytotoxicity even at low this compound concentrations. What is the likely cause?

A: This could be due to several factors:

  • Off-Target Effects: Your cell line may be particularly sensitive to the inhibition of Kinase Z.

    • Solution: Perform a Western blot for p-DKZS as described in Protocol 2 to confirm off-target activity. If confirmed, you must use a lower concentration of this compound.

  • Solvent Toxicity: High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest this compound dose to verify.

  • Cell Health: Unhealthy or high-passage number cells are more susceptible to stress.

    • Solution: Use low-passage cells and ensure they are healthy and actively dividing before starting the experiment.

Troubleshooting_Tree start Issue: High Cytotoxicity or Low Efficacy check_conc Was a dose-response experiment performed? start->check_conc perform_dose Action: Perform dose-response (Protocol 1) to find EC50 check_conc->perform_dose No check_controls Are controls (Vehicle, Untreated) behaving as expected? check_conc->check_controls Yes troubleshoot_culture Issue: Cell culture problem. Check cell health, passage #, and contamination. check_controls->troubleshoot_culture No check_off_target Is cytotoxicity observed only at high concentrations? check_controls->check_off_target Yes confirm_off_target Action: Confirm off-target effect (Protocol 2). Use lowest effective concentration. check_off_target->confirm_off_target Yes check_reagents Issue: Reagent problem. Check this compound stock integrity, assay reagents, and antibodies. check_off_target->check_reagents No

Caption: Decision tree for troubleshooting unexpected experimental results.

Q: I am not observing the expected increase in T-cell activation. Why might this be?

A: A lack of efficacy can stem from several sources:

  • Sub-optimal Concentration: The concentration of this compound may be too low for your specific experimental system.

    • Solution: Re-evaluate your dose-response curve. If you are using a co-culture system, you may need a higher concentration to achieve the desired effect.

  • VISTA Expression Levels: The target cells may not express sufficient levels of VISTA for this compound to have a measurable effect.

    • Solution: Confirm VISTA expression in your cell model using flow cytometry or Western blotting before starting the experiment.

  • Compound Degradation: Improper storage or handling may have degraded the this compound stock.

    • Solution: Use a fresh aliquot of this compound from -80°C storage. Avoid multiple freeze-thaw cycles. When in doubt, use a new vial to prepare a fresh stock solution.

VBIT-4 stability issues in long-term experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VBIT-4 in long-term experiments. The information is tailored for scientists in drug development and related fields to address potential stability and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound powder and stock solutions to ensure long-term stability?

A1: Proper storage of this compound is critical for maintaining its efficacy. For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent such as DMSO, the stock solution is best stored at -80°C, where it can remain stable for up to one year.[2][3] For shorter periods, stock solutions can be kept at -20°C for up to one month.[1][2][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2][5]

Q2: My this compound stock solution in DMSO appears to have lost efficacy over time. What could be the cause?

A2: Loss of this compound efficacy in DMSO stock solutions can be attributed to a few factors. Firstly, this compound is reported to be chemically unstable and may degrade within a month when stored at -20°C in DMSO.[6] For this reason, storage at -80°C is recommended for periods longer than one month.[4] Secondly, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can reduce the solubility of this compound, potentially leading to precipitation and a decrease in the effective concentration of the compound.[2] Always use fresh, anhydrous DMSO to prepare stock solutions.[2]

Q3: I am observing unexpected cytotoxicity in my cell-based assays, even at concentrations that are reported to be safe. What could be the issue?

A3: While this compound is often used for its anti-apoptotic properties, recent studies suggest it can induce VDAC1-independent cytotoxicity at concentrations above 10 µM.[7][8][9] This off-target effect is thought to be due to this compound partitioning into lipid bilayers and disrupting membrane integrity.[6][7][8] If you are observing unexpected cell death, consider the following:

  • Concentration: Titrate your this compound concentration to determine the optimal therapeutic window for your specific cell line, staying below the 10 µM threshold if possible.

  • Positive Controls: Include a positive control for cytotoxicity to ensure the observed cell death is due to this compound.

  • Membrane Integrity Assays: Consider performing assays to assess membrane integrity, such as a lactate dehydrogenase (LDH) assay, to investigate potential membrane-disruptive effects.

Q4: Can this compound be used in animal models, and what are the recommended administration routes and dosages?

A4: Yes, this compound has been used in various animal models, including mouse models of systemic lupus erythematosus and Alzheimer's disease.[3][5][10] The most common administration route is intraperitoneal (i.p.) injection.[2][3][5] A frequently cited dosage is 25 mg/kg body weight.[2][3][5] For in vivo experiments, it is crucial to use a freshly prepared formulation on the same day to ensure stability and efficacy.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results This compound degradation due to improper storage.Store this compound powder at -20°C and DMSO stock solutions at -80°C in single-use aliquots.[1][2][3][4] Avoid repeated freeze-thaw cycles.[2][5]
Use of old or wet DMSO for stock solution preparation.Always use fresh, anhydrous DMSO to prepare stock solutions to avoid solubility issues.[2]
Reduced this compound solubility or precipitation in stock solution Moisture absorption by DMSO.Prepare stock solutions with fresh, high-purity anhydrous DMSO. Sonication may also aid in dissolution.[3][5]
Exceeding the solubility limit.Do not exceed the recommended maximum stock solution concentrations.
Unexpected enhancement of apoptosis Apoptotic stimulus-specific interactions.In some contexts, such as with Arsenic Trioxide-induced apoptosis, this compound has been shown to enhance rather than inhibit cell death.[11] Be aware of potential paradoxical effects with certain chemical inducers.
High background signal in fluorescence-based assays Intrinsic fluorescence of this compound.Run a vehicle-only control (DMSO) and a this compound only control to determine the compound's background fluorescence at your experimental wavelength.
Difficulty in reproducing in vivo efficacy Poor bioavailability or rapid metabolism.This compound has a reported elimination half-life of 7.6 hours in rats.[12][13] Consider the pharmacokinetic profile when designing your dosing regimen. Use freshly prepared formulations for each administration.[4]

Quantitative Data Summary

Table 1: this compound Storage and Stability

FormStorage TemperatureDuration of StabilitySource(s)
Powder-20°C3 years[1][2][3]
Powder4°C2 years[1]
In Solvent (e.g., DMSO)-80°C1 year[2][3][4]
In Solvent (e.g., DMSO)-20°C1 month[1][2][4]

Table 2: this compound In Vitro Efficacy and Concentration

AssayCell LineIC50 ValueEffective Concentration RangeSource(s)
VDAC1 Oligomerization InhibitionHEK-2931.9 ± 0.08 µM0.1 - 10 µM[3][4][5]
Cytochrome c Release InhibitionHEK-2931.8 ± 0.24 µM0.1 - 10 µM[3][4][5]
Apoptosis InhibitionHEK-2932.9 ± 0.12 µM0.1 - 10 µM[3][4][5]
ATP Release InhibitionINS-1-20 µM[2]
mtDNA Release InhibitionMEFs-10 µM[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Warm the this compound vial to room temperature before opening.

  • Add fresh, anhydrous DMSO to the this compound powder to achieve a desired stock concentration (e.g., 90 mg/mL).[1][2]

  • Vortex or sonicate the solution to ensure complete dissolution.[3][5]

  • Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2][3][4]

Protocol 2: In Vitro VDAC1 Oligomerization Assay

  • Cell Culture: Plate HEK-293 cells in a suitable culture vessel and grow to the desired confluency.

  • This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1-10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%) for 2 hours.[5]

  • Apoptosis Induction: Induce apoptosis using a known stimulus (e.g., selenite).

  • Mitochondria Isolation: Isolate mitochondria from the treated cells using a mitochondrial isolation kit or standard differential centrifugation protocol.

  • Cross-linking: Cross-link proteins in the isolated mitochondria to stabilize VDAC1 oligomers.

  • SDS-PAGE and Western Blot: Separate the cross-linked mitochondrial proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for VDAC1, followed by an appropriate secondary antibody.

  • Analysis: Visualize and quantify the bands corresponding to VDAC1 monomers and oligomers to determine the effect of this compound on oligomerization.

Protocol 3: Preparation of this compound for In Vivo Administration (Intraperitoneal Injection)

  • Prepare a stock solution of this compound in DMSO (e.g., 90 mg/mL).[2]

  • For a 1 mL final working solution, sequentially add the following, ensuring the solution is clear after each addition:

    • 50 µL of 90 mg/mL this compound in DMSO stock solution.

    • 400 µL of PEG300.

    • 50 µL of Tween 80.

    • 500 µL of ddH2O.[2]

  • Mix the solution thoroughly. This formulation should be prepared fresh and used immediately for optimal results.[2][4]

Visualizations

VBIT4_Signaling_Pathway cluster_stimulus Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_cytosol Cytosol Apoptotic_Stimuli Apoptotic Stimuli (e.g., Oxidative Stress) VDAC1_Monomer VDAC1 Monomer Apoptotic_Stimuli->VDAC1_Monomer promotes VDAC1_Oligomer VDAC1 Oligomer VDAC1_Monomer->VDAC1_Oligomer Oligomerization Cytochrome_c Cytochrome c VDAC1_Oligomer->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates VBIT4 This compound VBIT4->VDAC1_Oligomer Inhibits

Caption: this compound mechanism of action in inhibiting apoptosis.

VBIT4_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (DMSO) Treat_Cells Treat Cells with this compound Prepare_Stock->Treat_Cells Cell_Culture Culture Cells Cell_Culture->Treat_Cells Induce_Apoptosis Induce Apoptosis (if required) Treat_Cells->Induce_Apoptosis Perform_Assay Perform Endpoint Assay (e.g., Western Blot, Viability) Induce_Apoptosis->Perform_Assay Data_Analysis Data Analysis Perform_Assay->Data_Analysis

Caption: General workflow for in vitro experiments with this compound.

References

VBIT-4 Technical Support Center: Troubleshooting Membrane Disruption Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the potential membrane disruption effects of VBIT-4, a compound previously characterized primarily as a Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization inhibitor. Recent evidence suggests that this compound can directly interact with and disrupt lipid bilayers, a critical consideration for accurate experimental design and data interpretation.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary concern with using this compound in my experiments?

A1: While this compound has been utilized as a specific inhibitor of VDAC1 oligomerization, recent studies have revealed that it can cause membrane disruption at micromolar concentrations, independent of VDAC1.[1][2][3][4][5] This can lead to VDAC1-independent cytotoxicity and other off-target effects that may confound experimental results.[1][2][4]

Q2: At what concentrations are the membrane-disruptive effects of this compound observed?

A2: this compound has been shown to partition into lipid bilayers and cause membrane disruption at micromolar concentrations.[1][2][3][5] VDAC1-independent cytotoxicity in HeLa cells has been observed at concentrations above 10 µM.[1][2][4]

Q3: How can I differentiate between this compound's effect on VDAC1 and its non-specific membrane effects?

A3: It is crucial to include control experiments that can distinguish between VDAC1-mediated effects and general membrane perturbation. This can be achieved by using VDAC1-null or knockdown cell lines, cell-free assays with artificial lipid bilayers, and assays that directly measure membrane integrity.

Q4: What are the initial signs that this compound might be causing membrane disruption in my cell-based assays?

A4: Signs of membrane disruption can include a sudden increase in cytotoxicity, changes in cell morphology (e.g., rounding, blebbing), increased uptake of membrane-impermeant dyes (like propidium iodide or trypan blue), and leakage of intracellular components (e.g., lactate dehydrogenase) into the culture medium.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity Observed

Possible Cause: The observed cell death may be a result of this compound-induced membrane disruption rather than a specific effect on your target pathway.

Troubleshooting Steps:

  • Concentration-Response Curve: Perform a detailed concentration-response experiment to determine the precise IC50 for cytotoxicity in your cell line. Compare this with the reported concentrations for VDAC1 inhibition (IC50s of 1.9 ± 0.08 µM for VDAC1 oligomerization inhibition in HEK-293 cells) and membrane disruption (>10 µM).[6][7]

  • Membrane Integrity Assay: Conduct a direct assay for membrane integrity, such as a propidium iodide (PI) uptake assay or a lactate dehydrogenase (LDH) release assay, across a range of this compound concentrations.

  • VDAC1-Independent Controls: If possible, repeat the cytotoxicity assay in a VDAC1 knockout or knockdown cell line to determine if the toxicity is dependent on the presence of VDAC1.

Issue 2: Inconsistent or Non-reproducible Results

Possible Cause: The variability could be due to the sensitive nature of membrane-compound interactions, which can be influenced by factors like cell density, passage number, and media composition.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure strict adherence to standardized protocols for cell seeding density, growth phase, and media formulation.

  • Vehicle Control: Always include a vehicle-only (e.g., DMSO) control at the same final concentration used for this compound dilutions.

  • Positive Control for Membrane Disruption: Use a known membrane-disrupting agent (e.g., Triton X-100 at a low concentration) as a positive control to validate your membrane integrity assays.

Experimental Protocols

Protocol 1: Propidium Iodide (PI) Uptake Assay for Membrane Integrity

This assay quantifies the percentage of cells with compromised membrane integrity.

Materials:

  • Cells of interest

  • This compound

  • Propidium Iodide (PI) staining solution (e.g., 1 µg/mL)

  • Hoechst 33342 or other cell-permeant nuclear stain

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or plate reader

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations and appropriate vehicle controls for the desired time period.

  • Add Hoechst 33342 to stain the nuclei of all cells.

  • Add Propidium Iodide to the wells. PI is membrane-impermeant and will only enter and stain the nuclei of cells with compromised membranes.

  • Incubate for 15-30 minutes at 37°C.

  • Image the plate using a fluorescence microscope with appropriate filters for Hoechst 33342 (blue) and PI (red).

  • Quantify the number of blue and red nuclei in multiple fields per well. The percentage of PI-positive cells represents the population with disrupted membranes.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay measures the release of the cytosolic enzyme LDH into the culture medium as an indicator of plasma membrane damage.

Materials:

  • Cells of interest

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well clear plates

  • Spectrophotometer (plate reader)

Methodology:

  • Plate cells in a 96-well plate and treat with this compound as described above. Include a maximum LDH release control (e.g., by lysing a set of untreated cells with the lysis buffer provided in the kit).

  • After the treatment period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of LDH release relative to the maximum release control.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound

Concentration (µM)VDAC1 Oligomerization Inhibition (%)Membrane Permeability (PI Uptake, % of Control)Cytotoxicity (LDH Release, % of Max)
1~50%BaselineBaseline
5>80%Minimal IncreaseMinimal Increase
10>90%Significant IncreaseModerate Increase
20>95%HighHigh
50>95%Very HighVery High

Note: The values presented in this table are illustrative and should be determined experimentally for your specific cell type and conditions.

Visualizations

Signaling and Experimental Logic

VBIT4_Mechanism VBIT4 VBIT4 Membrane Membrane VBIT4->Membrane Partitions into VDAC1 VDAC1 VBIT4->VDAC1 Binds to Disruption Disruption Membrane->Disruption Inhibition Inhibition VDAC1->Inhibition Prevents oligomerization Cytotoxicity Cytotoxicity Disruption->Cytotoxicity Apoptosis Apoptosis Inhibition->Apoptosis

Experimental Workflow for Deconvolution of this compound Effects

Experimental_Workflow Start Hypothesis: This compound affects my cellular process Concentration Determine Effective Concentration Range Start->Concentration Cytotoxicity Assess Cytotoxicity (e.g., MTT, CellTiter-Glo) Concentration->Cytotoxicity Membrane_Integrity Measure Membrane Integrity (PI Uptake, LDH Release) Cytotoxicity->Membrane_Integrity VDAC1_KO Use VDAC1 Knockout/Knockdown Cells Membrane_Integrity->VDAC1_KO Is effect VDAC1-dependent? Conclusion Interpret Results: Specific vs. Off-Target Effects Membrane_Integrity->Conclusion Cell_Free Perform Cell-Free Assay (e.g., Artificial Bilayers) VDAC1_KO->Cell_Free Confirm direct membrane interaction Cell_Free->Conclusion

References

Addressing batch-to-batch variability of VBIT-4.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing VBIT-4 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is described as an inhibitor of the voltage-dependent anion channel 1 (VDAC1) oligomerization.[1][2][3][4][5][6][7][8] VDAC1 is a protein located in the outer mitochondrial membrane that plays a crucial role in regulating metabolism and apoptosis.[9] Under cellular stress, VDAC1 can oligomerize, forming pores that lead to the release of pro-apoptotic factors from the mitochondria, ultimately causing cell death.[9][10][11] this compound is thought to bind to VDAC1 and prevent this oligomerization, thereby inhibiting apoptosis and protecting against mitochondrial dysfunction.[9][10][12]

Q2: What are the common applications of this compound in research?

This compound is frequently used in studies related to:

  • Apoptosis research: To investigate the role of VDAC1-mediated apoptosis in various cell types and disease models.[9][10]

  • Neurodegenerative diseases: It has been studied in models of Alzheimer's disease, where it has been shown to prevent neuronal cell death and cognitive decline.[12][13]

  • Autoimmune diseases: Research has explored its potential in models of systemic lupus erythematosus.[1][7][14]

  • Metabolic disorders: this compound has been investigated in the context of type 2 diabetes.[1][12]

  • Cancer research: To explore the role of VDAC1 in cancer cell survival and death.[15]

Q3: Are there any known off-target effects or alternative mechanisms of action for this compound?

Recent studies have suggested that this compound may have off-target effects. At micromolar concentrations, it has been shown to partition into lipid bilayers and disrupt membrane structure, even in the absence of VDAC1.[14][16][17][18][19][20] This membrane-perturbing activity could lead to VDAC1-independent cytotoxicity at higher concentrations (typically above 10 µM).[13][14][16][17][18][21] Therefore, it is crucial to carefully titrate the concentration of this compound and include appropriate controls to distinguish between specific VDAC1 inhibition and general membrane disruption effects.

Q4: How should I prepare and store this compound stock solutions?

  • Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[12]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your experimental system.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. Some sources suggest that this compound in DMSO may degrade within a month when stored at -20°C.[16]

Q5: What are the typical working concentrations for this compound?

The optimal working concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific biological question being addressed. Based on published studies, a general range is between 1 µM and 20 µM. It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific model system.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected results between experiments.

This is a common issue that can be particularly frustrating when using small molecule inhibitors. Several factors related to this compound could be contributing to this variability.

Potential Causes and Solutions:

Potential CauseRecommended Action
Batch-to-Batch Variability Validate each new batch of this compound. Do not assume that a new lot will have the identical potency as a previous one. Perform a functional validation assay, such as a VDAC1 oligomerization assay or a cell viability assay with a known apoptosis inducer, to confirm the IC50 of the new batch.
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid using old or repeatedly freeze-thawed solutions. Consider the reported instability of this compound in DMSO at -20°C and favor -80°C for storage.[16]
Inaccurate Concentration Verify the concentration of your stock solution. If possible, use spectrophotometry or other analytical methods to confirm the concentration. Ensure accurate pipetting when preparing dilutions.
Cell Culture Conditions Maintain consistent cell culture conditions. Factors such as cell passage number, confluency, and media composition can influence cellular responses to this compound.
Off-Target Effects Perform control experiments. Include a negative control compound with a similar chemical structure but no expected activity against VDAC1. Also, consider using a secondary, structurally unrelated VDAC1 inhibitor to confirm that the observed phenotype is due to VDAC1 inhibition.

Issue 2: High levels of cytotoxicity observed even at low concentrations.

While this compound is intended to be an inhibitor of apoptosis, it can induce cytotoxicity through off-target effects, particularly membrane disruption.

Potential Causes and Solutions:

Potential CauseRecommended Action
Membrane Disruption Lower the concentration of this compound. Perform a thorough dose-response curve to identify a concentration that inhibits VDAC1 oligomerization without causing significant cell death.
Solvent Toxicity Ensure the final DMSO concentration is low and consistent across all experimental conditions. Typically, the final DMSO concentration should be kept below 0.5% (v/v). Include a vehicle control (DMSO only) in all experiments.
Cell Line Sensitivity Test a range of cell lines. Different cell lines can have varying sensitivities to small molecule inhibitors.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) for VDAC1 17 µMRecombinant VDAC1[6]
IC50 for VDAC1 Oligomerization Inhibition 1.9 ± 0.08 µMHEK-293 cells[10]
IC50 for Cytochrome c Release Inhibition 1.8 ± 0.24 µMHEK-293 cells[10]
IC50 for Apoptosis Inhibition 2.9 ± 0.12 µMHEK-293 cells[10]
Effective in vivo dose (mice) 20 mg/kg/day5xFAD mice[12]
Reported Cytotoxicity > 10 µMHeLa cells[14][16][17][18]

Experimental Protocols

Protocol 1: Functional Validation of this compound by VDAC1 Oligomerization Assay

This protocol uses chemical cross-linking followed by western blotting to assess the ability of a new batch of this compound to inhibit apoptosis-induced VDAC1 oligomerization.

Materials:

  • Cells known to express VDAC1 (e.g., HeLa, HEK-293)

  • Apoptosis inducer (e.g., staurosporine, cisplatin)

  • This compound (new and previously validated batches)

  • Phosphate-buffered saline (PBS)

  • Ethylene glycol bis(succinimidyl succinate) (EGS) cross-linker

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and western blotting apparatus

  • Primary antibody against VDAC1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Pre-treat cells with varying concentrations of the new this compound batch, a previously validated this compound batch (positive control), and vehicle (DMSO) for 2 hours.

  • Induce apoptosis by adding the chosen apoptosis inducer and incubate for the appropriate time (e.g., 5 hours with 1.25 µM staurosporine).[11]

  • Wash cells with PBS.

  • Incubate cells with a membrane-permeant cross-linker such as EGS (e.g., 250-300 µM) at 30°C for 15 minutes to cross-link interacting proteins.[11]

  • Quench the cross-linking reaction according to the manufacturer's instructions.

  • Lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody against VDAC1, followed by an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system. VDAC1 monomers, dimers, and higher-order oligomers will appear at different molecular weights.

  • Quantify the band intensities to determine the extent of VDAC1 oligomerization and its inhibition by this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

CETSA is a method to verify that a compound binds to its intended target in a cellular environment.[22] Ligand binding stabilizes the target protein, leading to a higher denaturation temperature.

Materials:

  • Intact cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell suspensions (e.g., PCR cycler)

  • Western blotting or ELISA equipment for protein detection

Procedure:

  • Treat intact cells with this compound or vehicle (DMSO) for a specified time.

  • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Lyse the cells to release soluble proteins.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detect the amount of soluble VDAC1 in the supernatant using western blotting or an ELISA-based method.

  • A positive result is indicated by a shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples, demonstrating that this compound binding has stabilized VDAC1.

Visualizations

VBIT4_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Apoptotic Stimuli) VDAC1_Monomer VDAC1 Monomer Stress->VDAC1_Monomer Induces Overexpression VDAC1_Oligomer VDAC1 Oligomer VDAC1_Monomer->VDAC1_Oligomer Oligomerization Mito_Dysfunction Mitochondrial Outer Membrane Permeabilization VDAC1_Oligomer->Mito_Dysfunction VBIT4 This compound VBIT4->VDAC1_Oligomer Inhibits Cell_Survival Cell Survival VBIT4->Cell_Survival CytoC Cytochrome c Release Mito_Dysfunction->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound signaling pathway inhibiting VDAC1-mediated apoptosis.

VBIT4_Troubleshooting_Workflow Start Inconsistent/Weak this compound Results Check_Batch Is it a new batch of this compound? Start->Check_Batch Validate_Batch Perform Functional Validation (e.g., VDAC1 Oligomerization Assay) Check_Batch->Validate_Batch Yes Check_Storage How was this compound stored and prepared? Check_Batch->Check_Storage No Validate_Batch->Check_Storage Storage_Good Aliquot, store at -80°C, use fresh dilutions Check_Storage->Storage_Good Properly Storage_Bad Discard old stock. Obtain new vial. Check_Storage->Storage_Bad Improperly Check_Controls Are proper controls included? Storage_Good->Check_Controls Storage_Bad->Start Controls_Good Review literature for optimal concentration and conditions Check_Controls->Controls_Good Yes Controls_Bad Include vehicle, positive, and negative controls Check_Controls->Controls_Bad No Consider_Off_Target Consider Off-Target Effects (Membrane Disruption) Controls_Good->Consider_Off_Target Controls_Bad->Start Dose_Response Perform Dose-Response and Cytotoxicity Assays Consider_Off_Target->Dose_Response End Consistent Results Dose_Response->End

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: VBIT-4 Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using cell viability assays to assess the toxicity of VBIT-4, a known inhibitor of the voltage-dependent anion channel 1 (VDAC1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule designed to inhibit apoptosis by preventing the oligomerization of the voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane.[1][2][3] Under apoptotic stimuli, VDAC1 forms oligomers, creating a pathway for the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytoplasm, ultimately leading to cell death.[1] this compound directly interacts with VDAC1 to block this oligomerization process, thereby inhibiting mitochondrion-mediated apoptosis.[1][4]

Q2: Is this compound expected to be toxic to cells?

A2: The toxicity of this compound is concentration-dependent and can be cell-type specific. Several studies report that this compound has no effect on cell viability under normal physiological conditions at concentrations effective for inhibiting apoptosis (typically <10 µM).[1][4][5] However, other reports indicate that at higher concentrations (generally >10-15 µM), this compound can induce cytotoxicity.[6][7][8][9] This toxicity at higher concentrations may be due to off-target effects, including direct disruption of the cell membrane, independent of its action on VDAC1.[8][9]

Q3: At what concentration should I use this compound in my experiments?

A3: For inhibiting VDAC1 oligomerization and apoptosis, this compound has been shown to be effective in the low micromolar range. The reported IC50 values for inhibiting apoptosis-related activities are between 1.8 and 2.9 µM.[1] It is recommended to perform a dose-response curve starting from low micromolar concentrations (e.g., 1-5 µM) to identify the optimal non-toxic concentration for your specific cell line and experimental conditions. Concentrations above 15 µM should be approached with caution as they may induce cytotoxicity.[6][7]

Q4: Can this compound interfere with common cell viability assays?

A4: Yes, caution is advised. This compound's potential to disrupt membrane integrity at higher concentrations could interfere with assays that rely on membrane integrity (e.g., trypan blue or propidium iodide staining).[8][9] For metabolic assays like MTT or resazurin reduction, which measure mitochondrial activity, this compound could have direct effects on mitochondrial function, especially since its target (VDAC1) is on the mitochondria.[6][10] High concentrations of this compound (15-30 μM) have been shown to suppress mitochondrial respiration and inhibit complexes I, III, and IV of the respiratory chain.[6] Therefore, it is crucial to include appropriate vehicle controls and potentially use multiple, mechanistically different viability assays to confirm results.

Data Presentation

Table 1: this compound Concentration-Dependent Effects

Concentration RangePrimary Observed EffectKey FindingsCitations
1 - 10 µMInhibition of VDAC1 oligomerization and apoptosisIC50 for inhibiting cytochrome c release and apoptosis is ~1.8-2.9 µM. Generally considered non-toxic in this range.[1][3]
> 10 - 15 µMOnset of cytotoxicityIncreased cell death observed in various cell lines, including HeLa cells.[6][7][8]
15 - 30 µMSignificant cytotoxicity and mitochondrial dysfunctionSuppression of mitochondrial respiration, increased ROS production, and decreased mitochondrial membrane potential observed.[6]
~26 - 30 µMIC50 for Cytotoxicity (HeLa Cells)Cytotoxicity was found to be independent of VDAC1 expression, suggesting off-target membrane disruption.[8]

Experimental Protocols

Protocol 1: General Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cell metabolic activity as an indicator of cell viability.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). The final DMSO concentration in the culture medium should be non-toxic, typically ≤0.1%.[3] Treat cells with this compound and vehicle control for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[10]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assessment using Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to quantify cell death by identifying cells that have lost membrane integrity.[1]

  • Cell Culture and Treatment: Seed cells and treat with an apoptosis inducer (e.g., staurosporine, cisplatin) with and without various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in a binding buffer. Add Propidium Iodide (PI) solution to the cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and measure emission at ~617 nm.

  • Data Analysis: Gate the cell populations to distinguish between the PI-negative (live cells) and PI-positive (dead cells) populations. Quantify the percentage of dead cells in each treatment group.

Visualizations

VBIT4_Mechanism cluster_Mitochondrion Mitochondrion VDAC1_mono VDAC1 Monomers VDAC1_oligo VDAC1 Oligomerization VDAC1_mono->VDAC1_oligo Apoptotic Stimuli CytoC_Release Cytochrome c Release VDAC1_oligo->CytoC_Release Apoptosis Apoptosis CytoC_Release->Apoptosis Activates Caspases VBIT4 This compound VBIT4->VDAC1_oligo Inhibits Viability_Workflow start Seed Cells in 96-well Plate treat Treat with this compound & Controls start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_reagent Add Viability Reagent (e.g., MTT) incubate1->add_reagent incubate2 Incubate (e.g., 2-4h) add_reagent->incubate2 measure Measure Signal (Absorbance/Fluorescence) incubate2->measure end Analyze Data measure->end Troubleshooting_Logic start Unexpected Cytotoxicity with this compound? conc_check Is this compound concentration > 10-15 µM? start->conc_check membrane_effect High concentrations can cause VDAC1-independent membrane disruption and off-target toxicity. conc_check->membrane_effect Yes cell_health_check Are cells healthy? (Low passage, no contamination) conc_check->cell_health_check No solution1 Action: Lower concentration to 1-5 µM range and use a VDAC1-KO control if possible. membrane_effect->solution1 unhealthy_cells Unhealthy cells are more susceptible to any compound. cell_health_check->unhealthy_cells No vehicle_check Is vehicle (DMSO) concentration too high? cell_health_check->vehicle_check Yes solution2 Action: Use new, low-passage cell stock. Test for mycoplasma. unhealthy_cells->solution2 vehicle_check->start No, problem persists. Contact support. vehicle_toxic Vehicle can be toxic at higher concentrations (e.g., >0.5%). vehicle_check->vehicle_toxic Yes solution3 Action: Keep final DMSO concentration ≤0.1%. vehicle_toxic->solution3

References

Validation & Comparative

Validating VBIT-4's Inhibitory Effect on VDAC1 Oligomerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The voltage-dependent anion channel 1 (VDAC1) is a crucial protein in the outer mitochondrial membrane, acting as a primary gatekeeper for the passage of ions and metabolites between the mitochondria and the rest of the cell.[1] Under cellular stress and apoptotic stimuli, VDAC1 undergoes oligomerization, forming a larger channel that facilitates the release of pro-apoptotic proteins like cytochrome c from the mitochondrial intermembrane space, a key event in the intrinsic apoptosis pathway.[2][3] This makes the inhibition of VDAC1 oligomerization a significant therapeutic target for diseases associated with excessive apoptosis, such as neurodegenerative and cardiovascular diseases.[2][4]

VBIT-4 is a small molecule developed to directly interact with VDAC1 and prevent its oligomerization, thereby inhibiting apoptosis and protecting against mitochondrial dysfunction.[4][5] This guide provides an objective comparison of this compound with other VDAC1 oligomerization inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy of VDAC1 Oligomerization Inhibitors

This compound has been shown to be more potent than its predecessors, such as AKOS-022 and VBIT-3, in inhibiting apoptosis-related events. The following table summarizes the available quantitative data for these compounds.

CompoundTargetAssayCell LineInducerIC50 / KdSource
This compound VDAC1 OligomerizationImmunoblottingHEK-293Selenite~1.9 µM[2]
Cytochrome c ReleaseImmunoblottingHEK-293Selenite~1.8 µM[2]
ApoptosisCell Viability AssayHEK-293Selenite~2.9 µM[2]
VDAC1 BindingMicroscale ThermophoresisPurified VDAC1-Kd: 17 µM[5]
VBIT-3 VDAC1 BindingNot SpecifiedPurified VDAC1-Kd: 31.3 µM[6]
AKOS-022 VDAC1 BindingNot SpecifiedPurified VDAC1-Kd: 15.4 µM[6]
Contrasting Viewpoint on this compound's Mechanism

It is important to note that recent research challenges the specific inhibitory action of this compound on VDAC1 oligomerization. A 2025 preprint suggests that this compound may exert its effects by partitioning into the lipid bilayer and disrupting membrane structure, a VDAC1-independent mechanism.[9][10] This study, using high-speed atomic force microscopy and other methods, found that this compound induced membrane defects even in the absence of VDAC1 and caused VDAC1-independent cytotoxicity at concentrations above 10 µM.[9][10] These findings highlight the need for careful interpretation of results obtained using this compound and underscore the importance of validating its mechanism of action in specific experimental contexts.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the inhibitory effect of compounds on VDAC1 oligomerization and downstream apoptotic events.

VDAC1 Oligomerization Assay (Cross-linking and Immunoblotting)

This method is used to visualize the different oligomeric states of VDAC1 in cells.

  • Cell Culture and Treatment: Plate cells (e.g., HEK-293) and grow to desired confluency. Pre-incubate the cells with the inhibitor (e.g., this compound at 10 µM) for 2 hours.

  • Induction of Apoptosis: Introduce an apoptosis-inducing agent (e.g., 15 µM selenite or cisplatin) and incubate for the required duration (e.g., 4 hours).

  • Cell Harvesting and Cross-linking: Harvest the cells and wash with PBS. Resuspend the cell pellet in a suitable buffer and add a cross-linking agent such as EGS (ethylene glycol bis(succinimidyl succinate)) at a final concentration of 300 µM. Incubate for 15 minutes.

  • Sample Preparation and Immunoblotting: Quench the cross-linking reaction. Lyse the cells and determine the protein concentration. Separate the protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific for VDAC1, followed by an appropriate HRP-conjugated secondary antibody. Visualize the protein bands corresponding to VDAC1 monomers, dimers, trimers, and higher-order oligomers using a chemiluminescence detection system.[2]

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to monitor protein-protein interactions, including oligomerization, in living cells.

  • Plasmid Construction and Transfection: Generate constructs where VDAC1 is tagged with either a Renilla luciferase (RLuc) donor or a variant of GFP (GFP²) as the acceptor. Co-transfect these constructs into a suitable cell line.

  • Cell Culture and Treatment: Culture the transfected cells and treat with the test compounds (e.g., this compound) followed by an apoptosis inducer.

  • BRET Measurement: Add the RLuc substrate (e.g., coelenterazine h). Measure the light emission at wavelengths corresponding to the donor (RLuc) and the acceptor (GFP²).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET signal indicates that the donor and acceptor are in close proximity, signifying VDAC1 oligomerization. An effective inhibitor will prevent this increase.[11]

Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity between a test compound and a target protein.

  • Protein Labeling: Label purified VDAC1 protein with a fluorescent dye (e.g., NT-647).

  • Sample Preparation: Prepare a series of dilutions of the test compound (e.g., this compound). Mix each dilution with a constant concentration of the fluorescently labeled VDAC1.

  • MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument. The movement of the labeled protein changes upon binding to the ligand.

  • Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).[2]

Visualizing Pathways and Workflows

Proposed Mechanism of VDAC1-Mediated Apoptosis and Inhibition

The following diagram illustrates the proposed signaling pathway where apoptotic stimuli lead to VDAC1 oligomerization and cytochrome c release, and how inhibitors like this compound are thought to block this process.

VDAC1_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., Selenite, STS) VDAC1_Oligomer VDAC1 Oligomerization Apoptotic_Stimuli->VDAC1_Oligomer Induces VDAC1_Monomer VDAC1 Monomer VDAC1_Monomer->VDAC1_Oligomer Forms CytoC_Release Cytochrome c Release VDAC1_Oligomer->CytoC_Release Allows Apoptosis Apoptosis CytoC_Release->Apoptosis Triggers VBIT4 This compound VBIT4->VDAC1_Oligomer Inhibits

Caption: Proposed pathway of VDAC1-mediated apoptosis and its inhibition by this compound.

Experimental Workflow for Inhibitor Validation

This diagram outlines a typical workflow for screening and validating potential inhibitors of VDAC1 oligomerization.

Experimental_Workflow start Start: Candidate Inhibitor binding_assay Binding Assay (e.g., MST) start->binding_assay oligomerization_assay In Vitro/Cell-Based Oligomerization Assay (e.g., Cross-linking, BRET) binding_assay->oligomerization_assay Binding Confirmed no_binding No Binding binding_assay->no_binding downstream_assays Downstream Effect Assays (Cytochrome c Release, Apoptosis) oligomerization_assay->downstream_assays Inhibition Observed no_inhibition No Inhibition oligomerization_assay->no_inhibition validation Validated Inhibitor downstream_assays->validation Downstream Effects Blocked

References

A Comparative Guide to Alternative Small Molecule Inhibitors of VDAC1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of mitochondrial function and a key player in apoptosis, making it a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. While several molecules have been identified to modulate VDAC1 activity, there is a growing interest in alternative small molecule inhibitors with distinct mechanisms of action and improved specificity. This guide provides an objective comparison of promising alternative small molecule inhibitors of VDAC1, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison of VDAC1 Inhibitors

The following tables summarize the quantitative data for various alternative small molecule inhibitors of VDAC1, focusing on their binding affinity, inhibitory concentrations, and functional effects.

InhibitorTargetMechanism of ActionBinding Affinity (Kd)IC50Reference(s)
VBIT-4 VDAC1Inhibits VDAC1 oligomerization17 µM1.9 µM (VDAC1 oligomerization)[1]
VBIT-3 VDAC1Inhibits VDAC1 oligomerization31.3 µM8.8 µM (VDAC1 oligomerization)[2]
VBIT-12 VDAC1Inhibits VDAC1 oligomerization, reduces channel conductanceNot ReportedNot Reported[3][4]
AKOS-022 VDAC1Inhibits VDAC1 oligomerization15.4 µM7.5 µM (apoptosis and VDAC1 oligomerization)[1][2]
DIDS VDAC1Inhibits VDAC1 oligomerization and channel conductanceNot ReportedIC50 for cell viability: 508 µM (U2OS cells), 580 µM (NIH-3T3 cells)[5][6]
SC18 VDAC (targets NADH-binding pocket)Modulates mitochondrial metabolismNot ReportedEC50 for decreasing mitochondrial membrane potential: 25 µM (HepG2 cells)[1]
NSC 15364 VDAC1Inhibits VDAC1 oligomerizationNot ReportedNot Reported[7][8][9]
Erastin VDAC2/VDAC3Induces ferroptosisNot ReportedNot Reported[10][11][12]

Table 1: Overview of Alternative Small Molecule Inhibitors of VDAC1. This table provides a summary of the target, mechanism of action, binding affinity (Kd), and half-maximal inhibitory concentration (IC50) for each inhibitor.

InhibitorEffect on ApoptosisEffect on Mitochondrial FunctionCell Lines TestedReference(s)
This compound Inhibits apoptosisProtects against mitochondrial dysfunctionHEK-293, HeLa, Bax/Bak-lacking MEFs[2]
VBIT-3 Inhibits apoptosisProtects against mitochondrial dysfunctionNot specified in detail[2]
VBIT-12 Inhibits apoptosisReduces channel conductanceCultured colon cells[13]
AKOS-022 Inhibits apoptosisProtects against mitochondrial dysfunctionHeLa[2]
DIDS Inhibits apoptosisUncouples respiration, depolarizes mitochondrial membraneU2OS, NIH-3T3[5][6]
SC18 Induces cell deathDecreases mitochondrial membrane potential, decreases mitochondrial NADH, decreases cellular ATPSNU-449, HepG2[1]
NSC 15364 Inhibits apoptosis, suppresses ferroptosisNot specified in detailH1299, MDA-MB-231, HEYA8[8][9]
Erastin Induces ferroptosisAntagonizes tubulin-induced VDAC blockageHepG2[10]

Table 2: Functional Effects of VDAC1 Inhibitors. This table outlines the observed effects of each inhibitor on apoptosis and mitochondrial function in various cell lines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving VDAC1 in apoptosis and a typical experimental workflow for characterizing VDAC1 inhibitors.

VDAC1_Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_inhibitors Inhibitors VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Apoptotic Stimuli CytoC Cytochrome c VDAC1_oligomer->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis VBIT4 This compound VBIT4->VDAC1_oligomer Inhibits VBIT3 VBIT-3 VBIT3->VDAC1_oligomer Inhibits AKOS022 AKOS-022 AKOS022->VDAC1_oligomer Inhibits DIDS DIDS DIDS->VDAC1_oligomer Inhibits NSC15364 NSC 15364 NSC15364->VDAC1_oligomer Inhibits

VDAC1-mediated apoptotic pathway and points of inhibition.

Experimental_Workflow cluster_screening Compound Screening & Validation cluster_cellular Cellular Assays HTS High-Throughput Screening (e.g., BRET for oligomerization) Hit_ID Hit Identification HTS->Hit_ID Binding_Assay Direct Binding Assay (e.g., Microscale Thermophoresis) Hit_ID->Binding_Assay Channel_Assay Channel Conductance Assay (Planar Lipid Bilayer) Binding_Assay->Channel_Assay Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity, Annexin V) Channel_Assay->Apoptosis_Assay Mito_Function Mitochondrial Function Assays (e.g., Membrane Potential, ROS) Apoptosis_Assay->Mito_Function Cell_Viability Cell Viability/Toxicity Mito_Function->Cell_Viability

Workflow for characterization of VDAC1 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Bioluminescence Resonance Energy Transfer (BRET) Assay for VDAC1 Oligomerization

This assay is used to monitor the oligomerization of VDAC1 in living cells.

  • Principle: BRET is a non-radiative energy transfer process that occurs between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP) when they are in close proximity (<10 nm). VDAC1 is fused to both Rluc and GFP. Upon addition of a substrate for Rluc, if VDAC1 molecules oligomerize, the donor and acceptor come close enough for energy transfer to occur, resulting in a BRET signal.

  • Protocol Outline:

    • Cell Culture and Transfection: Cells (e.g., HEK-293) are co-transfected with plasmids encoding VDAC1-Rluc and VDAC1-GFP.

    • Compound Treatment: Cells are pre-incubated with the test inhibitor at various concentrations for a specified time.

    • Induction of Oligomerization: An apoptosis-inducing agent (e.g., staurosporine) is added to stimulate VDAC1 oligomerization.

    • BRET Measurement: The Rluc substrate (e.g., coelenterazine h) is added, and the luminescence emission from both the donor and acceptor is measured using a microplate reader equipped for BRET analysis.

    • Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET ratio in the presence of an inhibitor indicates inhibition of VDAC1 oligomerization.

Planar Lipid Bilayer (PLB) for VDAC1 Channel Conductance

This electrophysiological technique allows for the direct measurement of VDAC1 channel activity.

  • Principle: A planar lipid bilayer membrane is formed across a small aperture separating two aqueous compartments. Purified VDAC1 protein is then incorporated into this membrane. By applying a voltage across the membrane, the flow of ions through the VDAC1 channel can be measured as an electrical current.

  • Protocol Outline:

    • Bilayer Formation: A lipid solution (e.g., diphytanoyl-phosphatidylcholine in n-decane) is painted across a small hole in a Teflon partition separating two chambers filled with an electrolyte solution (e.g., 1 M KCl).

    • VDAC1 Reconstitution: Purified VDAC1 protein is added to one of the chambers (the cis side). The incorporation of VDAC1 channels into the bilayer is observed as a stepwise increase in current.

    • Compound Addition: The test inhibitor is added to the cis or trans chamber.

    • Data Recording: The current through the VDAC1 channels is recorded at various holding potentials using a patch-clamp amplifier.

    • Data Analysis: The effect of the inhibitor on the channel's conductance, voltage-gating properties, and open probability is analyzed.

Caspase-3 Activity Assay

This assay is a common method to quantify apoptosis by measuring the activity of caspase-3, a key executioner caspase.

  • Principle: The assay utilizes a synthetic peptide substrate for caspase-3 (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. In apoptotic cells, activated caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified.

  • Protocol Outline:

    • Cell Lysis: Cells treated with an apoptosis inducer and/or a VDAC1 inhibitor are lysed to release their cytoplasmic contents.

    • Assay Reaction: The cell lysate is incubated with the caspase-3 substrate in a reaction buffer.

    • Signal Detection: The absorbance (for pNA) or fluorescence (for AMC) is measured using a microplate reader.

    • Data Analysis: The increase in signal in treated cells compared to control cells reflects the level of caspase-3 activation and, consequently, apoptosis.

Conclusion

The landscape of VDAC1 inhibitors is expanding, offering researchers a diverse toolkit to probe the multifaceted roles of this mitochondrial protein. This compound and its analogs represent a class of inhibitors that specifically target VDAC1 oligomerization, a key event in apoptosis. DIDS, a classical anion channel blocker, also demonstrates anti-apoptotic effects through the inhibition of VDAC1 oligomerization, though with broader specificity. SC18 provides an alternative approach by targeting the NADH-binding pocket of VDAC, thereby modulating mitochondrial metabolism. While NSC 15364 also inhibits VDAC1 oligomerization, further quantitative characterization of its direct interaction with VDAC1 is needed. Erastin, on the other hand, is more relevant for studies focused on VDAC2/3 and ferroptosis.

The choice of inhibitor will depend on the specific research question, the desired mechanism of action, and the experimental system. This guide provides a foundation for making an informed decision and for designing experiments to further elucidate the therapeutic potential of targeting VDAC1.

References

A Comparative Guide to Apoptosis Inhibitors: VBIT-4 Versus a Panel of Standard Research Tools

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate apoptosis inhibitor is critical for experimental success. This guide provides an objective comparison of VBIT-4, a novel Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization inhibitor, with established apoptosis inhibitors from different classes: the pan-caspase inhibitor Z-VAD-FMK, the Bcl-2 inhibitor Venetoclax, and the XIAP inhibitor Embelin. This comparison is supported by available experimental data and detailed methodologies for key assays.

Executive Summary

Apoptosis, or programmed cell death, is a fundamental process in multicellular organisms, and its dysregulation is implicated in numerous diseases. The ability to modulate this process is crucial for both basic research and therapeutic development. This guide explores the mechanisms and performance of four distinct apoptosis inhibitors.

  • This compound acts upstream in the mitochondrial apoptosis pathway by preventing the oligomerization of VDAC1, a key step for the release of pro-apoptotic factors.

  • Z-VAD-FMK provides broad-spectrum inhibition of caspases, the executioner enzymes of apoptosis.

  • Venetoclax specifically targets the anti-apoptotic protein Bcl-2, releasing pro-apoptotic proteins to initiate the cell death cascade.

  • Embelin inhibits the X-linked inhibitor of apoptosis protein (XIAP), thereby promoting caspase activation.

This guide will delve into their mechanisms of action, present available quantitative data for comparison, detail relevant experimental protocols, and provide visual diagrams of the apoptotic pathways and experimental workflows.

Data Presentation: A Comparative Overview of Apoptosis Inhibitors

The following table summarizes the key characteristics and available potency data for this compound and the selected alternative inhibitors. It is important to note that the IC50 values are highly dependent on the cell line, the apoptosis-inducing stimulus, and the specific assay used. Therefore, a direct comparison of absolute values should be made with caution.

InhibitorTargetMechanism of ActionReported IC50 for Apoptosis InhibitionAdvantagesDisadvantages
This compound VDAC1Inhibits VDAC1 oligomerization, preventing mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release.~2.9 µM (HEK-293 cells, selenite-induced apoptosis)Targets an early, upstream event in the intrinsic apoptotic pathway; protective against mitochondrial dysfunction.A recent study suggests potential off-target effects on membrane integrity at higher concentrations.
Z-VAD-FMK Pan-caspaseIrreversibly binds to the catalytic site of multiple caspases, blocking the execution phase of apoptosis.Typically used at 20-50 µM for effective inhibition.Broad-spectrum inhibition of apoptosis; widely used and well-characterized.Can have off-target effects and may not be completely specific; long-term use can be cytotoxic.
Venetoclax (ABT-199) Bcl-2A BH3 mimetic that binds to Bcl-2, displacing pro-apoptotic proteins and inducing apoptosis.nM to low µM range, highly cell-line dependent (e.g., ~4 nM in FL5.12-Bcl-2 cells).High specificity for Bcl-2; clinically approved for certain cancers.Resistance can develop through upregulation of other anti-apoptotic proteins like Mcl-1.
Embelin XIAPBinds to the BIR3 domain of XIAP, preventing its inhibition of caspases.~4.45 µM (MDA-MB-231 cells, proliferation inhibition).Targets the IAP family, a key regulator of caspase activity.Can have off-target effects, including inhibition of NF-κB signaling.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Apoptosis Signaling Pathway

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibitors Inhibitor Targets Death Receptors Death Receptors DISC DISC Death Receptors->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Apoptotic Stimuli Apoptotic Stimuli Bax/Bak Bax/Bak Apoptotic Stimuli->Bax/Bak Bcl-2 Bcl-2 Bcl-2->Bax/Bak Inhibition VDAC1 Oligomerization VDAC1 Oligomerization Bax/Bak->VDAC1 Oligomerization MOMP MOMP VDAC1 Oligomerization->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis XIAP XIAP XIAP->Caspase-3 Inhibition This compound This compound This compound->VDAC1 Oligomerization Inhibits Venetoclax Venetoclax Venetoclax->Bcl-2 Inhibits Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-3 Inhibits Embelin Embelin Embelin->XIAP Inhibits

Caption: Apoptosis signaling pathways and inhibitor targets.

Experimental Workflow for Comparing Apoptosis Inhibitors

cluster_assays Apoptosis Assays Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Inhibitor Treatment Inhibitor Treatment Induce Apoptosis->Inhibitor Treatment Incubation Incubation Inhibitor Treatment->Incubation Harvest Cells Harvest Cells Incubation->Harvest Cells VDAC1 Oligomerization VDAC1 Oligomerization Harvest Cells->VDAC1 Oligomerization Cytochrome c Release Cytochrome c Release Harvest Cells->Cytochrome c Release Caspase-3/7 Activity Caspase-3/7 Activity Harvest Cells->Caspase-3/7 Activity Annexin V/PI Staining Annexin V/PI Staining Harvest Cells->Annexin V/PI Staining Data Analysis Data Analysis VDAC1 Oligomerization->Data Analysis Cytochrome c Release->Data Analysis Caspase-3/7 Activity->Data Analysis Annexin V/PI Staining->Data Analysis

Caption: General experimental workflow for inhibitor comparison.

Logical Relationship of Inhibitors Based on Apoptotic Pathway

Apoptotic Stimulus Apoptotic Stimulus Mitochondrial Pathway Initiation Mitochondrial Pathway Initiation Apoptotic Stimulus->Mitochondrial Pathway Initiation MOMP MOMP Mitochondrial Pathway Initiation->MOMP Caspase Activation Cascade Caspase Activation Cascade MOMP->Caspase Activation Cascade Execution of Apoptosis Execution of Apoptosis Caspase Activation Cascade->Execution of Apoptosis This compound This compound This compound->Mitochondrial Pathway Initiation Upstream Inhibition Venetoclax Venetoclax Venetoclax->Mitochondrial Pathway Initiation Embelin Embelin Embelin->Caspase Activation Cascade Mid-stream Inhibition Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Execution of Apoptosis Downstream Inhibition

Control Experiments for VBIT-4's Membrane Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

VBIT-4, a small molecule initially identified as a specific inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization, is widely used in studies of apoptosis, mitochondrial dysfunction, and related diseases[1][2][3][4][5]. However, recent evidence challenges this specific mechanism, suggesting that this compound directly interacts with and disrupts lipid bilayers, leading to membrane destabilization and cytotoxicity independent of VDAC1[6][7][8][9]. This guide provides a framework of control experiments to enable researchers to dissect the dual proposed mechanisms of this compound and objectively evaluate its effects in their specific experimental systems.

Dueling Mechanisms of this compound Action

The central challenge in interpreting data from this compound experiments is distinguishing between two potential modes of action:

  • VDAC1-Specific Inhibition: this compound binds to VDAC1, preventing its oligomerization. This, in turn, inhibits downstream events such as the release of mitochondrial DNA (mtDNA) and apoptosis[1][2][10].

  • Direct Membrane Disruption: this compound, a hydrophobic molecule, partitions into lipid bilayers. At micromolar concentrations, this can lead to membrane deformation, increased permeability, and eventual rupture, causing cytotoxicity irrespective of VDAC1 presence[6][7][8][9][11].

The following sections detail key experiments designed to differentiate between these two hypotheses, providing protocols and comparative data tables.

Key Control Experiments

Assessing Direct Membrane Interaction and Disruption

Objective: To determine if this compound directly interacts with and compromises the integrity of lipid bilayers in a protein-free system.

  • A. Liposome Permeability Assay:

    • Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.

    • Establish a baseline fluorescence reading.

    • Add this compound at a range of concentrations (e.g., 1-100 µM) to the LUV suspension.

    • As a positive control for membrane disruption, add a surfactant like Triton X-100 to a separate sample to induce 100% dye release.

    • Monitor the increase in fluorescence over time, which corresponds to dye de-quenching upon release from the liposomes.

    • Compare the effect of this compound to a negative control (vehicle, e.g., DMSO) and an alternative VDAC1 inhibitor with potentially different membrane interaction properties, such as DIDS[12].

  • B. Microscale Thermophoresis (MST):

    • Prepare lipid nanodiscs labeled with a fluorescent dye.

    • Titrate this compound against a constant concentration of the labeled nanodiscs.

    • Measure the thermophoretic movement of the nanodiscs in response to the this compound concentration gradient. A change in this movement indicates a direct binding interaction.

    • Calculate the dissociation constant (Kd) to quantify the binding affinity[7].

Table 1: this compound Interaction with Artificial Lipid Bilayers

CompoundConcentration (µM)Liposome Dye Release (% of Max)MST Binding Affinity (Kd, µM)
This compound 1
10
50
DIDS 1
10
50
Vehicle (DMSO) -
Triton X-100 -100%Not Applicable
VDAC1-Dependence of Cellular Effects

Objective: To determine if the cytotoxic or other cellular effects of this compound are contingent on the presence of its proposed target, VDAC1.

  • A. Cytotoxicity Assay in VDAC1 Knockout/Knockdown Cells:

    • Use CRISPR/Cas9 or shRNA to generate a stable VDAC1 knockout or knockdown cell line (e.g., in HeLa or HEK293 cells).

    • Culture wild-type (WT) and VDAC1-deficient cells under identical conditions.

    • Treat both cell lines with a range of this compound concentrations (e.g., 1-50 µM).

    • After a set incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as an MTS assay or a fluorescence-based live/dead stain[7][8].

    • As a comparator, use another VDAC1-targeting molecule like VBIT-12 or AKOS-22[3][12].

  • B. Mitochondrial DNA Release Assay:

    • Induce a stimulus known to cause mtDNA release (e.g., oxidative stress).

    • Treat both WT and VDAC1-deficient cells with this compound or a control compound prior to or during the stimulus.

    • Isolate cytosolic fractions, ensuring no mitochondrial contamination.

    • Quantify the amount of a specific mitochondrial gene (e.g., MT-CO1) in the cytosolic fraction using quantitative PCR (qPCR).

Table 2: VDAC1-Dependence of this compound-Induced Cytotoxicity and mtDNA Release

Cell LineTreatmentConcentration (µM)Cell Viability (% of Control)Cytosolic mtDNA (Fold Change)
Wild-Type This compound10
50
VBIT-1210
50
VDAC1-KO This compound10
50
VBIT-1210
50

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of these experiments, the following diagrams illustrate the workflows and the two proposed mechanisms of this compound action.

G cluster_0 Hypothesis 1: VDAC1-Specific Inhibition cluster_1 Hypothesis 2: Direct Membrane Disruption VBIT4_1 This compound VDAC1 VDAC1 Monomer VBIT4_1->VDAC1 Binds Oligo VDAC1 Oligomerization VBIT4_1->Oligo Inhibits VDAC1->Oligo Apoptosis Mitochondrial Apoptosis Oligo->Apoptosis VBIT4_2 This compound Membrane Lipid Bilayer VBIT4_2->Membrane Partitions into Disruption Membrane Disruption (Permeability, Rupture) Membrane->Disruption

Caption: Dueling hypotheses of this compound's mechanism of action.

G cluster_0 Experimental Workflow: VDAC1-Dependence Assay start Start cells Culture Wild-Type (WT) and VDAC1-KO Cells start->cells treat Treat with this compound (or control) cells->treat viability Assess Cell Viability (e.g., MTS Assay) treat->viability mtdna Quantify Cytosolic mtDNA (qPCR) treat->mtdna compare Compare Results: WT vs. VDAC1-KO viability->compare mtdna->compare conclusion Conclusion on VDAC1-Dependence compare->conclusion

Caption: Workflow for testing the VDAC1-dependence of this compound's cellular effects.

Conclusion

The available evidence presents a complex picture of this compound's molecular interactions. While it may inhibit VDAC1 oligomerization under certain conditions, its capacity for direct membrane disruption at similar concentrations cannot be ignored[6][7][8]. Researchers using this compound should perform the appropriate control experiments, such as those outlined in this guide, to validate its mechanism of action within their specific model system. Relying solely on this compound as a specific VDAC1 oligomerization inhibitor without these controls may lead to misinterpretation of experimental results. The inclusion of VDAC1-deficient cell lines and protein-free membrane systems is critical for distinguishing between targeted protein inhibition and off-target membrane effects.

References

VBIT-4's Enigmatic Role in Lipid Bilayer Integrity: A VDAC1-Dependent Inhibitor or a Membrane Disruptor?

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the evidence surrounding VBIT-4's mechanism of action reveals a compelling scientific debate. Initially lauded as a specific inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization, recent findings propose a paradigm shift, suggesting that this compound may directly compromise lipid bilayer integrity, independent of VDAC1. This guide provides a comprehensive comparison of these opposing views, supported by experimental data and detailed protocols to empower researchers in their assessment of this widely used chemical probe.

The Conventional View: this compound as a Specific VDAC1 Oligomerization Inhibitor

This compound was first identified as a potent inhibitor of VDAC1 oligomerization, a process implicated in the mitochondrial pathway of apoptosis. The pioneering work by Ben-Hail et al. (2016) established this compound as a molecule that could prevent the formation of VDAC1 clusters in the outer mitochondrial membrane, thereby inhibiting the release of pro-apoptotic factors like cytochrome c.[1][2][3] This VDAC1-centric mechanism of action has since been the basis for its use in numerous studies investigating the role of VDAC1 in various diseases.[4][5]

The proposed signaling pathway for this compound's action as a VDAC1 oligomerization inhibitor is depicted below:

Apoptotic_Stimuli Apoptotic Stimuli VDAC1_Monomer VDAC1 Monomer Apoptotic_Stimuli->VDAC1_Monomer promotes oligomerization VDAC1_Oligomer VDAC1 Oligomer VDAC1_Monomer->VDAC1_Oligomer MOMP MOMP VDAC1_Oligomer->MOMP induces Apoptosis Apoptosis MOMP->Apoptosis leads to VBIT4 This compound VBIT4->VDAC1_Oligomer inhibits

Caption: Proposed mechanism of this compound as a VDAC1 oligomerization inhibitor.

A Paradigm Shift: this compound as a VDAC1-Independent Membrane Disruptor

More recently, a study by Ravishankar et al. has challenged the established role of this compound, suggesting that its primary mode of action may be the direct disruption of lipid bilayers, a VDAC1-independent process.[6][7][8][9][10] Using high-speed atomic force microscopy and single-channel electrophysiology, this research indicates that this compound partitions into lipid membranes, alters their physical properties, and induces membrane defects and permeability, even in the absence of VDAC1.[6][7][8][9][10] This alternative mechanism suggests that the observed cellular effects of this compound may be, at least in part, attributable to off-target effects on membrane integrity.

The proposed workflow for investigating this compound's effect on lipid bilayers is as follows:

cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis VBIT4_solution This compound Solution Lipid_Bilayer Supported Lipid Bilayer (with or without VDAC1) VBIT4_solution->Lipid_Bilayer HS_AFM High-Speed Atomic Force Microscopy Lipid_Bilayer->HS_AFM Electrophysiology Single-Channel Electrophysiology Lipid_Bilayer->Electrophysiology Membrane_Disruption Membrane Disruption/ Permeability Data HS_AFM->Membrane_Disruption Electrophysiology->Membrane_Disruption Cells HeLa Cells (WT or VDAC1 KO/KD) VBIT4_treatment This compound Treatment Cells->VBIT4_treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., PI Staining) VBIT4_treatment->Cytotoxicity_Assay Cell_Viability_Data Cell Viability Data Cytotoxicity_Assay->Cell_Viability_Data

Caption: Experimental workflow to assess this compound's effect on lipid bilayers.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from studies supporting both the VDAC1-dependent and -independent mechanisms of this compound.

VDAC1-Dependent Effects of this compound (Ben-Hail et al., 2016)
Parameter Value
This compound IC50 for apoptosis inhibition (HEK-293 cells)~2.9 µM
This compound IC50 for cytochrome c release inhibition (HEK-293 cells)~1.8 µM
This compound IC50 for VDAC1 oligomerization inhibition (HEK-293 cells)~1.9 µM
VDAC1-Independent Effects of this compound (Ravishankar et al., preprint)
Parameter Value
This compound concentration inducing cytotoxicity in HeLa cells> 10 µM
This compound concentration causing membrane permeabilization (in vitro)Micromolar concentrations
Effect on VDAC1 channel conductanceDose-dependent increase

Comparison with Alternative VDAC1 Inhibitors

Several other molecules have been reported to inhibit VDAC1. A comparison with this compound highlights the diverse mechanisms and potential for off-target effects within this class of compounds.

Compound Proposed Mechanism of Action Known Off-Target Effects or Lack of Specificity
VBIT-12 VDAC1 oligomerization inhibitor.[11][12]Showed no effect on mitochondrial respiration in VDAC1 knockout cells, suggesting specificity.[13]
DIDS Anion transport inhibitor that interacts with VDAC1 and inhibits its oligomerization.[14][15][16][17][18]Not specific to VDAC1; inhibits other anion transporters.[15]
Erastin Induces ferroptosis by targeting VDAC2/3 and inhibiting the cystine/glutamate antiporter.[19][20][21][22][23]Has multiple molecular targets beyond VDAC.[19]

Experimental Protocols

High-Speed Atomic Force Microscopy (HS-AFM) of Supported Lipid Bilayers
  • Substrate Preparation: Freshly cleaved mica discs are used as the substrate.

  • Vesicle Preparation: Lipids (e.g., a mixture of DOPC, DPPC, and cholesterol to mimic the outer mitochondrial membrane) are dissolved in chloroform, dried under nitrogen, and rehydrated in buffer to form multilamellar vesicles. Small unilamellar vesicles (SUVs) are then prepared by sonication or extrusion.

  • Supported Lipid Bilayer (SLB) Formation: A suspension of SUVs is deposited onto the mica substrate and incubated to allow for vesicle fusion and the formation of a continuous SLB.

  • HS-AFM Imaging: The SLB is imaged in buffer solution using a high-speed atomic force microscope. This compound is then injected into the imaging chamber at various concentrations.

  • Data Analysis: Changes in membrane topography, such as the formation of defects, pores, or lipid extraction, are monitored over time.[24][25][26][27][28]

Single-Channel Electrophysiology
  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture in a partition separating two chambers (cis and trans) filled with an electrolyte solution (e.g., 1 M KCl).

  • VDAC1 Reconstitution: Purified VDAC1 protein is added to the cis chamber and allowed to spontaneously insert into the bilayer.

  • Recording: The electrical current across the bilayer is measured using Ag/AgCl electrodes. The voltage is clamped at a specific potential to observe the characteristic channel gating of VDAC1.

  • This compound Addition: this compound is added to the cis chamber, and changes in the single-channel conductance and gating behavior of VDAC1 are recorded. The current across protein-free bilayers is also measured to assess direct membrane-perturbing effects.[29][30][31]

Cell Viability Assay using Propidium Iodide (PI) Staining
  • Cell Culture: HeLa cells (or other relevant cell lines, including VDAC1 knockout/knockdown variants) are cultured in appropriate media.

  • Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 24-48 hours).

  • Staining: Adherent cells are trypsinized and washed. Both adherent and suspension cells are then incubated with a solution containing propidium iodide.

  • Flow Cytometry: The fluorescence of the cell suspension is analyzed by flow cytometry. PI can only enter cells with compromised membranes, so PI-positive cells are considered non-viable.

  • Data Analysis: The percentage of PI-positive cells is quantified to determine the dose-dependent cytotoxicity of this compound.[32][33][34][35][36]

Conclusion

The conflicting evidence regarding this compound's mechanism of action underscores the importance of rigorous experimental design and cautious interpretation of results when using chemical probes. While this compound has been a valuable tool in exploring the role of VDAC1 in apoptosis, the recent findings of its VDAC1-independent membrane-disrupting activity at higher concentrations necessitate a re-evaluation of its specificity. Researchers utilizing this compound should consider its potential off-target effects on lipid bilayers and, where possible, employ VDAC1-deficient cell lines as negative controls. The continued investigation into this compound and the development of more specific VDAC1 inhibitors will be crucial for accurately dissecting the multifaceted roles of this key mitochondrial protein in health and disease.

References

Validating VBIT-4 Efficacy: A Comparative Guide to Genetic Knockdown of VDAC1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in the validation process. This guide provides a comparative analysis of using genetic knockdown of the Voltage-Dependent Anion Channel 1 (VDAC1) to validate the therapeutic effects of VBIT-4, a potent inhibitor of VDAC1 oligomerization.

This guide will delve into the experimental data and protocols that underscore the rationale for using VDAC1 knockdown as a benchmark for this compound's on-target activity. By comparing the cellular effects of this compound treatment with those of genetic silencing of VDAC1, researchers can confidently attribute the observed pharmacological outcomes to the specific inhibition of VDAC1.

Introduction to VDAC1 and this compound

The Voltage-Dependent Anion Channel 1 (VDAC1) is a key protein located in the outer mitochondrial membrane that plays a crucial role in regulating the flux of ions and metabolites between the mitochondria and the rest of the cell.[1][2][3] Beyond its role in cellular metabolism, VDAC1 is a critical regulator of mitochondria-mediated apoptosis.[1][2][3] Under apoptotic stimuli, VDAC1 undergoes oligomerization, forming a large pore that allows for the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol, ultimately leading to cell death.[1][4]

This compound is a novel small molecule inhibitor that directly interacts with VDAC1, preventing its oligomerization.[4][5] By inhibiting VDAC1 oligomerization, this compound has been shown to protect against apoptosis and mitochondrial dysfunction in various cellular and disease models.[4][5][6][7][8]

The Imperative of On-Target Validation

While this compound shows great promise as a therapeutic agent, it is essential to confirm that its effects are indeed mediated through its intended target, VDAC1. Genetic knockdown, using techniques such as small interfering RNA (siRNA) or CRISPR/Cas9, provides a powerful tool for this validation.[9] By specifically reducing the expression of VDAC1, researchers can create a cellular environment where the target of this compound is absent or significantly diminished. If the effects of this compound are attenuated or eliminated in VDAC1-knockdown cells compared to control cells, it provides strong evidence for on-target specificity.

Comparative Analysis: this compound Treatment vs. VDAC1 Knockdown

A study by Dudina et al. (2023) provides a direct comparison of the effects of this compound and genetic suppression of VDAC1 on mitochondrial dysfunction induced by hyperglycemic stress.[9] This study highlights the parallel outcomes of both pharmacological and genetic inhibition of VDAC1 function.

Data Presentation

The following tables summarize the comparative effects of this compound and VDAC1 knockdown on key cellular parameters associated with mitochondrial function and apoptosis.

Table 1: Comparison of this compound and VDAC1 Knockdown on Mitochondrial Function under Hyperglycemic Stress [9]

ParameterControl (Normoglycemia)HyperglycemiaHyperglycemia + this compound (5 µM)Hyperglycemia + VDAC1 Knockdown
Mitochondrial ROS Production NormalIncreasedNormalizedLess Pronounced Increase
Mitochondrial Permeability Transition (MPT) Pore Opening Low SusceptibilityIncreased SusceptibilityAbolished IncreaseLess Pronounced Increase
Mitochondrial Membrane Potential NormalDecreasedNo Significant Effect on DepolarizationLess Pronounced Decrease
Cell Viability NormalDecreasedPrevented DecreaseLess Pronounced Decrease

Table 2: Expected Comparative Effects of this compound and VDAC1 Knockdown on Apoptosis

ParameterControlApoptotic StimulusApoptotic Stimulus + this compoundApoptotic Stimulus + VDAC1 Knockdown
VDAC1 Oligomerization LowHighLowN/A (VDAC1 is absent)
Cytochrome c Release LowHighLowLow
Caspase-3 Activation LowHighLowLow
Apoptotic Cell Death LowHighLowLow

Experimental Protocols

To facilitate the replication and adaptation of these validation studies, detailed methodologies for key experiments are provided below.

VDAC1 Knockdown using siRNA

This protocol describes a general procedure for transiently knocking down VDAC1 expression in cultured cells using siRNA.

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute a specific VDAC1-targeting siRNA and a non-targeting control siRNA in serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for VDAC1 knockdown.

  • Validation of Knockdown: Harvest the cells and assess VDAC1 protein levels by Western blotting to confirm successful knockdown.

Apoptosis Induction and Analysis

This protocol outlines a general method for inducing apoptosis and quantifying it using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Seed control and VDAC1-knockdown cells. Induce apoptosis using a known stimulus (e.g., staurosporine, cisplatin). For the pharmacological arm, pre-incubate a set of control cells with this compound before adding the apoptotic stimulus.

  • Cell Harvesting: After the desired incubation time, gently harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

To further clarify the concepts and experimental workflows, the following diagrams are provided.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrion cluster_2 Cytosol Apoptotic_Stimulus Apoptotic_Stimulus VDAC1_Monomer VDAC1_Monomer Apoptotic_Stimulus->VDAC1_Monomer VDAC1_Oligomer VDAC1_Oligomer VDAC1_Monomer->VDAC1_Oligomer Oligomerization Cytochrome_c_Release Cytochrome_c_Release VDAC1_Oligomer->Cytochrome_c_Release Pore Formation Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: VDAC1-mediated apoptotic signaling pathway.

G cluster_0 Cell Culture cluster_1 Treatment Groups cluster_2 Analysis Start Seed Cells Control_Cells Control Cells Start->Control_Cells Knockdown_Cells VDAC1 Knockdown Cells Start->Knockdown_Cells Control_Untreated Control + Vehicle Control_Cells->Control_Untreated Control_Apoptosis Control + Apoptotic Stimulus Control_Cells->Control_Apoptosis Control_VBIT4 Control + this compound + Apoptotic Stimulus Control_Cells->Control_VBIT4 Knockdown_Apoptosis VDAC1 KD + Apoptotic Stimulus Knockdown_Cells->Knockdown_Apoptosis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Control_Untreated->Apoptosis_Assay Mitochondrial_Function_Assay Mitochondrial Function Assay (e.g., ROS, ΔΨm) Control_Untreated->Mitochondrial_Function_Assay Control_Apoptosis->Apoptosis_Assay Control_Apoptosis->Mitochondrial_Function_Assay Control_VBIT4->Apoptosis_Assay Control_VBIT4->Mitochondrial_Function_Assay Knockdown_Apoptosis->Apoptosis_Assay Knockdown_Apoptosis->Mitochondrial_Function_Assay Data_Analysis Comparative Data Analysis Apoptosis_Assay->Data_Analysis Mitochondrial_Function_Assay->Data_Analysis

Caption: Experimental workflow for validating this compound effects.

G VBIT4 This compound Treatment VDAC1_Inhibition VDAC1 Oligomerization Inhibition VBIT4->VDAC1_Inhibition On-Target Effect Apoptosis_Inhibition Inhibition of Apoptosis VBIT4->Apoptosis_Inhibition Observed Effect VDAC1_Inhibition->Apoptosis_Inhibition VDAC1_Knockdown VDAC1 Genetic Knockdown VDAC1_Knockdown->Apoptosis_Inhibition Confirmatory Effect No_VDAC1 Absence of VDAC1 Target VDAC1_Knockdown->No_VDAC1 No_VDAC1->Apoptosis_Inhibition Baseline Inhibition

Caption: Logical relationship between this compound and VDAC1 knockdown.

Conclusion

The convergence of data from pharmacological inhibition with this compound and genetic silencing of VDAC1 provides a robust validation of this compound's mechanism of action. The presented evidence and protocols offer a clear framework for researchers to independently verify the on-target effects of this compound and similar small molecule inhibitors. This comparative approach is indispensable for the confident advancement of targeted therapeutics from the laboratory to clinical applications.

References

VBIT-4: A Comparative Analysis of its Anti-Apoptotic Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the VBIT-4 inhibitor's performance in various cell lines, supported by experimental data. This compound is a potent inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key regulator of mitochondria-mediated apoptosis. By preventing the oligomerization of VDAC1, this compound effectively blocks the release of pro-apoptotic factors from the mitochondria, thereby protecting cells from various apoptotic stimuli.

Quantitative Analysis of this compound's Effects

The following table summarizes the quantitative effects of this compound in different cell lines based on available research. It is important to note that experimental conditions, such as the apoptosis inducer and incubation time, can influence the observed efficacy.

Cell LineAssayApoptosis InducerThis compound Concentration/IC50Observed EffectReference
HEK-293 (Human Embryonic Kidney)VDAC1 Oligomerization InhibitionSelenite1.9 ± 0.08 µM (IC50)Potent inhibition of VDAC1 oligomerization.[1][1]
Cytochrome c Release InhibitionSelenite1.8 ± 0.24 µM (IC50)Significant reduction in the release of cytochrome c from mitochondria.[1][1]
Apoptosis InhibitionSelenite2.9 ± 0.12 µM (IC50)Strong protection against selenite-induced apoptosis.[1][1]
Apoptosis InhibitionStaurosporine (STS)15 µMInhibition of STS-induced apoptosis.[1][1]
Apoptosis ModulationArsenic Trioxide (As₂O₃)15 µMEnhanced As₂O₃-induced apoptosis.[1][1]
HeLa (Human Cervical Cancer)Apoptosis InhibitionSeleniteVarious concentrationsInhibition of selenite-induced cell death.[1][1]
SH-SY5Y (Human Neuroblastoma)VDAC1 Oligomerization InhibitionCisplatin30 µMInhibition of cisplatin-induced VDAC1 oligomerization.[1][2][1][2]
Apoptosis InhibitionCisplatin30 µMProtection against cisplatin-induced apoptosis.[1][2][1][2]
MCF-7 (Human Breast Cancer)Cell Viability-30 µM (48h incubation)Decrease in mitochondrial membrane potential, increase in ROS production, and cell death.[3][3]
Bax/Bak-lacking MEFs (Mouse Embryonic Fibroblasts)VDAC1 Oligomerization InhibitionCisplatin20 µMEffective inhibition of VDAC1 oligomerization in the absence of Bax and Bak.[1][1]
Cytochrome c Release InhibitionCisplatin20 µMPrevention of cytochrome c release, independent of Bax and Bak.[1][1]

Comparison with Other VDAC1 Inhibitors

This compound has been shown to be more potent than other VDAC1 inhibitors in certain contexts.

InhibitorCell LineKey FindingsReference
VBIT-3 HEK-293Less potent than this compound in inhibiting VDAC1 oligomerization, cytochrome c release, and apoptosis.[1]
AKOS-022 HEK-293Less potent than this compound in inhibiting VDAC1 oligomerization, cytochrome c release, and apoptosis.[1]
DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)VariousA known VDAC1 inhibitor, often used as a reference compound. This compound and other newly developed molecules are aimed at providing more specific and potent inhibition.[4][5][4][5]
Erastin Ovarian Cancer CellsInduces ferroptosis, a form of iron-dependent cell death, by targeting VDAC2/3. This provides a different mechanism of action compared to this compound's anti-apoptotic effect.[6]

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in inhibiting mitochondria-mediated apoptosis.

VBIT4_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol VDAC1_monomer VDAC1 (Monomer) VDAC1_oligomer VDAC1 (Oligomer) VDAC1_monomer->VDAC1_oligomer Oligomerization CytC_release Cytochrome c (Released) VDAC1_oligomer->CytC_release Pore Formation CytC Cytochrome c Caspase_Activation Caspase Activation CytC_release->Caspase_Activation Apoptotic_Stimuli Apoptotic Stimuli (e.g., Selenite, Cisplatin) Apoptotic_Stimuli->VDAC1_monomer VBIT4 This compound VBIT4->VDAC1_oligomer Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

Experimental Workflow

The diagram below outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_assays Assays Cell_Culture 1. Cell Culture (e.g., HEK-293, HeLa) Treatment 2. Treatment - this compound (various conc.) - Apoptosis Inducer Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Data_Collection 4. Data Collection Incubation->Data_Collection Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Data_Collection->Apoptosis_Assay Oligomerization_Assay VDAC1 Oligomerization (Western Blot) Data_Collection->Oligomerization_Assay CytC_Assay Cytochrome c Release (Western Blot) Data_Collection->CytC_Assay MMP_Assay Mitochondrial Potential (TMRM Staining) Data_Collection->MMP_Assay ROS_Assay ROS Levels (DCFH-DA Staining) Data_Collection->ROS_Assay Analysis 5. Data Analysis Apoptosis_Assay->Analysis Oligomerization_Assay->Analysis CytC_Assay->Analysis MMP_Assay->Analysis ROS_Assay->Analysis

Caption: Workflow for assessing this compound's effects in cell lines.

Detailed Experimental Protocols

VDAC1 Oligomerization Assay

This protocol is used to assess the effect of this compound on the oligomerization state of VDAC1 in cells.

  • Cell Treatment: Culture cells to the desired confluency. Pre-incubate the cells with this compound at the desired concentrations for 2 hours. Subsequently, induce apoptosis using an appropriate agent (e.g., 20 µM cisplatin for 20 hours for SH-SY5Y cells).

  • Cell Lysis and Cross-linking: Harvest the cells and wash with PBS. Resuspend the cell pellet in a buffer containing a cross-linking agent such as ethylene glycol bis(succinimidyl succinate) (EGS) (e.g., 200 µM EGS for 15 minutes at room temperature).

  • Western Blotting: Quench the cross-linking reaction and lyse the cells. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for VDAC1, followed by an HRP-conjugated secondary antibody. Visualize the bands corresponding to VDAC1 monomers and oligomers using an appropriate chemiluminescence substrate.

Cytochrome c Release Assay

This assay determines the amount of cytochrome c released from the mitochondria into the cytosol, a hallmark of apoptosis.

  • Cell Treatment: Treat cells with this compound and an apoptosis inducer as described above.

  • Cell Fractionation: Harvest the cells and wash with cold PBS. Resuspend the cells in a digitonin-based cell permeabilization buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact. Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

  • Western Blotting: Analyze both the cytosolic and mitochondrial fractions by Western blotting using a primary antibody against cytochrome c. Use antibodies against cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) marker proteins to verify the purity of the fractions.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with this compound and an apoptosis inducer.

  • Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

  • Cell Treatment: Treat cells with this compound and an apoptosis inducer.

  • Staining: Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria, such as Tetramethylrhodamine, Methyl Ester (TMRM).

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Detection Assay

This assay quantifies the levels of intracellular reactive oxygen species.

  • Cell Treatment: Treat cells with this compound and an apoptosis inducer.

  • Staining: Incubate the cells with a cell-permeable dye such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates elevated ROS levels.

References

VBIT-4: A Comparative Analysis of a VDAC1 Oligomerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers a comprehensive comparison of VBIT-4 with other techniques aimed at inhibiting the voltage-dependent anion channel 1 (VDAC1), a key regulator of mitochondrial function and apoptosis. This document provides an objective analysis of this compound's performance, supported by experimental data, and details the methodologies for key experiments.

The mitochondrial protein VDAC1 is a critical mediator of cell survival and death signals. Its oligomerization is a key step in mitochondrion-mediated apoptosis, making it a prime target for therapeutic intervention in diseases associated with excessive cell death, such as neurodegenerative disorders.[1] this compound is a small molecule developed to inhibit VDAC1 oligomerization and has shown therapeutic potential in various preclinical models.[2][3][4]

Comparative Efficacy of this compound and Other VDAC1 Inhibitors

This compound has been evaluated against its precursors, AKOS-022 and VBIT-3, and another derivative, VBIT-12. Experimental data demonstrates that this compound is a more potent inhibitor of apoptosis-related activities.

CompoundIC50 for VDAC1 Oligomerization Inhibition (μM)IC50 for Cytochrome c Release Inhibition (μM)IC50 for Apoptosis Inhibition (μM)Reference
This compound ~2.9~1.8~2.2[1]
VBIT-3 >10>10>10[1]
AKOS-022 >10>10>10[1]

Studies have also compared this compound with VBIT-12 in specific disease models. For instance, in a model for inflammatory bowel disease, VBIT-12 was found to reduce VDAC1 channel conductance more than this compound.[5] In models of amyotrophic lateral sclerosis (ALS), VBIT-12 showed efficacy in rescuing cell death.[6][7] Both this compound and VBIT-12 have been noted for their ability to prevent VDAC1 oligomerization and subsequent apoptosis.[3][6][8]

It is important to note a recent 2025 preprint which suggests that this compound may exert its effects through membrane disruption rather than specific inhibition of VDAC1 oligomerization, urging caution in the interpretation of results based on its use.[9]

Signaling Pathway of VDAC1-Mediated Apoptosis and Inhibition by this compound

Apoptotic stimuli lead to the oligomerization of VDAC1, forming a channel that allows the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. This triggers a cascade of events leading to programmed cell death. This compound is proposed to directly interact with VDAC1, preventing its oligomerization and thereby inhibiting the apoptotic pathway.

G cluster_0 Mitochondrion cluster_1 Cytosol VDAC1_monomer VDAC1 (monomer) VDAC1_oligomer VDAC1 (oligomer) VDAC1_monomer->VDAC1_oligomer Apoptotic Stimuli CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release Apoptosis Apoptosis CytoC_cyto->Apoptosis VBIT4 This compound VBIT4->VDAC1_oligomer Inhibits

VDAC1-mediated apoptosis and its inhibition by this compound.

Experimental Protocols

Two key techniques are used to assess VDAC1 oligomerization: chemical cross-linking with Ethylene Glycol bis(Succinimidyl Succinate) (EGS) and Bioluminescence Resonance Energy Transfer (BRET).

VDAC1 Oligomerization Assay using EGS Cross-linking

This method is used to stabilize and visualize VDAC1 oligomers.

Protocol Outline:

  • Cell Culture and Treatment: Culture cells (e.g., HEK-293) to the desired confluency. Treat with the apoptosis-inducing agent (e.g., selenite) and the test compound (e.g., this compound) for the specified duration.

  • Cell Harvesting and Lysis: Harvest the cells and wash with PBS.

  • Cross-linking: Resuspend the cell pellet in PBS and add EGS to a final concentration of 250-300 μM. Incubate at 30°C for 15-30 minutes. The reaction is stopped by adding a quenching buffer (e.g., Tris-HCl).

  • SDS-PAGE and Immunoblotting: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-VDAC1 antibody to visualize the monomeric and oligomeric forms of VDAC1.

G start Cells Treated with Apoptotic Inducer +/- Inhibitor harvest Harvest and Wash Cells start->harvest crosslink Incubate with EGS (Chemical Cross-linker) harvest->crosslink quench Quench Reaction crosslink->quench lyse Cell Lysis quench->lyse sds_page SDS-PAGE lyse->sds_page immunoblot Immunoblot with anti-VDAC1 Antibody sds_page->immunoblot end Visualize VDAC1 Monomers and Oligomers immunoblot->end

Workflow for VDAC1 oligomerization assay using EGS cross-linking.

VDAC1 Oligomerization Assay using BRET

The BRET assay allows for the real-time monitoring of protein-protein interactions in living cells.

Principle: Cells are co-transfected with two constructs: VDAC1 fused to a Renilla luciferase (RLuc) donor and VDAC1 fused to a Green Fluorescent Protein (GFP) acceptor. If VDAC1 molecules are in close proximity (i.e., they oligomerize), the energy from the RLuc-catalyzed reaction will be transferred to GFP, resulting in a detectable fluorescent signal.

Protocol Outline:

  • Cell Transfection: Co-transfect cells with plasmids encoding VDAC1-RLuc and VDAC1-GFP2.

  • Cell Treatment: Treat the transfected cells with apoptosis inducers and test compounds.

  • BRET Measurement: Add the RLuc substrate (e.g., coelenterazine) and measure the luminescence and fluorescence signals. The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in the BRET ratio indicates VDAC1 oligomerization.

G cluster_0 VDAC1 Monomers (Distant) cluster_1 VDAC1 Oligomer (Proximal) donor1 VDAC1-RLuc light1 Light Emission (Donor) donor1->light1 Substrate acceptor1 VDAC1-GFP donor2 VDAC1-RLuc acceptor2 VDAC1-GFP donor2->acceptor2 BRET light2 Light Emission (Acceptor) acceptor2->light2 inducer Apoptotic Inducer cluster_1 cluster_1 inducer->cluster_1 inhibitor This compound inhibitor->cluster_1

Principle of the BRET assay for VDAC1 oligomerization.

References

Independent Verification of VBIT-4's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of VBIT-4, a molecule reported to inhibit apoptosis and mitochondrial dysfunction by targeting the Voltage-Dependent Anion Channel 1 (VDAC1).[1][2][3] We will explore its proposed mechanism of action, present supporting and conflicting experimental data, and compare it with alternative therapeutic strategies targeting downstream inflammatory pathways. This guide is intended to serve as a resource for researchers interested in the independent verification of this compound's activities and the broader field of mitochondrial-targeted therapeutics.

This compound: Proposed Mechanism of Action and Emerging Controversies

This compound has been widely characterized as a small molecule inhibitor of VDAC1 oligomerization.[1][2][3] Under cellular stress, VDAC1 proteins are thought to form oligomers in the outer mitochondrial membrane, creating a channel for the release of pro-apoptotic factors like cytochrome c and mitochondrial DNA (mtDNA).[2][4] The release of mtDNA into the cytosol can subsequently activate the cGAS-STING pathway, a key component of the innate immune system, leading to inflammation.[5][6]

This compound is proposed to bind directly to VDAC1, preventing its oligomerization and thereby inhibiting apoptosis and mtDNA release.[2][6][7] This mechanism has been suggested as a therapeutic strategy for a range of conditions, including neurodegenerative diseases like Alzheimer's, lupus, and colitis.[8][9][10]

However, a recent study has challenged this specific mechanism of action.[11] The research suggests that this compound may exert its effects by partitioning into lipid bilayers and disrupting membrane integrity in a non-specific manner, independent of VDAC1 oligomerization.[11] This finding underscores the critical need for independent verification of this compound's molecular mechanism. At higher concentrations, this compound has also been shown to inhibit mitochondrial respiration and induce ROS production.[12]

Comparative Data: this compound and Alternatives

The following table summarizes the quantitative data available for this compound and compares it with alternative inhibitors that target the downstream cGAS-STING pathway, which is implicated in the inflammatory response following mitochondrial damage.

CompoundTargetReported IC50Assay SystemReference
This compound VDAC1 Oligomerization1.9 ± 0.08 µMHEK-293 cells[1]
Cytochrome c Release1.8 ± 0.24 µMHEK-293 cells[1]
Apoptosis2.9 ± 0.12 µMHEK-293 cells[1]
RU.521 cGAS~2.5 µMIn vitro cGAMP synthesis assay[13]
C-176 STING Palmitoylation~1.1 µMTHP-1 cells[14]
H-151 STING0.6507 µMTHP1-Dual-KI-hSTING-R232 cells[15]
SN-011 STING127.5 nM (mouse), 502.8 nM (human)MEFs, HFFs (Ifnb expression)[16]

Experimental Protocols for Verification

To facilitate independent verification, this section provides detailed methodologies for key experiments.

VDAC1 Oligomerization Assay (Cross-linking and Western Blot)

This protocol is designed to assess the effect of a compound on VDAC1 oligomerization in cultured cells.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK-293) to 80-90% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control for a specified time (e.g., 2-4 hours). Induce apoptosis using a known stimulus (e.g., cisplatin, selenite) for the appropriate duration.[2]

  • Cross-linking: Harvest the cells and wash with PBS. Resuspend the cell pellet in a suitable buffer and add a cross-linking agent such as EGS (ethylene glycol bis(succinimidyl succinate)). Incubate for a defined period to allow for the formation of covalent bonds between adjacent VDAC1 proteins in oligomers.[2]

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration using a standard method like the BCA assay.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for VDAC1, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Visualize the protein bands corresponding to VDAC1 monomers and oligomers. A reduction in the intensity of the oligomer bands in the presence of the test compound would indicate inhibition of oligomerization.[10]

cGAS-STING Pathway Activation Assay (Phospho-STING Western Blot)

This protocol assesses the activation of the STING pathway by measuring the phosphorylation of key signaling proteins.

  • Cell Culture and Treatment: Culture immune cells such as THP-1 monocytes or RAW 264.7 macrophages. Pre-treat the cells with the test inhibitor (e.g., a cGAS or STING inhibitor) for 1-2 hours.[17]

  • Stimulation: Stimulate the cells with a known cGAS-STING pathway agonist, such as 2'3'-cGAMP or by transfecting dsDNA, to induce STING phosphorylation.[15]

  • Protein Extraction and Quantification: Prepare total cell lysates and determine the protein concentration.[17]

  • Western Blotting: Perform SDS-PAGE and western blotting as described above. Use primary antibodies specific for phosphorylated STING (p-STING) and total STING. A decrease in the p-STING/total STING ratio in the presence of the inhibitor would indicate pathway inhibition.[15] Other key downstream proteins like p-TBK1 and p-IRF3 can also be assessed.[17]

Visualizing the Pathways

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its verification.

VBIT4_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization (Stress-induced) CytoC Cytochrome c VDAC1_oligomer->CytoC Release mtDNA mtDNA VDAC1_oligomer->mtDNA Release Apoptosis Apoptosis CytoC->Apoptosis cGAS cGAS mtDNA->cGAS Activation VBIT4 This compound VBIT4->VDAC1_oligomer Inhibition STING STING cGAS->STING cGAMP production Inflammation Inflammation STING->Inflammation TBK1/IRF3 activation

Caption: Proposed mechanism of this compound action and its downstream effects.

Verification_Workflow start Hypothesis: This compound inhibits VDAC1 oligomerization cell_culture Cell Culture & Treatment (this compound/Vehicle + Stressor) start->cell_culture crosslinking Cross-linking of VDAC1 Oligomers cell_culture->crosslinking western_blot Western Blot for VDAC1 Monomers & Oligomers crosslinking->western_blot data_analysis Quantify Oligomer Inhibition western_blot->data_analysis conclusion Conclusion on this compound's effect on VDAC1 oligomerization data_analysis->conclusion

Caption: Experimental workflow for verifying this compound's effect on VDAC1 oligomerization.

References

Safety Operating Guide

Proper Disposal of VBIT-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for VBIT-4, a voltage-dependent anion channel 1 (VDAC1) oligomerization inhibitor.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₂₁H₂₃ClF₃N₃O₃
Molecular Weight 457.87 g/mol
CAS Number 2086257-77-2

This compound Disposal Protocol

This protocol provides a step-by-step methodology for the safe disposal of this compound waste. It is crucial to consult and follow your institution's specific chemical hygiene plan and waste disposal guidelines.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

2. Waste Segregation:

  • Crucially, do not mix this compound waste with non-halogenated organic waste.

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • The container must be made of a compatible material (e.g., high-density polyethylene, glass) and have a secure screw-top cap.

3. Waste Collection:

  • Collect all materials contaminated with this compound, including:

    • Unused or expired this compound solid compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, tubes, and gloves.

  • For liquid waste, pour it carefully into the designated halogenated waste container.

  • For solid waste (e.g., powders, contaminated labware), place it in a sealed, labeled bag before depositing it into the solid halogenated waste container.

4. Labeling:

  • Clearly label the waste container with "Halogenated Organic Waste" and list the primary constituents, including "this compound."

  • Indicate the approximate concentration or quantity of this compound.

  • Include the date of waste accumulation.

5. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • The storage area should be well-ventilated and away from heat sources or incompatible chemicals.

6. Disposal Request:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

VBIT4_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe waste_id Step 2: Identify Waste Type (Solid or Liquid this compound Waste) ppe->waste_id liquid_waste Liquid Waste (e.g., solutions) waste_id->liquid_waste Liquid solid_waste Solid Waste (e.g., powder, contaminated labware) waste_id->solid_waste Solid collect_liquid Step 3a: Collect in a Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid collect_solid Step 3b: Collect in a Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid storage Step 4: Store Securely in a Designated Satellite Accumulation Area collect_liquid->storage collect_solid->storage disposal_request Step 5: Arrange for Pickup by Environmental Health & Safety (EHS) storage->disposal_request end End: Proper Disposal disposal_request->end

Essential Safety and Handling Guidance for VBIT-4

Author: BenchChem Technical Support Team. Date: November 2025

When working with the voltage-dependent anion channel 1 (VDAC1) oligomerization inhibitor, VBIT-4, prioritizing safety through appropriate personal protective equipment (PPE) and handling protocols is critical. As this compound is intended for research use only, adherence to established laboratory safety standards is essential to minimize exposure and ensure a safe working environment.[1] In the absence of a specific Safety Data Sheet (SDS), a thorough risk assessment should be conducted before handling this compound.

Personal Protective Equipment (PPE) for this compound

A comprehensive PPE strategy is the first line of defense when handling chemical compounds like this compound. The following table summarizes the recommended PPE for various stages of handling.

PPE CategoryItemStandardPurpose
Eye Protection Safety Glasses/GogglesANSI Z87.1 or equivalentProtects eyes from splashes, and aerosols.[2][3]
Face ShieldWorn over safety glasses/gogglesProvides an additional layer of protection for the face during splash-prone procedures.[2]
Hand Protection Nitrile GlovesASTM D6319 or equivalentProvides a barrier against skin contact.[2][4] Should be changed immediately if contaminated.
Body Protection Laboratory CoatLong-sleeved, properly fittedProtects skin and clothing from spills and contamination.[2][5]
Respiratory Fume HoodCertified and properly functioningRecommended for handling the solid compound to prevent inhalation of airborne particles.

Standard Operating Procedure for this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for researchers and laboratory personnel.

VBIT4_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Gather Required PPE prep_risk->prep_ppe prep_materials Prepare Handling Area & Materials prep_ppe->prep_materials handle_don Don PPE prep_materials->handle_don handle_weigh Weigh Solid this compound (in Fume Hood) handle_don->handle_weigh handle_dissolve Dissolve this compound handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_decon->cleanup_doff disp_solid Solid Waste (Contaminated PPE, etc.) cleanup_dispose->disp_solid disp_liquid Liquid Waste (Unused Solution) cleanup_dispose->disp_liquid cleanup_wash Wash Hands cleanup_doff->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.